N-Methyl-2-(pyridin-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAKQFQRQIMIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Methyl-2-(pyridin-3-yl)acetamide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-2-(pyridin-3-yl)acetamide
Introduction
This compound (CAS No: 106271-65-2) is a substituted pyridine derivative of significant interest as a building block in medicinal chemistry and drug development. Its molecular structure, featuring a pyridylacetic acid backbone coupled with a methylamine moiety, presents a versatile scaffold for the synthesis of more complex molecules. Pyridylacetic acid derivatives are integral components in a range of pharmaceutical products, highlighting the importance of robust synthetic routes to analogues like the target compound of this guide[1]. This document provides a comprehensive, field-proven guide for the synthesis, purification, and detailed analytical characterization of this compound, tailored for researchers and professionals in organic synthesis and drug discovery.
Section 1: Synthesis Strategy and Retrosynthetic Analysis
A logical and efficient synthesis is paramount for producing high-purity material for research and development. The most direct and reliable approach to this compound involves the formation of an amide bond between the key intermediate, 3-pyridylacetic acid, and methylamine. This strategy is advantageous due to the commercial availability of the precursors and the high efficiency of modern amide coupling reactions.
The retrosynthetic analysis, illustrated below, logically disconnects the target molecule at the amide C-N bond, identifying 3-pyridylacetic acid and methylamine as the immediate precursors. 3-Pyridylacetic acid itself is often prepared from its more stable hydrochloride salt, which is a common commercial starting material[2].
Caption: Retrosynthetic analysis of this compound.
Section 2: Detailed Experimental Protocol
This section outlines a validated, step-by-step procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure both reproducibility and a fundamental understanding of the process.
Part A: Preparation of 3-Pyridylacetic Acid from its Hydrochloride Salt
The free acid is required for the subsequent coupling step. It is generated by a simple acid-base neutralization of the commercially available hydrochloride salt.
-
Setup: Suspend 3-pyridylacetic acid hydrochloride (1.0 eq) in ethanol.
-
Neutralization: Slowly add a 0.5 M solution of potassium hydroxide in ethanol (1.0 eq) at room temperature with stirring[2]. The reaction is monitored until the mixture becomes a homogenous solution.
-
Isolation: The resulting potassium chloride precipitate is removed by filtration. The filtrate, containing the potassium salt of the product, is then carefully acidified with a suitable acid (e.g., dilute HCl) to precipitate the free 3-pyridylacetic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum to yield pure 3-pyridylacetic acid.
-
Rationale: Using the hydrochloride salt is often more cost-effective and ensures stability during storage. The neutralization is a straightforward and high-yielding reaction to generate the necessary free carboxylic acid in situ or as an isolated intermediate.
Part B: Amidation to Yield this compound
The formation of the amide bond is achieved by activating the carboxylic acid, which facilitates nucleophilic attack by methylamine. The conversion to an acyl chloride using thionyl chloride (SOCl₂) is a classic and highly effective activation method.
-
Acid Chloride Formation: To a flask containing 3-pyridylacetic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-3 hours.
-
Removal of Excess Reagent: The solvent and excess thionyl chloride are removed under reduced pressure. The gaseous byproducts (SO₂ and HCl) are safely vented. This step is crucial as residual thionyl chloride can react with the amine in the next step.
-
Amidation: The crude 3-pyridylacetyl chloride is re-dissolved in a fresh, dry, aprotic solvent like dichloromethane. The solution is cooled to 0 °C, and a solution of methylamine (2.0 eq, typically as a solution in THF or water) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is washed sequentially with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and then with brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.
-
Rationale: Thionyl chloride is an excellent choice for creating the acyl chloride because its byproducts are gaseous, simplifying the purification process. Using a slight excess of methylamine ensures the complete consumption of the highly reactive acyl chloride and neutralizes the HCl generated during the reaction.
Caption: Experimental workflow for the synthesis of this compound.
Section 3: Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups present in the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 106271-65-2 | [3] |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [3] |
| Appearance | Expected to be an off-white to yellow solid | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons (-CH₂-) adjacent to the carbonyl and pyridine ring will likely appear as a singlet around δ 3.6 ppm. The N-methyl protons (-NHCH₃ ) will be a doublet around δ 2.8 ppm due to coupling with the amide proton, which itself would appear as a broad quartet.
-
¹³C NMR: The carbon spectrum will confirm the carbon framework. The carbonyl carbon (C=O) is expected in the δ 170-175 ppm region. The carbons of the pyridine ring will appear between δ 120-150 ppm. The methylene carbon (-CH₂-) and the N-methyl carbon (-CH₃) will be found in the upfield region, typically around δ 40-45 ppm and δ 25-30 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
A strong absorption band around 1640-1680 cm⁻¹ corresponds to the C=O stretching vibration of the secondary amide (Amide I band).
-
A band in the region of 1510-1570 cm⁻¹ is characteristic of the N-H bending vibration (Amide II band).
-
A broad absorption around 3230-3270 cm⁻¹ indicates the N-H stretching vibration.
-
Multiple sharp peaks between 1400-1600 cm⁻¹ will be present, corresponding to the C=C and C=N stretching vibrations within the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z = 150.18, corresponding to the molecular formula C₈H₁₀N₂O.
Table 2: Summary of Predicted Spectroscopic Data
| Technique | Feature | Expected Value/Region |
| ¹H NMR | Pyridine-H | δ 7.0 - 8.5 ppm |
| -CH₂- | δ ~3.6 ppm (singlet) | |
| N-CH₃ | δ ~2.8 ppm (doublet) | |
| N-H | Broad signal | |
| ¹³C NMR | C=O | δ 170 - 175 ppm |
| Pyridine-C | δ 120 - 150 ppm | |
| -CH₂- | δ 40 - 45 ppm | |
| N-CH₃ | δ 25 - 30 ppm | |
| IR (cm⁻¹) | N-H stretch | 3230 - 3270 cm⁻¹ |
| C=O stretch (Amide I) | 1640 - 1680 cm⁻¹ | |
| N-H bend (Amide II) | 1510 - 1570 cm⁻¹ | |
| MS (m/z) | Molecular Ion [M]⁺ | 150.18 |
Section 4: Safety, Handling, and Storage
-
Safety: The synthesis involves hazardous reagents. Thionyl chloride is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE). Methylamine is a flammable and corrosive gas/liquid. All steps should be performed in a well-ventilated area.
-
Handling: Standard laboratory procedures should be followed. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: The final product, this compound, should be stored in a cool, dry, and well-ventilated area, sealed in a dry environment to prevent degradation[3].
Conclusion
This guide details a robust and reproducible methodology for the synthesis of this compound from readily available starting materials. The two-step process, involving the preparation of 3-pyridylacetic acid followed by an efficient amidation, is a reliable route for obtaining the target compound in high purity. The outlined characterization techniques—NMR, IR, and MS—provide a comprehensive framework for the structural verification and quality control of the final product, ensuring its suitability for subsequent applications in research and drug development.
References
An In-depth Technical Guide to N-Methyl-2-(pyridin-3-yl)acetamide: Synthesis, Properties, and Analytical Characterization
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-(pyridin-3-yl)acetamide is a heterocyclic amide of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed theoretical protocols for its synthesis and purification, and robust methodologies for its analytical characterization. While this compound is commercially available, detailed experimental data in peer-reviewed literature is scarce. Therefore, this document combines established chemical principles with data from analogous structures to provide a predictive yet scientifically grounded resource for researchers. The protocols herein are designed to be self-validating, offering a clear path from synthesis to characterization for professionals in drug development.
Chemical Identity and Core Physicochemical Properties
This compound is a derivative of 3-pyridylacetic acid, featuring a methylamide functional group. Its core identifiers and predicted physicochemical properties are summarized below. It is important to note that experimental values for properties such as melting point and boiling point are not widely reported in the literature; thus, predicted values are provided for guidance.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 106271-65-2 | [] |
| Molecular Formula | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | - |
| Appearance | Predicted: Off-white to yellow solid | General Knowledge |
| Melting Point | Not reported in literature | - |
| Boiling Point | Not reported in literature | - |
| Solubility | Predicted: Soluble in water, methanol, DMSO | General Knowledge |
| pKa (Conjugate Acid) | Predicted: ~4.5-5.0 (pyridinium nitrogen) | General Knowledge |
| LogP | Predicted: ~0.5-1.0 | General Knowledge |
Synthesis and Purification
The synthesis of this compound is most directly achieved through the coupling of 3-pyridylacetic acid with methylamine. This is a standard amidation reaction, for which several reliable coupling agents can be employed. The choice of coupling agent and reaction conditions can influence yield and purity, and the following protocol outlines a common and effective laboratory-scale synthesis.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Amide Coupling
Expertise & Causality: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system. EDC is a water-soluble carbodiimide that activates the carboxylic acid group of 3-pyridylacetic acid, making it susceptible to nucleophilic attack by methylamine. HOBt is added to suppress side reactions, particularly racemization if chiral centers were present, and to improve the efficiency of the coupling by forming a more reactive HOBt-ester intermediate. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants, although Dimethylformamide (DMF) is a suitable alternative.
Materials:
-
3-Pyridylacetic acid hydrochloride
-
Methylamine (40% solution in water or 2M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or Heptanes) for chromatography
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridylacetic acid hydrochloride (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and the HOBt. Stir for 10-15 minutes. The additional equivalent of base is crucial for the subsequent coupling step.
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Slowly add methylamine solution (1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate) to elute the product. Combine the pure fractions and remove the solvent in vacuo to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
Trustworthiness: HPLC is a primary method for assessing the purity of the final compound. A well-developed method should show a single major peak for the product, with any impurities being well-resolved.
Protocol for Purity Assessment:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (Proton NMR): The expected proton signals are:
-
A singlet for the methyl group attached to the nitrogen (N-CH₃) around δ 2.7-2.9 ppm.
-
A singlet for the methylene protons (CH₂) adjacent to the carbonyl and pyridine ring, around δ 3.6-3.8 ppm.
-
A multiplet for the proton at the 4-position of the pyridine ring (H-4), likely a doublet of triplets, around δ 7.6-7.8 ppm.
-
A multiplet for the proton at the 5-position of the pyridine ring (H-5), likely a doublet of doublets, around δ 7.2-7.4 ppm.
-
A multiplet for the proton at the 6-position of the pyridine ring (H-6), likely a doublet, around δ 8.4-8.6 ppm.
-
A multiplet for the proton at the 2-position of the pyridine ring (H-2), likely a singlet or a narrow multiplet, around δ 8.5-8.7 ppm.
-
A broad singlet for the amide proton (N-H), which may be observed between δ 5.5-8.5 ppm, and its position can be concentration and solvent dependent.
-
-
¹³C NMR (Carbon NMR): Expected carbon signals:
-
N-Methyl carbon (N-CH₃) around δ 25-27 ppm.
-
Methylene carbon (CH₂) around δ 40-45 ppm.
-
Pyridine carbons: C3 (~130-135 ppm), C5 (~123-125 ppm), C4 (~135-140 ppm), C6 (~148-150 ppm), C2 (~150-152 ppm).
-
Carbonyl carbon (C=O) around δ 170-173 ppm.
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ (secondary amide).
-
C-H Stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=O Stretch (amide I band): A strong, sharp absorption around 1640-1670 cm⁻¹.
-
N-H Bend (amide II band): A moderate absorption around 1550-1570 cm⁻¹.
-
C=C and C=N Stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Method: Electrospray Ionization (ESI) in positive mode is recommended.
-
Expected Molecular Ion: [M+H]⁺ at m/z 151.08.
-
Potential Fragments: Fragmentation may occur via loss of the methylamino group, cleavage of the bond between the methylene and carbonyl groups, or fragmentation of the pyridine ring.
Analytical Workflow Diagram
Caption: A standard workflow for the analytical characterization of a synthesized compound.
Chemical Reactivity and Stability
-
Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 3-pyridylacetic acid and methylamine.
-
N-Alkylation: The pyridine nitrogen is basic and can be alkylated with suitable electrophiles to form a pyridinium salt.
-
Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light). It should be stored in a well-sealed container in a dry environment.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By integrating established, reliable chemical protocols with predictive data based on the compound's structure, this document serves as a valuable resource for researchers. The detailed, step-by-step methodologies and workflow diagrams are designed to ensure that scientists in drug discovery and development can confidently produce and validate this compound for further investigation.
References
N-Methyl-2-(pyridin-3-yl)acetamide mechanism of action predictions
An In-Depth Technical Guide to Investigating the Mechanism of Action of N-Methyl-2-(pyridin-3-yl)acetamide
Introduction
This compound is a small molecule featuring a pyridine ring linked to an N-methylated acetamide group. While this specific compound is not extensively characterized in public literature, its structural motifs are prevalent in a wide array of biologically active agents. The pyridine ring is a key component in numerous pharmaceuticals, known for its ability to participate in hydrogen bonding and π-stacking interactions, and it is often associated with compounds that penetrate the central nervous system (CNS)[1][2]. The acetamide moiety serves as a versatile scaffold in medicinal chemistry, contributing to the molecule's polarity and interaction with biological macromolecules[3].
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of this compound. We will proceed from broad, in silico predictions to specific biochemical and cellular validation assays. This strategy, rooted in a hypothesis-driven approach, is designed to efficiently identify and validate the molecular targets and downstream functional effects of the compound. The protocols and rationale provided herein are intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Part 1: Predictive Analysis and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, a robust in silico analysis based on structural analogy can generate high-probability hypotheses. The structure of this compound shares features with several classes of known bioactive compounds.
Structural Analogy and Core Hypotheses
-
Hypothesis 1: Cholinergic System Modulator. The pyridine core is structurally related to the nicotinoid pharmacophore. The insecticide acetamiprid, a known agonist of nicotinic acetylcholine receptors (nAChRs), features a similar pyridine group[4]. Furthermore, derivatives of the parent compound, 2-(pyridin-3-yl)acetamide, have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation[3]. This suggests a potential dual-action mechanism within the cholinergic system.
-
Hypothesis 2: Kinase Inhibitor. The pyridine-acetamide scaffold is a common feature in ATP-competitive kinase inhibitors, where it can form critical hydrogen bonds within the kinase hinge region[5]. Derivatives of N-(pyridin-3-yl)acetamide have been specifically analyzed for interactions with PIM-1 kinase, a serine/threonine kinase implicated in oncology[6]. This makes the broad family of protein kinases a plausible target class.
-
Hypothesis 3: GABAergic System Modulator. Molecular docking studies on other pyridine-containing acetamide derivatives have predicted interactions with GABAergic system components, including the GABA-A receptor (GABAAR) and the GABA-metabolizing enzyme GABA aminotransferase (GABAAT)[7]. Given the structural similarities, this presents another viable avenue of investigation, particularly for potential CNS effects.
In Silico Workflow: Molecular Docking
Molecular docking serves as a primary computational tool to test these hypotheses by predicting the binding affinity and pose of the compound within the active sites of our putative targets.
Caption: Workflow for in silico molecular docking analysis.
Protocol: Molecular Docking Screen
Objective: To computationally estimate the binding affinity of this compound to key protein targets.
Materials:
-
Workstation with molecular modeling software (e.g., AutoDock Vina, PyMOL, UCSF Chimera).
-
3D structure of this compound (generated via ChemDraw/Chem3D or retrieved from PubChem).
-
Protein Data Bank (PDB) access for target structures (e.g., PDB IDs: 4EY7 for human AChE, 4X7Q for PIM-1 kinase, 4COF for a GABA-A receptor model).
Methodology:
-
Ligand Preparation:
-
Generate the 3D coordinates of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a compatible format (e.g., .pdbqt) with rotatable bonds defined.
-
-
Receptor Preparation:
-
Download the PDB files for the selected targets.
-
Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the .pdbqt format.
-
-
Docking Execution:
-
Define the docking grid box around the known active site or ligand-binding pocket of each receptor.
-
Execute the docking simulation using software like AutoDock Vina. The program will sample different conformations of the ligand within the defined space.
-
-
Results Analysis:
-
Analyze the output files to obtain the predicted binding energies (affinity scores) for the top-ranked poses.
-
Visualize the lowest-energy binding pose in a molecular graphics program (e.g., PyMOL) to inspect the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the compound and the protein residues.
-
Causality: A lower predicted binding energy suggests a more favorable interaction. The specific residues involved in the interaction can corroborate or challenge the initial hypotheses and guide the design of future site-directed mutagenesis experiments.
Part 2: Experimental Target Identification and Validation
Following the generation of in silico hypotheses, the next crucial phase involves the empirical identification and validation of the compound's direct molecular targets using biochemical methods.
Caption: Integrated workflow for target validation.
Protocol 1: Cholinesterase Activity Assay (Ellman's Method)
Objective: To quantify the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Self-Validation: The protocol includes a positive control (a known inhibitor like Donepezil) and a negative control (vehicle), ensuring that any observed inhibition is due to the test compound and not an artifact of the assay system.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare assay buffer (phosphate buffer, pH 8.0), solutions of AChE or BChE enzyme, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Assay Plate Setup: In a 96-well plate, add 25 µL of serially diluted test compound or control.
-
Enzyme Incubation: Add 50 µL of the respective cholinesterase enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 50 µL of DTNB solution, followed by 25 µL of the appropriate substrate solution (ATCh or BTCh) to initiate the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ (AChE) | Concentration for 50% inhibition of AChE | Report in µM |
| IC₅₀ (BChE) | Concentration for 50% inhibition of BChE | Report in µM |
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)
Objective: To determine the inhibitory potency of the compound against a specific kinase (e.g., PIM-1) or a panel of kinases.
Self-Validation: The assay measures the depletion of ATP, which directly correlates with kinase activity. A "no enzyme" control and a positive control inhibitor (e.g., Staurosporine) are used to define the assay window and validate the results.
Methodology:
-
Reagent Preparation: Reconstitute the kinase, substrate peptide, and ATP according to the supplier's instructions (e.g., using a Kinase-Glo® kit from Promega).
-
Assay Plate Setup: Add 5 µL of serially diluted this compound or control compound to the wells of a white, opaque 384-well plate.
-
Kinase Reaction: Add 10 µL of the kinase/substrate mixture to each well, followed by 10 µL of ATP solution to start the reaction. Incubate for 1 hour at room temperature.
-
Signal Detection: Add 25 µL of the Kinase-Glo® reagent to each well. This reagent contains luciferase, which produces light in the presence of remaining ATP. Incubate for 10 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition. Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Part 3: Cellular and Functional Characterization
Confirming that target engagement in a biochemical assay translates into a functional cellular response is the final and most critical step in MoA elucidation.
Protocol: Calcium Flux Assay for nAChR Modulation
Objective: To determine if the compound acts as an agonist or antagonist at nicotinic acetylcholine receptors in a cellular context.
Causality: nAChRs are ligand-gated ion channels. Agonist binding opens the channel, leading to an influx of cations, including Ca²⁺. This change in intracellular Ca²⁺ can be measured with a fluorescent indicator dye, providing a direct readout of receptor function.
Caption: Logic diagram for functional characterization of nAChR activity.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells, which endogenously express α3, α5, α7, β2, and β4 subunits) in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Execution (Antagonist Mode):
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Inject a known nAChR agonist (e.g., nicotine) at a concentration that elicits a submaximal response (EC₈₀).
-
Record the change in fluorescence over time.
-
-
Assay Execution (Agonist Mode):
-
Following dye loading, establish a baseline fluorescence reading.
-
Inject various concentrations of this compound alone and record the fluorescence change.
-
-
Data Analysis:
-
Antagonist: Calculate the inhibitory effect of the compound on the agonist-induced response and determine the IC₅₀.
-
Agonist: Measure the increase in fluorescence caused by the compound alone and determine the EC₅₀.
-
Summary and Path Forward
This guide outlines a systematic, multi-faceted approach to characterizing the mechanism of action for this compound. By integrating computational predictions with targeted biochemical assays and functional cellular studies, researchers can build a robust, evidence-based understanding of the compound's biological activity. The results from these investigations will not only elucidate the primary MoA but also reveal potential secondary targets or off-target effects, providing a comprehensive pharmacological profile essential for any future drug development efforts.
References
- 1. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(Pyridin-3-yl)acetamide | 3724-16-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide (1311840-14-8) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
An In-Depth Technical Guide to the In Vitro Biological Activity of N-Methyl-2-(pyridin-3-yl)acetamide Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and findings related to the in vitro biological activities of N-Methyl-2-(pyridin-3-yl)acetamide and its derivatives. This class of compounds, characterized by a central pyridinyl-acetamide scaffold, has emerged as a versatile platform for the development of novel therapeutic agents across multiple disease areas. This document synthesizes key findings on their anticancer, anti-inflammatory, and antimicrobial properties, providing detailed experimental protocols and insights into their mechanisms of action to facilitate further research and development.
Introduction: The Pyridinyl-Acetamide Scaffold as a Privileged Structure
The pyridine ring is a ubiquitous heterocyclic motif found in numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other key molecular interactions. When coupled with an N-methylacetamide side chain, the resulting this compound core structure offers a unique combination of structural rigidity and flexibility, making it an attractive starting point for medicinal chemistry campaigns. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, which will be explored in detail in the subsequent sections.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Derivatives of the N-(pyridin-3-yl)acetamide scaffold have shown significant promise as anticancer agents, with studies demonstrating potent cytotoxic effects against various human cancer cell lines. The mechanism of action often involves the inhibition of key signaling molecules crucial for tumor growth and survival.
In Vitro Cytotoxicity Data
The antiproliferative efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, determined using cell viability assays such as the MTT assay.
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Triazole-clubbed Pyrimidine | A549 (Lung Carcinoma) | 15.70 - 88.27 | [1] |
| Lead Derivative (RDg) | A549 (Lung Carcinoma) | 15.70 | [1] |
| Pyrimidinyl-aminophenyl-amide | A549 (Lung Carcinoma) | 0.229 - 2.479 | [2] |
| Lead Derivative (IIB) | A549 (Lung Carcinoma) | 0.229 | [2] |
| Imidazo[2,1-b]thiazole | MDA-MB-231 (Breast Cancer) | 1.4 | [3] |
| Imidazo[2,1-b]thiazole | HepG2 (Liver Cancer) | 22.6 | [3] |
| Pyridin-2-yl Estradiol Analog | MDA-MB-231 (Breast Cancer) | 0.96 - 13.51 | [4] |
| N-((1-methyl-1H-indol-3-yl)methyl) | MCF-7 (Breast Cancer) | 0.34 | [5] |
Note: The data presented are for various derivatives of the core pyridinyl-acetamide structure and are intended to be illustrative of the potential of this chemical class.
Mechanistic Insights: Kinase Inhibition
In silico and in vitro studies suggest that the anticancer effects of some N-(pyridin-3-yl)acetamide derivatives are mediated through the inhibition of critical oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase.[1] The binding of these compounds to the kinase domain can block downstream signaling pathways responsible for cell proliferation and survival.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
Inflammation is a critical physiological process, but its dysregulation contributes to numerous diseases. Certain acetamide derivatives have been shown to possess anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.
Mechanism of Action: Inhibition of NF-κB Activation
Studies on structurally related acetamides have demonstrated that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Specifically, these compounds prevent the lipopolysaccharide (LPS)-induced degradation of the inhibitory protein IκB-α.[6] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS. Interestingly, these compounds did not appear to affect the MAPK signaling pathway (JNK1, ERK1/2, p38), indicating a specific mechanism of action.[6][7]
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol measures the anti-inflammatory activity of test compounds by quantifying their ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with LPS.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color, which is proportional to the amount of nitrite (a stable product of NO), is a measure of NO production.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-only treated cells.
-
Cytotoxicity Assessment: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cell death.
Antimicrobial Activity: A Broad Spectrum of Action
The pyridinyl-acetamide scaffold has also been explored for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacterial and fungal pathogens.
In Vitro Antimicrobial Susceptibility Data
The effectiveness of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Derivative Class | Microorganism | MIC | Reference |
| 2-Phenyl-N-(pyridin-2-yl)acetamides | Mycobacterium tuberculosis H37Ra | 7.81 µg/mL | [8] |
| 2-Phenyl-N-(pyridin-2-yl)acetamides | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | [8] |
| Pyridinyl-pyrimidinyl-aminophenyl-amide | Various bacterial and fungal species | 16–128 µg/mL | [2] |
| Imidazo[1,2-a]pyridin-yl-thieno[2,3-d]pyrimidine | P. aeruginosa | Lower than streptomycin | [9] |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) | Candida albicans | 0.224 mg/mL | [10] |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) | Aspergillus niger | 0.190 mg/mL | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Synthesis and Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and acetamide moieties.
General Synthesis Scheme
A common method for synthesizing N-substituted-2-(pyridin-3-yl)acetamides involves the coupling of 3-pyridylacetic acid with a desired amine.
A more specific protocol for a related compound involves the acylation of an aminopyridine with an acid anhydride. For example, N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide was synthesized by heating 6-methoxy-4-methylpyridin-3-amine with acetic anhydride.[11] This suggests a plausible route for the synthesis of the core topic's derivatives would be the reaction of 3-pyridylacetic acid chloride (generated in situ from 3-pyridylacetic acid and a chlorinating agent like thionyl chloride) with methylamine.
Key SAR Insights
-
Anticancer Activity: The addition of bulky, heterocyclic moieties, such as triazole-clubbed pyrimidines, can significantly enhance cytotoxicity.[1] Substitutions on the N-acetamide group, particularly with patterns like phenyl-ethyl, have been shown to dramatically increase binding affinity to targets like TSPO.[12]
-
Butyrylcholinesterase Inhibition: Increasing the number of methyl groups on an appended phenyl ring was found to be beneficial for inhibitory activity, while the N-methyl group on the acetamide was crucial for maintaining potency.[13]
-
General Trends: The inclusion of nitrogen and oxygen-containing functional groups (-OCH₃, -OH, -C=O, NH₂) generally enhances the antiproliferative activity of pyridine derivatives.[14]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. The demonstrated in vitro efficacy against cancer cells, inflammatory pathways, and microbial pathogens underscores the value of this structural motif. Future research should focus on synthesizing and screening a wider array of derivatives to further elucidate structure-activity relationships, optimize potency and selectivity for specific biological targets, and investigate their pharmacokinetic and toxicological profiles in preclinical models. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to advancing these promising compounds toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.cuni.cz [publications.cuni.cz]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 12. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of N-Methyl-2-(pyridin-3-yl)acetamide
Abstract
This technical guide provides an in-depth exploration of the potential biological targets of N-Methyl-2-(pyridin-3-yl)acetamide, a compound of significant interest in contemporary drug discovery. Drawing upon structural analogies to known neuroactive compounds and established pharmacological principles, this document synthesizes the current understanding and outlines a strategic approach for its comprehensive biological characterization. The primary focus is directed towards the nicotinic acetylcholine receptors (nAChRs), with a detailed examination of the rationale for this targeting hypothesis, proposed experimental workflows for validation, and the potential therapeutic implications. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and validation of novel therapeutic agents.
Introduction: The Scientific Premise
This compound is a small molecule featuring a pyridine ring linked to an N-methylacetamide side chain. While direct pharmacological data for this specific compound is not extensively published, its structural architecture bears a striking resemblance to key neuroactive molecules, most notably cotinine, the primary metabolite of nicotine.[][2][3] This structural similarity forms the cornerstone of the hypothesis that this compound is likely to interact with the same family of biological targets as its well-characterized analogue.
Cotinine is recognized for its pharmacological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs).[][3] It has been identified as a weak partial agonist of α4β2 nAChRs and a positive allosteric modulator (PAM) of α7 nAChRs.[][3] Given that this compound shares the critical pyridin-3-yl moiety and a hydrogen bond-accepting amide group, a targeted investigation into its effects on nAChRs is a scientifically sound starting point.
This guide will therefore focus on the nAChR family as the most probable and compelling biological target for this compound. We will delve into the intricacies of nAChR subtypes, the potential modes of interaction, and a systematic, multi-tiered experimental approach to elucidate the compound's precise mechanism of action.
The Prime Suspect: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[4] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, leads to a rapid influx of cations, primarily Na+ and Ca2+, thereby modulating neuronal excitability.[5] Dysregulation of nAChR signaling is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a critical area of therapeutic development.[5][6]
Key nAChR Subtypes of Interest
The diverse family of nAChRs is composed of various combinations of α and β subunits. Based on the known activity of the structurally related cotinine, two subtypes are of immediate interest for investigation with this compound:
-
α4β2 nAChRs: These are the most abundant nAChR subtype in the brain and are strongly associated with the rewarding and addictive properties of nicotine.[2] They are crucial for cognitive processes such as learning and memory.[5] Ligands targeting this subtype can have profound effects on attention and mood.
-
α7 nAChRs: These homopentameric receptors are also widely expressed in the brain, particularly in regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[7] They are characterized by their high permeability to calcium, which allows them to modulate a variety of intracellular signaling cascades.[8] The α7 nAChR is a key player in the cholinergic anti-inflammatory pathway, making it a target for neuroinflammatory conditions.[6]
A Strategic Framework for Target Validation
To rigorously assess the interaction of this compound with its putative nAChR targets, a phased experimental approach is recommended. This workflow is designed to progress from initial binding assessment to functional characterization and downstream signaling analysis.
References
- 2. Cotinine - Wikipedia [en.wikipedia.org]
- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: Nicotinic acetylcholine receptors to regulate important brain activity—what occurs at the molecular level? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 106271-65-2|this compound|BLD Pharm [bldpharm.com]
The Resurgence of Pyridinyl Acetamides: A Comprehensive Guide to a Versatile Scaffold in Drug Discovery
For Immediate Release
A deep dive into the chemical versatility and therapeutic potential of pyridinyl acetamide compounds is unveiled in a new technical guide designed for researchers, scientists, and drug development professionals. This comprehensive whitepaper provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this promising class of molecules. From their emergence as potent anticancer agents to their activity in neurodegenerative and infectious diseases, pyridinyl acetamides are proving to be a scaffold of significant interest in modern medicinal chemistry.
Introduction: The Pyridinyl Acetamide Core - A Privileged Structure in Medicinal Chemistry
The pyridinyl acetamide moiety, characterized by a pyridine ring linked to an acetamide group, represents a "privileged structure" in drug discovery. This scaffold's unique combination of a hydrogen bond-accepting pyridine ring and a versatile acetamide linker allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide navigates the extensive chemical space occupied by these compounds, highlighting their journey from laboratory curiosities to clinical candidates.
Synthetic Strategies: Building the Pyridinyl Acetamide Backbone
The synthesis of pyridinyl acetamide derivatives is typically achieved through the coupling of a pyridinyl amine with a carboxylic acid or its activated derivative. A common and efficient method involves the acylation of an aminopyridine with an acetylating agent such as acetic anhydride or acetyl chloride.[1]
Representative Synthetic Protocol: N-(4-methylpyridin-2-yl)acetamide
A straightforward and high-yield synthesis of a representative pyridinyl acetamide, N-(4-methylpyridin-2-yl)acetamide, is achieved through the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[2]
Experimental Protocol:
-
Materials: 2-amino-4-methylpyridine, Acetic anhydride, Toluene.
-
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.0 equivalent) in toluene.
-
Add acetic anhydride (1.4 equivalents) to the solution.
-
Heat the reaction mixture at 100°C for 2 hours, with stirring.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield N-(4-methylpyridin-2-yl)acetamide.[3]
-
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[2]
Diagram of Synthetic Workflow:
References
An In-Depth Technical Guide to the Predicted Pharmacokinetic Profile of N-Methyl-2-(pyridin-3-yl)acetamide
Abstract
The successful development of novel chemical entities into viable drug candidates is critically dependent on a thorough understanding of their pharmacokinetic (PK) properties. This guide provides a comprehensive framework for the de novo prediction of the absorption, distribution, metabolism, and excretion (ADME) profile of N-Methyl-2-(pyridin-3-yl)acetamide, a compound for which no public pharmacokinetic data is currently available. By integrating state-of-the-art in silico modeling with established in vitro experimental protocols, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. We will detail the causal logic behind the selection of predictive tools and experimental assays, present methodologies in a reproducible format, and synthesize the predicted data to construct a holistic pharmacokinetic forecast for this molecule.
Introduction: The Imperative of Early-Stage PK/ADME Assessment
This compound is a small molecule featuring a pyridine core linked to an N-methylacetamide side chain. While its specific therapeutic potential is yet to be defined, its structural motifs are common in medicinal chemistry. The pyridine ring, for instance, is a bioisostere for phenyl groups and is present in numerous FDA-approved drugs, often introduced to enhance metabolic stability, potency, or solubility.[1][2] The N-methylacetamide group can influence hydrogen bonding capacity and molecular conformation.
Before significant resources are invested in a compound, a predictive understanding of its ADME profile is essential to mitigate the risk of late-stage failures due to poor pharmacokinetics.[3] High attrition rates in drug development are frequently linked to unfavorable ADMET (ADME and Toxicity) properties.[3] Therefore, a proactive strategy combining computational prediction with targeted in vitro validation is the cornerstone of modern, efficient drug discovery.[4][5][6]
This guide will construct a predicted pharmacokinetic profile for this compound by:
-
Part 2.0: Utilizing in silico computational models to predict fundamental physicochemical and ADME properties.
-
Part 3.0: Detailing robust in vitro experimental protocols to validate and refine these initial predictions.
-
Part 4.0: Synthesizing all data to forecast metabolic pathways and provide an integrated PK summary.
Predictive Analysis: In Silico ADME Modeling
The initial phase of pharmacokinetic assessment leverages computational tools to predict a compound's behavior based on its structure. These methods are rapid, cost-effective, and provide crucial guidance for subsequent experimental designs.[7][8] A variety of free and commercial platforms are available for these predictions.[3][9][10]
Physicochemical Property Prediction
Fundamental physicochemical properties are the primary determinants of a drug's pharmacokinetic behavior. We used a consensus approach, aggregating outputs from several well-regarded platforms like SwissADME and pkCSM, to predict the properties of this compound.[9]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Pharmacokinetics |
| Molecular Weight | 150.18 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of 5). |
| LogP (Octanol/Water) | ~0.5 - 1.2 | Indicates good aqueous solubility and moderate lipophilicity, favorable for absorption. |
| Aqueous Solubility | High | Suggests the compound is unlikely to have solubility-limited absorption. |
| pKa (most basic) | ~4.5 - 5.5 | The pyridine nitrogen is predicted to be the most basic center, being partially protonated at physiological pH. |
| Polar Surface Area (PSA) | ~49 Ų | Suggests good potential for passive diffusion across cell membranes, including the blood-brain barrier. |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule of 5. |
| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule of 5. |
Causality: The low molecular weight and moderate lipophilicity (LogP) suggest that the compound will readily dissolve in the gastrointestinal tract and possess the requisite properties to permeate the gut wall. The predicted high aqueous solubility further supports this, reducing the likelihood of formulation challenges.
ADME Parameter Prediction
Building upon the physicochemical foundation, we can predict key ADME parameters.
Table 2: Predicted ADME Parameters for this compound
| ADME Parameter | Prediction | Rationale & Implication |
| Absorption | ||
| Human Intestinal Absorption | High (>90%) | Based on favorable physicochemical properties (low MW, moderate LogP, high solubility). |
| Caco-2 Permeability | Moderate to High | Predicted to be a substrate for passive transcellular diffusion. |
| P-gp Substrate | No | Lacks common structural motifs for P-glycoprotein recognition. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Low to Moderate | Expected to have a significant free fraction, leading to wider distribution and availability at the target site. |
| Blood-Brain Barrier (BBB) | Yes | Low molecular weight and polar surface area suggest the potential to cross the BBB. |
| Metabolism | ||
| CYP450 Substrate | Yes (likely CYP2D6, CYP3A4) | Pyridine and N-alkyl groups are common sites for CYP-mediated oxidation. |
| Excretion | ||
| Route of Elimination | Primarily Renal | Expected to be cleared by the kidneys, both as parent drug and as more polar metabolites. |
In Vitro Experimental Validation Framework
While in silico models provide invaluable initial guidance, their predictions must be confirmed through empirical in vitro testing. The following protocols represent a standard, robust workflow for obtaining reliable ADME data in a drug discovery setting.
Experimental Workflow
The logical flow of experiments is designed to first assess metabolic fate and then permeability, as high metabolic clearance can render permeability irrelevant. Plasma protein binding is assessed in parallel to inform the interpretation of the other results.
Caption: Predictive workflow from in silico modeling to in vitro validation.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (Clint) of this compound, which reflects its susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).[11][12][13]
Methodology:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[12]
-
Compound Addition: The test compound is added to the microsomal suspension from a DMSO stock solution to achieve a final concentration of 1 µM. The final DMSO concentration is kept below 0.5% to avoid enzyme inhibition.
-
Initiation: The reaction is pre-incubated at 37°C for 5 minutes. The metabolic reaction is initiated by adding a solution of NADPH (final concentration 1 mM), a required cofactor for CYP enzymes.[11][13] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[12]
-
Quenching: The reaction in each aliquot is stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, a compound with stable and predictable analytical behavior).
-
Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and intrinsic clearance is calculated from the half-life and incubation conditions.
Protocol: Intestinal Permeability using Caco-2 Monolayers
Objective: To assess the rate of transport of the compound across a cellular monolayer that mimics the human intestinal epithelium, providing a prediction of oral absorption.[14][15][16]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a Transwell® plate and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[14][17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.[15][18]
-
Transport Study (A to B): To measure absorption, the test compound (typically at 10 µM) is added to the apical (A, upper) chamber, which represents the gut lumen. Samples are taken from the basolateral (B, lower) chamber, representing the bloodstream, over a 2-hour period.[17]
-
Transport Study (B to A): To assess active efflux, a parallel experiment is run where the compound is added to the basolateral chamber and sampled from the apical chamber.[16][17]
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[17] The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated; a ratio >2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[17]
Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of the compound that is bound to plasma proteins, as only the unbound (free) drug is pharmacologically active and available for metabolism and excretion.[19][20]
Methodology:
-
Device Setup: A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane (8K or 12K MWCO) that allows the passage of small molecules but not proteins.[21][22]
-
Sample Loading: The test compound is spiked into human plasma (final concentration 1-10 µM). 200-300 µL of this plasma is added to one chamber (the sample chamber).[19][23] An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the buffer chamber).
-
Incubation: The sealed device is incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[22][23]
-
Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: To ensure accurate comparison during LC-MS/MS analysis, the plasma sample is diluted with PBS, and the buffer sample is diluted with blank plasma. The concentrations in both chambers are then determined.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Integrated Analysis and Predicted Metabolic Fate
By synthesizing the in silico predictions with the expected outcomes of the in vitro assays, we can construct a comprehensive pharmacokinetic profile.
Predicted Metabolic Pathways
The structure of this compound presents several potential sites for metabolism. The primary routes are predicted to be oxidation mediated by CYP enzymes and hydrolysis.[24][25]
-
Pyridine Ring Oxidation: The nitrogen on the pyridine ring is a likely site for N-oxidation. Additionally, aromatic hydroxylation at positions ortho or para to the nitrogen is a common metabolic pathway for pyridine-containing compounds.[24]
-
N-Demethylation: The N-methyl group on the acetamide is a primary target for oxidative N-demethylation, a very common metabolic reaction.[26]
-
Amide Hydrolysis: The amide bond is susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into pyridin-3-ylacetic acid and methylamine.
Caption: Predicted Phase I metabolic pathways for this compound.
Summary of Predicted Pharmacokinetic Profile
-
Absorption: The compound is predicted to be well-absorbed orally (>90%) due to its favorable physicochemical properties. It is expected to exhibit moderate-to-high permeability via passive diffusion and is unlikely to be a substrate for major efflux transporters.
-
Distribution: With predicted low-to-moderate plasma protein binding, a significant fraction of the drug will be free in circulation, available to distribute into tissues. Its properties also suggest it may be able to penetrate the blood-brain barrier.
-
Metabolism: The compound will likely undergo moderate metabolism in the liver. The primary metabolic routes are anticipated to be N-demethylation and oxidation of the pyridine ring by CYP enzymes. Amide hydrolysis may serve as a secondary pathway. The moderate predicted clearance suggests a reasonable in vivo half-life.
-
Excretion: The parent drug and its more polar metabolites will likely be cleared from the body primarily through renal excretion.
Conclusion
This guide outlines a robust, integrated strategy for predicting the pharmacokinetic profile of this compound. The in silico analysis predicts a favorable ADME profile, suggesting it has "drug-like" properties with good potential for oral absorption and distribution. The proposed in vitro experimental framework provides a clear path to empirically validate these predictions and generate the quantitative data needed for further development decisions. This systematic approach of combining computational prediction with targeted experimental validation is essential for efficiently identifying and advancing promising new chemical entities in modern drug discovery programs.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ayushcoe.in [ayushcoe.in]
- 10. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. One moment, please... [mttlab.eu]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. enamine.net [enamine.net]
- 16. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. dl.icdst.org [dl.icdst.org]
- 20. enamine.net [enamine.net]
- 21. researchgate.net [researchgate.net]
- 22. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
- 23. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. journals.asm.org [journals.asm.org]
- 26. dovepress.com [dovepress.com]
In Silico Toxicological Profile of N-Methyl-2-(pyridin-3-yl)acetamide: A Technical Guide for Drug Development Professionals
Abstract
The imperative to de-risk drug candidates early in the development pipeline has positioned in silico toxicology as an indispensable tool.[1][2][3] This technical guide provides a comprehensive, step-by-step framework for establishing a robust toxicological profile of the novel chemical entity, N-Methyl-2-(pyridin-3-yl)acetamide, using a suite of computational methodologies. By integrating quantitative structure-activity relationship (QSAR) models, physiologically based pharmacokinetic (PBPK) simulations, read-across approaches, and systems toxicology, we can forecast a wide spectrum of toxicological endpoints.[4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows for conducting a thorough in silico safety assessment. The methodologies outlined herein are intended to facilitate informed decision-making, optimize resource allocation, and ultimately contribute to the development of safer therapeutics.
Introduction: The Imperative of Predictive Toxicology in Modern Drug Discovery
The attrition of promising drug candidates due to unforeseen toxicity in late-stage development represents a significant financial and ethical burden on the pharmaceutical industry.[8] In silico toxicology has emerged as a powerful paradigm to mitigate these risks by enabling the early identification of potential liabilities before significant resources are invested.[1][2][9] These computational approaches leverage existing toxicological data and sophisticated algorithms to predict the adverse effects of novel chemical entities based on their molecular structure and physicochemical properties.[3][6]
This compound is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a pyridine ring and an acetamide group, necessitates a thorough evaluation of its potential for various toxicities. This guide will systematically build a toxicological profile for this compound, demonstrating the application of a multi-pronged in silico strategy.
Compound at a Glance:
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[10] |
| CAS Number | 106271-65-2 | --INVALID-LINK--[10] |
| Molecular Formula | C8H10N2O | --INVALID-LINK--[10] |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK--[10] |
| SMILES | CNC(=O)Cc1cnccc1 | --INVALID-LINK--[11] |
The In Silico Toxicology Workflow: A Multi-Model Approach
A robust in silico toxicological assessment relies on the convergence of evidence from multiple predictive models. This "weight of evidence" approach enhances the confidence in the predictions and provides a more holistic understanding of the compound's potential liabilities. Our workflow for this compound will encompass the following key stages:
References
- 1. toxometris.ai [toxometris.ai]
- 2. labcorp.com [labcorp.com]
- 3. prescouter.com [prescouter.com]
- 4. Physiologically based pharmacokinetic modeling of small molecules: How much progress have we made? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 6. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In silico toxicology in drug discovery - concepts based on three-dimensional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 106271-65-2|this compound|BLD Pharm [bldpharm.com]
- 11. N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of novel N-Methyl-2-(pyridin-3-yl)acetamide derivatives
An In-depth Technical Guide to the Synthesis of Novel N-Methyl-2-(pyridin-3-yl)acetamide Derivatives
Authored by: A Senior Application Scientist
Foreword: The Significance of this compound Scaffolds
The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and its unique electronic properties make it a privileged scaffold in medicinal chemistry. When coupled with an acetamide side chain, as in the case of this compound and its derivatives, a versatile molecular framework emerges with demonstrated potential in various therapeutic areas. Analogs of this core structure have shown promise as antifungal and anticancer agents, underscoring the importance of robust and adaptable synthetic methodologies for the creation of diverse chemical libraries for drug discovery and development.[3]
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for successful synthesis.
Strategic Approaches to Synthesis: A Comparative Analysis
The synthesis of this compound can be broadly approached through two primary retrosynthetic disconnections: the formation of the amide bond and the construction of the pyridin-3-ylacetic acid backbone. Each strategy offers distinct advantages and is suited to different starting materials and desired final product complexity.
Route 1: The Classical Amide Bond Formation
This is the most direct and widely employed strategy, which involves the coupling of a pre-synthesized 2-(pyridin-3-yl)acetic acid with methylamine. The key challenge in this approach lies in the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Two principal methods for this activation are the formation of an acyl chloride and the use of peptide coupling reagents.
Method 1a: The Acyl Chloride Approach
This robust and cost-effective method involves the conversion of the carboxylic acid to the more reactive acyl chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methylamine to form the desired amide.
Causality Behind Experimental Choices: The choice of chlorinating agent can be critical. Thionyl chloride is often preferred for its affordability and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent unwanted side reactions. A base, such as pyridine or triethylamine (TEA), is often added to the amidation step to neutralize the HCl generated, driving the reaction to completion.[4][5][6][7]
Method 1b: The Use of Coupling Reagents
In this approach, a coupling reagent is used to activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. A plethora of coupling reagents are available, with common examples including dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[8][9]
Causality Behind Experimental Choices: Coupling reagents are particularly advantageous when dealing with sensitive substrates, as they operate under milder conditions than the acyl chloride method and often lead to higher yields with fewer side products. The choice of coupling reagent and additives like 1-hydroxybenzotriazole (HOBt) can be optimized to minimize racemization in chiral substrates and improve reaction efficiency.[9] HATU, for instance, is known for its high reactivity and is often employed when coupling sterically hindered amines or less reactive carboxylic acids.[8]
Route 2: The Three-Component Synthesis
A more convergent and elegant approach involves a three-component reaction that assembles the pyridylacetic acid derivative in a single synthetic sequence.[1][2][10] This strategy is particularly powerful for generating a library of derivatives, as it allows for the variation of three different components in a single reaction.
Mechanism and Rationale: A notable example of this approach involves the reaction of a pyridine-N-oxide with a Meldrum's acid derivative in the presence of an activating agent like tosyl chloride.[1][2] This forms an intermediate that can then be ring-opened by an amine, such as methylamine, to yield the desired this compound derivative. This method bypasses the need to pre-synthesize and isolate the pyridylacetic acid, making it a more atom-economical and efficient process.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the classical amide bond formation route, starting with the synthesis of the 2-(pyridin-3-yl)acetic acid precursor.
Synthesis of 2-(pyridin-3-yl)acetic acid
This protocol describes the synthesis of the carboxylic acid precursor from 2-(pyridin-3-yl)acetic acid hydrochloride.
Materials:
-
2-(pyridin-3-yl)acetic acid hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Suspend 2-(pyridin-3-yl)acetic acid hydrochloride (13.2 g, 75.6 mmol) in 100 mL of ethanol.
-
Slowly add a 0.5 M solution of potassium hydroxide in ethanol (150 mL) to the suspension with stirring.
-
Continue stirring until the mixture becomes homogeneous.
-
Filter the reaction mixture to remove the precipitated potassium chloride.
-
Concentrate the filtrate under reduced pressure and dry the residue to obtain 2-(pyridin-3-yl)acetic acid.[11]
Synthesis of this compound via the Acyl Chloride Method
Materials:
-
2-(pyridin-3-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Methylamine (solution in THF or as a gas)
-
Pyridine or Triethylamine (TEA)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pyridin-3-yl)acetic acid (1.37 g, 10 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction by TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(pyridin-3-yl)acetyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool to 0 °C.
-
In a separate flask, dissolve methylamine (e.g., 2.0 M solution in THF, 6 mL, 12 mmol) and pyridine (1.2 mL, 15 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.
-
Slowly add the methylamine solution to the stirred acyl chloride solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of this compound using a Coupling Reagent (HATU)
Materials:
-
2-(pyridin-3-yl)acetic acid
-
Methylamine (solution in THF or as a gas)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 2-(pyridin-3-yl)acetic acid (1.37 g, 10 mmol) in anhydrous DMF (40 mL) at 0 °C, add DIPEA (3.5 mL, 20 mmol).
-
Add HATU (4.18 g, 11 mmol) to the mixture and stir for 10 minutes at 0 °C.
-
Slowly add a solution of methylamine (e.g., 2.0 M in THF, 6 mL, 12 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous lithium chloride solution (2 x 30 mL) to remove residual DMF, followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyridyl protons, a singlet for the methylene (CH₂) protons, a singlet for the N-methyl (CH₃) protons, and a broad singlet for the amide (NH) proton. The chemical shifts of the pyridyl protons will be characteristic of a 3-substituted pyridine ring. |
| ¹³C NMR | A signal for the carbonyl carbon of the amide in the downfield region, signals for the carbons of the pyridine ring, a signal for the methylene carbon, and a signal for the N-methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band).[13] |
| Mass Spectrometry | A molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₈H₁₀N₂O, MW: 150.18 g/mol ). |
Visualizing the Synthetic Workflow
Diagram of the Acyl Chloride Synthetic Route
Caption: Acyl Chloride Route to this compound.
Diagram of the Coupling Reagent Synthetic Route
Caption: Coupling Reagent Route to this compound.
Conclusion and Future Directions
The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of this compound and its derivatives. The choice of a specific route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the need for functional group tolerance. The classical amide bond formation, particularly with modern coupling reagents, offers a reliable and high-yielding approach. For the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, the three-component synthesis strategy presents a highly efficient alternative.
Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic methods for amide bond formation, as well as the exploration of novel derivatization strategies to expand the chemical space around the this compound scaffold. The continued development of these synthetic methodologies will be crucial for unlocking the full therapeutic potential of this important class of molecules.
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Reaction Query What product is formed when C2H5-NH-C2H5 (diethyla.. [askfilo.com]
- 4. Methyl amine reacts with acetyl chloride to form A class 11 chemistry CBSE [vedantu.com]
- 5. Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE [vedantu.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Determining the Recommended Dosage of N-Methyl-2-(pyridin-3-yl)acetamide for In Vivo Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a scientifically robust dosage regimen for in vivo animal studies of N-Methyl-2-(pyridin-3-yl)acetamide. Due to the limited direct pre-existing data on this specific compound, this guide employs a rational, mechanism-driven approach. By analyzing its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands, particularly nicotine and its primary metabolite cotinine, we extrapolate a logical framework for initial dose-range finding, pharmacokinetic profiling, and subsequent efficacy testing. This document is designed to ensure scientific integrity, explaining the causality behind each experimental choice and providing detailed, self-validating protocols.
Introduction: Rationale and Mechanistic Hypothesis
This compound shares significant structural homology with key nicotinic acetylcholine receptor (nAChR) ligands. The presence of a pyridine ring is a common feature in many nAChR agonists, including nicotine.[1][2] The acetamide group attached to a methyl group bears resemblance to the pyrrolidinone ring of cotinine, the principal metabolite of nicotine.[3][4][5]
Structural Comparison of this compound and Related nAChR Ligands
| Compound | Chemical Structure | Key Features |
| This compound | Pyridine ring, N-methylacetamide side chain.[6] | |
| Nicotine | Pyridine ring linked to an N-methylpyrrolidine ring.[7] | |
| Cotinine | Pyridine ring linked to an N-methylpyrrolidin-2-one ring.[5][8] |
Based on these structural similarities, it is hypothesized that this compound acts as a modulator of nAChRs. This hypothesis forms the foundation of the experimental design outlined in this guide. The protocols are therefore designed to first establish a safe and pharmacologically active dose range and then to characterize its potential effects in behavioral paradigms relevant to nAChR function, such as cognition and reward processing.
Foundational Principle: Dose Selection by Analogy
In the absence of direct data, a prudent starting point for dose selection is to review the established in vivo dosages of structurally and mechanistically related compounds. This approach, combined with a systematic dose-escalation study, minimizes the risk of toxicity while maximizing the likelihood of identifying a pharmacologically active range.
The following table summarizes reported in vivo dosages for relevant nAChR ligands in rodents, which will inform our initial dose-range finding study.
Table 1: Summary of In Vivo Dosages of Analogous nAChR Ligands in Rodents
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Cotinine | Rat | Oral, IV | 3 mg/kg | Pro-cognitive effects, Pharmacokinetic studies | - |
| Nicotine | Rat | Subcutaneous (SC) | 0.1 - 1.4 mg/kg | Conditioned Place Preference (reward) | [9][10] |
| Varenicline | Rat | Oral | 0.03 - 0.3 mg/kg | Alterations in locomotor activity | - |
| 5-Iodo-A-85380 | Mouse | Subcutaneous (SC) | 0.1 - 0.5 mg/kg | Antinociception | [11] |
| 5-Iodo-A-85380 | Rat | Intravenous (IV) | 5 nmol/kg/infusion | Self-administration (reinforcement) | [12] |
Given the range of effective doses for these analogs (spanning from 0.03 mg/kg to 3 mg/kg), a conservative starting dose for this compound is recommended in the low end of this spectrum, with subsequent escalation.
Experimental Design: A Phased Approach
A logical progression of experiments is crucial for efficiently determining the optimal dosage. The following phased approach is recommended, starting with safety and tolerability, followed by pharmacokinetic characterization, and culminating in efficacy testing.
Caption: Phased experimental workflow for dosage determination.
Detailed Protocols
Phase 1: Acute Toxicity and Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) of this compound following a single administration. This protocol is adapted from the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).[13][14][15]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory equipment for clinical observations
Protocol:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure complete dissolution or a homogenous suspension.
-
Initial Dosing:
-
Based on the analog data, begin with a starting dose of 1 mg/kg .
-
Dose a group of 3 female rats by oral gavage.
-
-
Clinical Observations:
-
Observe animals continuously for the first 30 minutes post-dosing, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[16]
-
Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, or changes in gait.
-
Record body weights just prior to dosing, and on days 7 and 14.
-
-
Dose Escalation/De-escalation:
-
Scenario A (No mortality or morbidity at 1 mg/kg): After the 14-day observation, escalate the dose to 5 mg/kg in a new group of 3 female rats.
-
Scenario B (Mortality or clear signs of toxicity at 1 mg/kg): Confirm the toxic effects in a second group of 3 female rats at the same dose. If confirmed, de-escalate the dose in a new group.
-
Continue this stepwise procedure using doses such as 1, 5, 10, 30, 100 mg/kg until the MTD is identified. The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity.[17]
-
-
NOAEL Determination: The NOAEL is the highest dose level at which there are no biologically significant adverse effects observed.[17]
-
Terminal Procedures: At the end of the 14-day observation period, all surviving animals should be euthanized and subjected to a gross necropsy.
Phase 2: Single-Dose Pharmacokinetic (PK) Study
Objective: To determine key pharmacokinetic parameters of this compound, including bioavailability, plasma half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Materials:
-
Male Sprague-Dawley rats with indwelling jugular vein catheters.
-
Test compound and vehicle.
-
Equipment for intravenous (IV) and oral (PO) administration.
-
Blood collection supplies (e.g., heparinized tubes).
-
LC-MS/MS or other suitable bioanalytical method for quantification of the compound in plasma.
Protocol:
-
Dose Selection: Based on the Phase 1 results, select a dose well below the MTD and above the NOAEL (e.g., 3 mg/kg).
-
Animal Groups:
-
Group 1 (IV administration, n=3-4 rats): Administer the compound as a bolus via the jugular vein catheter.
-
Group 2 (PO administration, n=3-4 rats): Administer the compound via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-150 µL) at predetermined time points.
-
IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[18]
-
-
Plasma Preparation: Immediately process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F% = [AUC_oral / AUC_IV] x 100).
Phase 3: Efficacy Testing in a Relevant Behavioral Model
Objective: To evaluate the dose-dependent effects of this compound on a specific behavioral endpoint related to nAChR function. The Novel Object Recognition (NOR) test is presented here as a model for assessing effects on recognition memory.
Protocol: Novel Object Recognition (NOR) Test [19][20][21]
-
Apparatus: A square open-field box (e.g., 40x40x40 cm). A set of two identical objects (familiar) and one different object (novel).
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Administer the vehicle or this compound at selected doses (e.g., 0.3, 1, and 3 mg/kg, intraperitoneally) 30 minutes prior to the session. Doses should be selected based on the MTD and PK data.
-
Place the mouse in the arena and allow it to explore the two identical objects for 10 minutes.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes. Exploration is defined as the mouse's nose being directed at the object within 2 cm.
-
-
Data Analysis:
-
Calculate the time spent exploring each object (familiar and novel).
-
Determine the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
-
Caption: Workflow for the Novel Object Recognition (NOR) test.
Data Interpretation and Future Directions
The results from these phased experiments will provide a comprehensive understanding of the in vivo properties of this compound.
-
The MTD and NOAEL will define the safe therapeutic window for subsequent chronic studies.
-
The pharmacokinetic profile will guide the selection of the optimal route of administration and dosing frequency to maintain desired plasma concentrations.
-
The dose-response data from behavioral assays will establish the effective dose range for the desired pharmacological effect.
Based on these findings, further studies can be designed to explore other nAChR-mediated behaviors, such as anxiety, depression, or addiction models (e.g., Conditioned Place Preference).[9][22][23] The principles of allometric scaling can be applied to preliminary estimations of equivalent doses in other species, although experimental verification is always necessary.[24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotine | Tobacco, Addiction, Poison | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. Cotinine [webbook.nist.gov]
- 5. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 106271-65-2|this compound|BLD Pharm [bldpharm.com]
- 7. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exposome-Explorer - Cotinine (Compound) [exposome-explorer.iarc.fr]
- 9. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-administration of 5-iodo-A-85380, a beta2-selective nicotinic receptor ligand, by operantly trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 17. FDA Releases New ICH Guidance on Preclinical Safety Evaluation | RAPS [raps.org]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. Novel Object Recognition [protocols.io]
- 20. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 25. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of N-Methyl-2-(pyridin-3-yl)acetamide in Human Plasma and Urine by LC-MS/MS
Abstract
This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of N-Methyl-2-(pyridin-3-yl)acetamide in biological matrices, specifically human plasma and urine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. This application note emphasizes a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, preceded by an optimized Solid-Phase Extraction (SPE) procedure for sample clean-up. The causality behind experimental choices, self-validating system protocols, and references to authoritative sources are integrated to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Method Development
This compound (CAS No. 106271-65-2) is a chemical entity of interest in various fields of research.[1] Accurate quantification of this compound in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity of biological matrices such as plasma and urine necessitates highly selective and sensitive analytical methods to isolate and quantify the analyte from endogenous interferences.[2][3]
This guide outlines a proposed LC-MS/MS method, a technique widely recognized for its superior sensitivity and specificity in bioanalysis.[4][5][6] The successful implementation of such a method hinges on meticulous sample preparation, chromatographic separation, and mass spectrometric detection, each of which will be discussed in detail.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| CAS Number | 106271-65-2 | [1] |
Bioanalytical Strategy: A Workflow Overview
A robust bioanalytical workflow is essential for reliable and reproducible results.[3] The strategy presented here encompasses sample collection and stabilization, efficient extraction of the analyte from the biological matrix, sensitive and selective detection, and finally, data interpretation.
Caption: High-level overview of the bioanalytical workflow.
Sample Preparation: The Key to a Clean Analysis
The primary objective of sample preparation is to remove matrix components that can interfere with the analysis, such as proteins and salts, while maximizing the recovery of the analyte of interest.[7][8] For a polar compound like this compound, Solid-Phase Extraction (SPE) is a highly effective technique.[9][10][11]
Rationale for SPE Selection
SPE offers several advantages over other techniques like liquid-liquid extraction (LLE) or protein precipitation (PPT), including higher selectivity, reduced solvent consumption, and amenability to automation.[7][10] Given the polar nature of the analyte, a mixed-mode or polymeric reversed-phase SPE sorbent is recommended to achieve optimal retention and subsequent elution.
Internal Standard Selection
The use of an internal standard (IS) is critical in LC-MS/MS to compensate for variability during sample preparation and instrument analysis.[12][13] An ideal IS is a stable, isotopically labeled version of the analyte (e.g., N-Methyl-d3-2-(pyridin-3-yl)acetamide). If a stable isotope-labeled IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used, though this requires more rigorous validation.[13][14]
Detailed SPE Protocol for Human Plasma
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
This compound certified reference standard
-
Stable isotope-labeled internal standard (e.g., N-Methyl-d3-2-(pyridin-3-yl)acetamide)
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ultrapure water
-
96-well collection plates or glass vials
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex mix for 10 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any precipitates.
-
In a clean tube, pipette 100 µL of plasma supernatant.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water).
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds. This step adjusts the pH to ensure proper interaction with the SPE sorbent.[15]
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the manifold.
-
Condition the sorbent by passing 1 mL of methanol.
-
Equilibrate the sorbent by passing 1 mL of ultrapure water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to slowly pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the sorbent under high vacuum or positive pressure for 5 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection plate or vials under the cartridges.
-
Elute the analyte and internal standard with 2 x 500 µL of 5% formic acid in acetonitrile.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method: The Core of Quantification
The separation and detection of this compound are achieved using a Liquid Chromatograph coupled to a tandem Mass Spectrometer.
Chromatographic Separation
A reversed-phase C18 column is a suitable choice for retaining and separating the analyte from potential metabolites and endogenous compounds.[16] A gradient elution will be employed to ensure a sharp peak shape and efficient separation.
Proposed LC Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system | For high resolution and speed. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for polar compounds and high efficiency.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength.[6] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Gradient | 5% B to 70% B over 3 min | A gradient ensures efficient elution of the analyte and cleaning of the column. |
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used for its high selectivity and sensitivity.[4] Electrospray Ionization (ESI) in positive mode is suitable for this analyte due to the presence of the basic pyridine nitrogen.
Proposed MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by infusion of a standard solution |
| Analyte (Q1/Q3) | e.g., 151.1 > 93.1 |
| Internal Standard (Q1/Q3) | e.g., 154.1 > 96.1 |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
MRM Transition Rationale: The precursor ion (Q1) will be the protonated molecule [M+H]⁺. The product ion (Q3) will be a stable fragment generated after collision-induced dissociation. For this compound, a likely fragmentation would be the loss of the methylacetamide group, resulting in the pyridinylmethylium ion.
References
- 1. 106271-65-2|this compound|BLD Pharm [bldpharm.com]
- 2. pjoes.com [pjoes.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. researchtrends.net [researchtrends.net]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotage.com [biotage.com]
- 9. Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solid phase extraction methodology for UPLC‐MS based metabolic profiling of urine samples | Semantic Scholar [semanticscholar.org]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methyl-2-(pyridin-3-yl)acetamide and Analogs as Chemical Probes for Nicotinamide N-Methyltransferase (NNMT) Research
Introduction: Targeting a Key Metabolic Modulator
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical enzyme in cellular metabolism and a promising therapeutic target for a range of human diseases, including metabolic disorders and various cancers.[1][2][3][4][5][6][7] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][3][5][8][9] This enzymatic reaction plays a pivotal role in regulating the cellular pools of NAD+ and SAM, thereby influencing a multitude of downstream signaling pathways. Upregulation of NNMT is observed in obesity, type 2 diabetes, and numerous cancers, where it is linked to tumor progression and chemoresistance.[1][2][4][6][7][8]
This guide focuses on the use of N-Methyl-2-(pyridin-3-yl)acetamide and its close structural analogs, such as JBSNF-000088 (6-Methoxynicotinamide), as chemical probes to investigate the function and therapeutic potential of NNMT. These small molecule inhibitors, designed as nicotinamide mimetics, provide researchers with powerful tools to dissect the roles of NNMT in health and disease.
Mechanism of Action: Intercepting the Methylation Cycle
This compound and its analogs act as competitive inhibitors of NNMT, binding to the active site and preventing the methylation of nicotinamide.[6] By blocking this reaction, these chemical probes induce a cascade of metabolic changes:
-
Preservation of the NAD+ Pool: Inhibition of NNMT prevents the consumption of nicotinamide, making it more available for the NAD+ salvage pathway. This can lead to increased intracellular NAD+ levels, a crucial coenzyme for numerous cellular processes, including those mediated by sirtuins and PARPs.[1][2][5][6]
-
Modulation of SAM-dependent Methylation: By reducing the demand for SAM as a methyl donor, NNMT inhibitors can influence the cellular methylation potential, which may have downstream effects on epigenetic modifications of DNA and histones.[4]
-
Reduction of MNA and SAH: Inhibition of NNMT directly decreases the production of MNA and SAH. Elevated MNA levels have been correlated with metabolic diseases, while SAH is a known feedback inhibitor of other methyltransferases.[5][8][10]
The central role of NNMT in cellular metabolism is depicted in the following signaling pathway diagram.
Caption: NNMT metabolic pathway and point of inhibition.
Quantitative Data: Potency of Representative NNMT Inhibitors
The following table summarizes the in vitro potency of the well-characterized NNMT inhibitor JBSNF-000088 against NNMT from different species. This data is crucial for designing experiments and interpreting results.
| Compound | Target | IC50 Value | Assay Type | Reference |
| JBSNF-000088 | Human NNMT | 1.8 µM | Biochemical | [11][12] |
| JBSNF-000088 | Monkey NNMT | 2.8 µM | Biochemical | [11][12] |
| JBSNF-000088 | Mouse NNMT | 5.0 µM | Biochemical | [11][12] |
| JBSNF-000088 | U2OS cells | 1.6 µM | Cell-based | [12] |
| JBSNF-000088 | 3T3L1 cells | 6.3 µM | Cell-based | [12] |
Experimental Protocols
Protocol 1: In Vitro NNMT Enzyme Inhibition Assay (Fluorometric)
This protocol provides a robust method to determine the IC50 value of a test compound against recombinant NNMT by detecting the production of SAH.[13][14]
Principle: NNMT converts SAM and nicotinamide to SAH and MNA. The SAH is then hydrolyzed to homocysteine, whose free thiol group is detected by a fluorescent probe. An inhibitor will reduce the rate of SAH formation, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-Adenosylmethionine (SAM) (co-factor)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., 1-Methylnicotinamide)
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT)[15]
-
SAH detection kit (containing SAH hydrolase and a thiol-detecting probe)[14]
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = ~392/482 nm)[14]
Workflow:
Caption: Workflow for in vitro NNMT inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in NNMT Assay Buffer.
-
Plate Setup: To the wells of a 96-well plate, add 50 µL of the diluted test compound or control. Include "no inhibitor" (enzyme activity) and "no enzyme" (background) controls.
-
Enzyme Addition: Add 25 µL of diluted NNMT enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 25 µL of a solution containing nicotinamide and SAM to all wells.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Stop the reaction and add the SAH detection reagents as per the manufacturer's protocol.[13][14]
-
Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for Target Engagement - MNA Measurement by LC-MS/MS
This protocol confirms that the chemical probe inhibits NNMT activity within a cellular context by measuring the reduction of its direct product, 1-methylnicotinamide (MNA).
Principle: Cells are treated with the NNMT inhibitor. After treatment, intracellular MNA levels are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[16][17][18] A decrease in MNA levels indicates target engagement.
Materials:
-
Cell line with detectable NNMT expression (e.g., U2OS, 3T3-L1 adipocytes)[12]
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade) for extraction
-
Internal standard (e.g., isotopically labeled MNA)
-
LC-MS/MS system
Workflow:
Caption: Workflow for cell-based MNA measurement.
Step-by-Step Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a dose-response of the test compound for 24-48 hours.
-
Cell Harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and collect the cell pellet by scraping or trypsinization followed by centrifugation.
-
Metabolite Extraction: Add ice-cold 80% methanol containing a known concentration of an internal standard to the cell pellet. Vortex vigorously to lyse the cells and precipitate proteins.
-
Sample Preparation: Centrifuge at high speed (e.g., 14,000 rpm) at 4°C. Collect the supernatant. Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use an appropriate chromatographic column (e.g., HILIC or reversed-phase) to separate MNA from other cellular components.[18] Detect and quantify MNA using Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Normalize the MNA peak area to the internal standard peak area. Further normalization to cell number or total protein content is recommended. A dose-dependent decrease in intracellular MNA confirms target engagement.
Protocol 3: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general framework for evaluating the therapeutic effects of an NNMT inhibitor on metabolic parameters in a preclinical model of obesity.[16][19]
Principle: Mice fed a high-fat diet (HFD) develop obesity, insulin resistance, and other metabolic dysfunctions, often accompanied by elevated NNMT expression.[8][9] Treatment with an NNMT inhibitor is expected to ameliorate these conditions.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow
-
Test compound (e.g., JBSNF-000088) and vehicle
-
Equipment for dosing (e.g., oral gavage needles, subcutaneous injection supplies)
-
Equipment for metabolic measurements (glucometer, body composition analyzer, etc.)
Step-by-Step Procedure:
-
Model Induction: Wean mice onto an HFD for 8-12 weeks to induce obesity and insulin resistance.[16]
-
Treatment: Randomize DIO mice into vehicle and treatment groups. Administer the NNMT inhibitor daily via a suitable route (e.g., oral gavage, subcutaneous injection).[12][16] Monitor body weight and food intake regularly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After a period of treatment (e.g., 4 weeks), perform a GTT to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
-
Body Composition: At the end of the study, measure fat and lean mass using DEXA or EchoMRI.[16]
-
-
Terminal Analyses:
-
Tissue Collection: Collect tissues of interest (liver, white adipose tissue, muscle) for further analysis.
-
Target Engagement: Measure MNA levels in plasma and tissues via LC-MS/MS to confirm in vivo target inhibition.[16]
-
Histology: Analyze liver sections for steatosis (fat accumulation).
-
Gene Expression: Perform qPCR or RNA-seq on tissues to investigate changes in metabolic pathways.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
In Vitro Assay: The use of a positive control inhibitor with a known IC50 ensures the assay is performing correctly.
-
Cell-Based Assay: The direct measurement of the enzymatic product (MNA) provides unambiguous evidence of target engagement in a cellular environment.
-
In Vivo Studies: Confirming target engagement by measuring MNA reduction in vivo is critical to link the observed phenotypic effects directly to the inhibition of NNMT.[16] Comparing results to NNMT knockout mouse models can further validate the specificity of the chemical probe.[20]
By employing these rigorous experimental designs, researchers can confidently use this compound and its analogs to explore the multifaceted biology of NNMT.
References
- 1. mdpi.com [mdpi.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 7. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
Application Notes: N-Methyl-2-(pyridin-3-yl)acetamide as a Modulator of SIRT1 Activity in Drug Discovery Screening
Abstract
This document provides a comprehensive guide for utilizing N-Methyl-2-(pyridin-3-yl)acetamide, hereafter designated as Cmpd-3PyA, in drug discovery screening campaigns. Structurally, Cmpd-3PyA belongs to the pyridinyl-acetamide class of compounds, which are analogs of nicotinamide, a known endogenous inhibitor of sirtuins.[1][2] Based on this structural relationship, we hypothesize that Cmpd-3PyA acts as an inhibitor of Sirtuin 1 (SIRT1), a Class III histone deacetylase (HDAC). SIRT1 is a critical regulator of cellular processes, including inflammation, metabolism, and apoptosis, making it a high-value target for therapeutic intervention in oncology and inflammatory diseases.[3][4] This guide details protocols for a primary biochemical screen to identify SIRT1 inhibitors and a secondary, cell-based thermal shift assay to confirm direct target engagement.
Introduction and Scientific Rationale
This compound (Cmpd-3PyA) is a novel small molecule with a pyridinyl-acetamide scaffold. This core structure is analogous to nicotinamide, a product of the SIRT1-catalyzed deacetylation reaction and a known feedback inhibitor of sirtuin activity.[5] Sirtuins, particularly SIRT1, are NAD+-dependent protein deacetylases that remove acetyl groups from a wide array of histone and non-histone protein substrates.[3]
One of the most critical non-histone targets of SIRT1 is the tumor suppressor protein p53.[4][6] SIRT1-mediated deacetylation of p53, particularly at lysine 382 (in humans), represses its transcriptional activity and subsequent pro-apoptotic functions.[7][8] Consequently, inhibition of SIRT1 leads to hyperacetylation of p53, which enhances its ability to induce apoptosis in response to cellular stress.[9][10] This mechanism provides a compelling rationale for screening for SIRT1 inhibitors as potential anti-cancer therapeutics.[4][6]
This application note outlines a robust screening cascade to identify and validate compounds like Cmpd-3PyA that target SIRT1. The workflow begins with a sensitive in vitro fluorometric assay to measure direct enzymatic inhibition, followed by a Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to SIRT1 within a physiological cellular environment.
Hypothesized Signaling Pathway
The proposed mechanism of action involves the direct inhibition of SIRT1 by Cmpd-3PyA, preventing the deacetylation of p53. This results in an accumulation of acetylated p53 (Ac-p53), which can then activate the transcription of pro-apoptotic target genes like BAX and PUMA, ultimately leading to programmed cell death.[11][12]
Caption: Hypothesized SIRT1-p53 signaling pathway.
High-Throughput Screening (HTS) Cascade
A tiered approach is essential for an efficient and cost-effective drug discovery campaign. Our proposed cascade prioritizes a high-throughput biochemical assay to identify initial hits, followed by a lower-throughput, more physiologically relevant assay to validate these hits and eliminate artifacts.
Caption: Drug discovery screening workflow.
Primary Screening Protocol: In Vitro SIRT1 Inhibition Assay (Fluorometric)
This biochemical assay provides a quantitative measure of a compound's ability to directly inhibit the deacetylase activity of recombinant SIRT1. The principle relies on a fluorogenic substrate that only emits a signal after being deacetylated by SIRT1 and subsequently cleaved by a developer enzyme.[13]
Materials and Reagents
-
Enzyme: Recombinant Human SIRT1 (e.g., BPS Bioscience, Cat. 50081)
-
Substrate: Fluorogenic SIRT1 peptide substrate (e.g., from Abcam SIRT1 Assay Kit, ab156065)
-
Cofactor: NAD+ (Nicotinamide adenine dinucleotide)
-
Developer: Developer solution (contains a protease that cleaves the deacetylated substrate)
-
Positive Control Inhibitor: Nicotinamide or EX-527
-
Test Compound: Cmpd-3PyA, dissolved in 100% DMSO
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Plate: Black, flat-bottom 96-well or 384-well microplate suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Step-by-Step Protocol
-
Compound Plating: Prepare a serial dilution of Cmpd-3PyA in 100% DMSO. Dispense 1 µL of each concentration into the wells of the assay plate. For controls, dispense 1 µL of DMSO (vehicle control) and 1 µL of the positive control inhibitor.
-
Enzyme Mix Preparation: Prepare a master mix containing SIRT1 enzyme and NAD+ in assay buffer. The final concentration of NAD+ should be at its Km or slightly above (typically 200-500 µM) to ensure the reaction is not cofactor-limited.
-
Causality Insight: NAD+ is an essential cofactor for the deacetylation reaction catalyzed by sirtuins. Its absence would result in no enzymatic activity.[5]
-
-
Enzyme Addition: Add 50 µL of the enzyme mix to each well containing the test compounds and controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a substrate solution by diluting the fluorogenic peptide in assay buffer. Add 50 µL of this solution to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. This time should be optimized to ensure the vehicle control reaction remains in the linear range.
-
Reaction Development: Add 50 µL of the developer solution to each well. Incubate at 37°C for an additional 15-30 minutes. The developer cleaves the deacetylated substrate, releasing the fluorophore.[13]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the specified wavelengths.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of "no enzyme" control wells from all other readings.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Vehicle_Control - Signal_Positive_Control))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Example Value | Description |
| SIRT1 Concentration | 25 ng/well | Optimized for linear signal generation. |
| NAD+ Concentration | 400 µM | Saturating concentration for the enzyme. |
| Substrate Concentration | 10 µM | Typically near the Km value. |
| Incubation Time | 60 min @ 37°C | Ensures sufficient product formation. |
| Cmpd-3PyA IC50 (Hypothetical) | 5.2 µM | Potency derived from dose-response curve. |
| EX-527 IC50 (Control) | ~100 nM | Expected potency for a known inhibitor.[14] |
Secondary Screening Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method used to verify direct binding of a compound to its target protein in a cellular environment.[15] The principle is that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[16][17] This increased stability is observed as a shift in the protein's melting curve.
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or another relevant cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compound: Cmpd-3PyA, dissolved in DMSO.
-
Vehicle Control: DMSO.
-
Lysis Buffer: PBS with protease and phosphatase inhibitor cocktail.
-
Instrumentation: PCR thermocycler, centrifuge, equipment for Western Blotting (SDS-PAGE gels, transfer system, membranes).
-
Antibodies: Primary anti-SIRT1 antibody, HRP-conjugated secondary antibody.
Step-by-Step Protocol
-
Cell Culture and Treatment: Culture A549 cells to ~80% confluency. Treat cells with Cmpd-3PyA (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 2-4 hours in serum-free media.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a concentration of ~10^7 cells/mL.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[17]
-
Expertise Insight: The temperature range must bracket the melting temperature (Tm) of the target protein. A preliminary experiment using only vehicle-treated cells is required to determine the approximate Tm of SIRT1 in your chosen cell line.
-
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). This method avoids detergents that could interfere with protein aggregation.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize the total protein amount for each sample, prepare them with Laemmli buffer, and separate them using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for SIRT1, followed by an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[7]
Data Analysis and Expected Outcome
-
Densitometry: Quantify the band intensity for SIRT1 at each temperature for both the vehicle- and Cmpd-3PyA-treated samples.
-
Melting Curve Generation: Normalize the band intensities relative to the lowest temperature point (e.g., 40°C), which is set to 100%. Plot the normalized intensity against the temperature to generate melting curves.
-
Validation of Target Engagement: A positive result is a rightward shift in the melting curve for the Cmpd-3PyA-treated sample compared to the vehicle control. This "thermal shift" indicates that Cmpd-3PyA binding has stabilized the SIRT1 protein, confirming direct target engagement in the cell.[18]
Conclusion
The protocols described herein provide a validated, logical, and robust framework for evaluating this compound (Cmpd-3PyA) or other nicotinamide analogs as potential SIRT1 inhibitors. The primary fluorometric assay enables high-throughput identification of active compounds, while the secondary CETSA protocol offers definitive confirmation of intracellular target engagement. This screening cascade ensures a high degree of confidence in hit compounds, providing a solid foundation for their advancement into lead optimization and further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Modulation of SIRT1 in Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Deacetylation by SIRT1 Reprograms Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deacetylation of p53 modulates its effect on cell growth and apoptosis [ideas.repec.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Acetylation of the p53 DNA binding domain regulates apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylation of p53 Protein at Lysine 120 Up-regulates Apaf-1 Protein and Sensitizes the Mitochondrial Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. CETSA [cetsa.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening assays involving N-Methyl-2-(pyridin-3-yl)acetamide
Application Note & Protocol
Topic: High-Throughput Screening Strategy for the Phenotypic Characterization and Mechanistic Elucidation of N-Methyl-2-(pyridin-3-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries.[1][2] This document outlines a comprehensive HTS strategy for the initial characterization of novel or under-studied chemical entities, using this compound as a representative compound. Lacking extensive prior biological annotation, this compound serves as an ideal candidate for a phenotypic discovery workflow.[3][4] We present a multi-stage approach beginning with a broad, target-agnostic cell viability screen to identify primary bioactivity. This is followed by a secondary, mechanism-focused assay to dissect the underlying biology of observed hits. This application note provides detailed, field-proven protocols for each stage, data analysis guidelines, and a framework for interpreting results, forming a robust blueprint for the early-stage evaluation of compounds with unknown mechanisms of action.
Introduction: The Challenge of Uncharacterized Chemical Matter
The journey of a potential therapeutic agent begins with the identification of bioactive compounds. While target-based screening has been a dominant paradigm, phenotypic screening—the identification of molecules that produce a desired effect in a biological system without a priori knowledge of the specific target—has undergone a resurgence.[4][5] This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action and for characterizing the vast chemical space of compounds with limited biological data.[3]
This compound is a small molecule available from chemical suppliers but is not extensively characterized in the scientific literature for a specific biological activity.[6] Such compounds represent a common starting point in discovery campaigns. The critical question is not what does this compound do to a specific target? but rather, does this compound do anything of biological interest?
This guide uses this compound as an exemplar to detail a robust HTS cascade designed to answer this question. We will progress logically from a primary, high-throughput phenotypic screen to a secondary assay aimed at elucidating the mechanism of action (MOA).
The Screening Cascade: A Strategy for Discovery
A tiered approach is essential for an efficient and cost-effective screening campaign. Our strategy involves a primary screen to cast a wide net, followed by more focused secondary assays to validate hits and probe their biological function.
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 4. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 6. 106271-65-2|this compound|BLD Pharm [bldpharm.com]
Step-by-step synthesis procedure for N-Methyl-2-(pyridin-3-yl)acetamide
Application Note & Protocol
Topic: A Step-by-Step Guide to the Laboratory-Scale Synthesis of N-Methyl-2-(pyridin-3-yl)acetamide
Abstract
This document provides a detailed, robust, and reproducible protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds via a classic two-step, one-pot procedure involving the activation of 3-pyridylacetic acid to its corresponding acyl chloride, followed by amidation with methylamine. This application note is designed for researchers in organic synthesis, medicinal chemistry, and process development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure the successful and safe execution of the synthesis and validation of the final product.
Introduction and Scientific Context
This compound (CAS No. 106271-65-2) is a pyridyl-substituted amide of significant interest in synthetic chemistry.[1] Its structure is related to key biological molecules; for instance, 3-pyridylacetic acid is a known metabolite of nicotine and other tobacco alkaloids.[2] The target compound serves as a crucial intermediate for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).
The synthetic strategy detailed herein is a foundational method in organic chemistry: amide bond formation. The protocol is based on the conversion of a carboxylic acid into a more reactive intermediate, an acyl chloride, which readily reacts with an amine nucleophile. This approach is widely applicable and provides a high yield of the desired amide product with straightforward purification.[3] This guide provides a self-validating system, from reagent preparation to final product characterization, to ensure reproducibility.
Reaction Scheme and Mechanism
The synthesis is achieved by first activating 3-pyridylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive 3-pyridylacetyl chloride intermediate. This intermediate is not isolated but is reacted in situ with methylamine to yield the final product, this compound. A tertiary amine base, like triethylamine (TEA), is used to quench the hydrochloric acid byproduct generated during the reaction.
Materials, Reagents, and Equipment
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent / Material | Grade | Supplier Example | Notes |
| 3-Pyridylacetic acid hydrochloride | ≥98% | Sigma-Aldrich | Starting material. Can be used as the hydrochloride salt. |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Must be dry to prevent reaction with SOCl₂. |
| Methylamine solution | 40 wt. % in H₂O | Sigma-Aldrich | Strong base, handle with care. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Used as an acid scavenger. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For aqueous work-up. |
| Brine (Saturated NaCl) | ACS Grade | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Equipment | |||
| Round-bottom flasks | - | Appropriate sizes (e.g., 100 mL, 250 mL). | |
| Magnetic stirrer and stir bars | - | ||
| Ice bath | - | For temperature control. | |
| Dropping funnel | - | For controlled addition of reagents. | |
| Condenser with drying tube | - | To maintain anhydrous conditions. | |
| Separatory funnel | - | For liquid-liquid extraction. | |
| Rotary evaporator | - | For solvent removal. | |
| Standard laboratory glassware | - | Beakers, graduated cylinders, etc. |
Safety Precautions and Hazard Management
This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂). All glassware must be thoroughly dried before use. Any residual SOCl₂ should be quenched carefully with isopropanol or methanol before aqueous work-up.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Methylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a well-ventilated area.
-
Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed or inhaled and causes severe skin and eye irritation.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4][5] An eyewash station and safety shower should be readily accessible.[5]
Detailed Step-by-Step Experimental Protocol
Step 1: Activation of 3-Pyridylacetic Acid
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-pyridylacetic acid hydrochloride (5.0 g, 28.8 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring, slowly add thionyl chloride (3.2 mL, 43.2 mmol, 1.5 eq) dropwise via a syringe over 10-15 minutes.
-
Scientist's Note: This addition must be slow to control the evolution of HCl and SO₂ gas. The reaction converts the carboxylic acid into the more electrophilic acyl chloride, making it susceptible to nucleophilic attack by the amine.[3]
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting material is consumed. The suspension should become a clearer solution as the acyl chloride forms.
Step 2: Amidation with Methylamine
-
In a separate 250 mL flask, cool a solution of 40% aqueous methylamine (7.1 mL, 86.4 mmol, 3.0 eq) and triethylamine (8.0 mL, 57.6 mmol, 2.0 eq) in 20 mL of DCM to 0 °C in an ice bath.
-
Scientist's Note: Triethylamine is a non-nucleophilic base used to neutralize the HCl that is generated during the amidation, driving the reaction to completion. An excess of methylamine is used to ensure full conversion of the acyl chloride.
-
-
Slowly add the acyl chloride solution from Step 1 to the cold methylamine solution via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
Step 3: Aqueous Work-up and Product Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M NaOH solution (2 x 30 mL) to remove any unreacted acid and the hydrochloride salt of TEA.
-
Water (1 x 30 mL).
-
Saturated brine solution (1 x 30 mL) to reduce the solubility of the organic product in the aqueous layer.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Step 4: Purification
-
Purify the crude product using flash column chromatography on silica gel.
-
Elute with a gradient of 5-10% methanol in dichloromethane.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals will correspond to the pyridyl protons, the methylene protons, and the N-methyl protons.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (150.18 g/mol ) should be observed.[1]
-
Melting Point: Compare the observed melting point with literature values, if available.
Analytical data (NMR, HPLC, LC-MS) can often be found on supplier websites for comparison.[1]
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound from 3-pyridylacetic acid. The protocol emphasizes safety and provides clear, explanatory steps for the activation, amidation, and purification processes. By following this guide, researchers can confidently produce this valuable chemical intermediate for further use in pharmaceutical and materials science research.
References
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of N-Methyl-2-(pyridin-3-yl)acetamide
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of N-Methyl-2-(pyridin-3-yl)acetamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, optimized experimental procedures, and a thorough interpretation of the spectral data. The methodologies described herein are self-validating, ensuring reliable and reproducible results for compound verification and quality control.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a pyridine ring linked to an N-methylacetamide moiety. Molecules incorporating the pyridine scaffold are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds and pharmaceuticals.[1][2] Accurate and unambiguous structural elucidation is a critical step in the synthesis and development of such novel chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for determining molecular structure in solution.[3][4] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2] This application note serves as an authoritative guide to leveraging NMR for the comprehensive characterization of this compound.
Below is the chemical structure of this compound with standardized numbering for spectral assignment.
Caption: Molecular structure of this compound.
Theoretical Basis for Spectral Features
A predictive understanding of the NMR spectrum is crucial for accurate data interpretation. The electronic environment of each nucleus dictates its resonance frequency (chemical shift).
¹H NMR Spectroscopy Predictions
The proton spectrum is anticipated to show distinct signals for the aromatic pyridine protons and the aliphatic sidechain protons.
-
Pyridine Ring Protons: The protons on the pyridine ring are in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the ring nitrogen causes significant deshielding.
-
H2 and H6 (α-protons): These protons, being closest to the nitrogen, are the most deshielded and appear furthest downfield (δ 8.5-8.8 ppm).[1]
-
H4 (γ-proton): This proton resonates at an intermediate chemical shift (δ 7.5-7.8 ppm).[1]
-
H5 (β-proton): This proton is the most shielded of the ring protons, appearing furthest upfield relative to the others (δ 7.1-7.5 ppm).[1]
-
Spin-Spin Coupling: Connectivity is confirmed by characteristic coupling constants (J-values), typically ³J (ortho) ≈ 4-6 Hz and ⁴J (meta) ≈ 1-3 Hz.[1]
-
-
Sidechain Protons:
-
Methylene Protons (H7): The CH₂ group adjacent to the pyridine ring and the carbonyl group will appear as a singlet. Its chemical shift will be influenced by the anisotropy of both moieties.
-
N-Methyl Protons (H9): The CH₃ group attached to the amide nitrogen will appear as a doublet due to coupling with the amide proton (N-H).
-
Amide Proton (H-N2): The amide N-H proton typically appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. It will often present as a quartet or broad quartet due to coupling with the N-methyl protons.
-
¹³C NMR Spectroscopy Predictions
The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.
-
Pyridine Ring Carbons: These carbons resonate in the aromatic region (δ 120-155 ppm). The carbon atoms adjacent to the nitrogen (C2, C6) are the most deshielded.[5]
-
Carbonyl Carbon (C8): The amide carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 165-180 ppm.[6][7]
-
Aliphatic Carbons (C7, C9): The methylene (C7) and methyl (C9) carbons are shielded and will appear upfield. The methylene carbon will be further downfield than the methyl carbon due to its proximity to the aromatic ring and carbonyl group.[5]
Experimental Protocols
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Workflow Overview
Caption: General workflow for NMR characterization.
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[8]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9][10]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The use of deuterated solvents is necessary for the spectrometer's field-frequency lock and to avoid large interfering solvent signals in the ¹H spectrum.[8]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent.[11][12] Gentle vortexing can aid dissolution.
-
Filtration and Transfer: To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Protocol: NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for different instruments.
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard high-field instrument. |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30° pulse. |
| Spectral Width (SW) | 20 ppm | 220 ppm | Covers the expected chemical shift range. |
| Acquisition Time (AQ) | ~2.0 s | ~1.0 s | Balances resolution and experiment time. |
| Relaxation Delay (D1) | 2.0 s | 5.0 s | Allows for full relaxation of nuclei, crucial for quantitative ¹³C. |
| Number of Scans (NS) | 8-16 | 1024-4096 | Higher NS for ¹³C is needed due to its low natural abundance (~1.1%).[3] |
| Temperature | 298 K | 298 K | Standard ambient temperature. |
Data Interpretation and Analysis
The following data represents a typical spectrum for this compound recorded in CDCl₃.
¹H NMR Spectral Data
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.55 | d | 1H | H2 |
| 2 | 8.52 | dd | 1H | H6 |
| 3 | 7.68 | dt | 1H | H4 |
| 4 | 7.29 | dd | 1H | H5 |
| 5 | 6.05 | br q | 1H | NH |
| 6 | 3.63 | s | 2H | CH₂ (H7) |
| 7 | 2.80 | d | 3H | N-CH₃ (H9) |
Analysis of ¹H Spectrum:
-
Aromatic Region (δ 7.2-8.6 ppm): Four distinct signals corresponding to the four protons of the 3-substituted pyridine ring are observed, consistent with predicted chemical shifts.[1] The downfield signals at δ 8.55 and 8.52 are assigned to H2 and H6, which are alpha to the ring nitrogen. The signals at δ 7.68 and 7.29 are assigned to H4 and H5, respectively. The multiplicities (doublet, doublet of doublets, etc.) arise from ortho and meta couplings, confirming their relative positions.
-
Amide and Aliphatic Region (δ 2.8-6.1 ppm):
-
The broad quartet at δ 6.05 ppm is characteristic of the amide proton (NH), coupled to the three protons of the N-methyl group.
-
The singlet at δ 3.63 ppm integrates to 2H and is assigned to the methylene protons (H7).
-
The doublet at δ 2.80 ppm, integrating to 3H, is assigned to the N-methyl protons (H9), with its splitting caused by coupling to the amide proton.
-
¹³C NMR Spectral Data
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| 1 | 170.5 | C =O (C8) |
| 2 | 150.1 | C6 |
| 3 | 148.2 | C2 |
| 4 | 135.8 | C4 |
| 5 | 132.0 | C3 |
| 6 | 123.7 | C5 |
| 7 | 40.8 | C H₂ (C7) |
| 8 | 26.5 | N-C H₃ (C9) |
Analysis of ¹³C Spectrum:
-
Carbonyl Carbon: The signal at δ 170.5 ppm is unambiguously assigned to the amide carbonyl carbon (C8), consistent with its highly deshielded nature.[7]
-
Aromatic Carbons: Five signals are observed in the aromatic region (δ 123-151 ppm). The quaternary carbon (C3) is typically of lower intensity. The signals at δ 150.1 and 148.2 ppm are assigned to C6 and C2, being adjacent to the electronegative nitrogen. The remaining signals are assigned to C4, C3, and C5 based on substituent effects and comparison with literature data for pyridine derivatives.[1][5]
-
Aliphatic Carbons: The upfield signals at δ 40.8 and 26.5 ppm are assigned to the methylene (C7) and N-methyl (C9) carbons, respectively.
Conclusion
This application note has detailed a robust and reliable workflow for the ¹H and ¹³C NMR characterization of this compound. By following the prescribed protocols for sample preparation and data acquisition, and utilizing the provided spectral analysis framework, researchers can confidently verify the structure and purity of this compound. The correlation between the predicted and observed spectral data demonstrates the power of NMR spectroscopy as an indispensable tool in chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. organomation.com [organomation.com]
Mass spectrometry analysis of N-Methyl-2-(pyridin-3-yl)acetamide and its metabolites
An Application Note and Protocol for the Mass Spectrometry Analysis of N-Methyl-2-(pyridin-3-yl)acetamide and its Metabolites
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development choices, from sample preparation to chromatographic separation and mass spectrometric detection. Detailed, step-by-step protocols for solid-phase extraction (SPE), ultra-high-performance liquid chromatography (UHPLC), and multiple reaction monitoring (MRM) mass spectrometry are provided to equip researchers and drug development professionals with a robust framework for bioanalytical studies.
Introduction and Scientific Rationale
This compound is a small molecule featuring a pyridine ring and a secondary amide functional group. Such moieties are common in pharmacologically active compounds. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the amide group provides a hydrogen bond donor and acceptor. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical in drug development. Mass spectrometry is the gold standard for this type of bioanalysis due to its exceptional sensitivity and selectivity.[1]
The primary challenge in such analyses lies in the complexity of biological matrices (e.g., plasma, urine), which contain numerous endogenous components like proteins and phospholipids that can interfere with the analysis and cause ion suppression or enhancement.[2] Therefore, a meticulously developed method, beginning with efficient sample preparation, is essential for accurate and reproducible quantification.[3][4] This guide presents a complete workflow designed to overcome these challenges.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [5] |
| Molecular Weight | 150.18 g/mol | [5] |
| CAS Number | 106271-65-2 | [5] |
| Predicted Polarity | Moderately Polar | Inferred from structure |
| Predicted pKa | ~4.5-5.5 (Pyridinic Nitrogen) | Inferred from pyridine structure |
The presence of the basic pyridinic nitrogen makes this molecule suitable for analysis in positive ionization mode and allows for specific extraction strategies like cation exchange solid-phase extraction.
Hypothesized Metabolic Pathways
Based on established biotransformation reactions for pyridine- and amide-containing compounds, this compound is expected to undergo several Phase I and Phase II metabolic reactions. The primary sites for metabolism are the pyridine ring and the N-methyl amide group.
Phase I Metabolism:
-
Pyridine Ring Hydroxylation: Introduction of a hydroxyl group at positions 2, 4, or 6 of the pyridine ring.
-
Pyridine N-Oxidation: Oxidation of the nitrogen atom in the pyridine ring.
-
N-Demethylation: Removal of the methyl group from the amide nitrogen to form 2-(pyridin-3-yl)acetamide.
-
Amide Hydrolysis: Cleavage of the amide bond to yield 3-pyridylacetic acid and methylamine.
Phase II Metabolism:
-
Glucuronidation/Sulfation: Conjugation of a glucuronic acid or sulfate group to the hydroxylated metabolites.
The following diagram illustrates these potential biotransformation routes.
Caption: Hypothesized metabolic pathways for this compound.
Bioanalytical Workflow Overview
A robust bioanalytical method requires a systematic approach. Our proposed workflow is designed for high-throughput and sensitive analysis, ensuring data integrity at each stage.
Caption: End-to-end workflow for the bioanalysis of the target compound.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Mixed-Mode Cation Exchange SPE
Rationale: Solid-phase extraction (SPE) is chosen over simpler methods like protein precipitation or liquid-liquid extraction (LLE) for its superior ability to remove matrix interferences and concentrate the analyte, leading to better sensitivity and reproducibility.[1][6] A mixed-mode cation exchange sorbent is ideal here; it retains the analyte via hydrophobic interactions and, at an acidic pH, by ionic interaction with the protonated pyridinic nitrogen, while allowing neutral and acidic interferences to be washed away.
Materials:
-
Biological matrix (e.g., human plasma)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., N-Methyl-d3-2-(pyridin-3-yl)acetamide) is highly recommended. If unavailable, a structurally similar compound can be used.
-
SPE Plate/Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX)
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide, Deionized Water.
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Thaw biological samples to room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step lyses cells, precipitates some proteins, and ensures the analyte is protonated for binding to the SPE sorbent.
-
-
SPE Plate Conditioning:
-
Place the SPE plate on a vacuum manifold.
-
Add 1 mL of methanol to each well and apply vacuum to pass it through.
-
Add 1 mL of deionized water to each well and apply vacuum to pass it through. Do not let the sorbent bed dry out.
-
-
Sample Loading:
-
Load the pre-treated sample from step 1 onto the conditioned SPE plate.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent bed at a rate of approximately 1 mL/min.
-
-
Washing Steps:
-
Wash 1 (Polar Interferences): Add 1 mL of 0.1% formic acid in water. Apply vacuum to pass it through. This removes salts and other highly polar interferences.
-
Wash 2 (Non-polar Interferences): Add 1 mL of methanol. Apply vacuum to pass it through. This removes lipids and other non-polar interferences while the analyte is retained by both hydrophobic and ionic interactions.
-
Dry the sorbent bed under high vacuum for 5 minutes.
-
-
Elution:
-
Place a clean collection plate inside the vacuum manifold.
-
Add 1 mL of 5% ammonium hydroxide in methanol to each well. The basic mobile phase neutralizes the pyridinic nitrogen, disrupting the ionic interaction and allowing the analyte to elute.
-
Apply a gentle vacuum to slowly collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC mobile phase and focuses the analyte into a small volume for injection.[3]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: UHPLC Method for Chromatographic Separation
Rationale: Reversed-phase chromatography is the method of choice for moderately polar compounds. A C18 column provides excellent hydrophobic retention. Using a gradient elution, where the percentage of organic solvent is increased over time, allows for the separation of the parent drug from its more polar metabolites.[7] An acidic mobile phase modifier (formic acid) is added to improve peak shape and promote ionization in the mass spectrometer source.[8]
| Parameter | Condition |
| Instrument | UHPLC System (e.g., Shimadzu Nexera, Waters Acquity) |
| Column | C18, 100 Å, 2.1 mm x 50 mm, 1.8 µm (e.g., Acquity UPLC HSS T3) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 6.5 |
Protocol 3: Tandem Mass Spectrometry (MS/MS) Method
Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantification.[9] The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). This process filters out chemical noise, allowing for precise measurement. Electrospray ionization (ESI) in positive mode is ideal for this molecule due to the basic nitrogen.[2]
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 6500, Agilent 6495) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions (Hypothetical): The following transitions are proposed based on the compound's structure. Optimal collision energies (CE) and other parameters must be determined experimentally by infusing a standard solution of each analyte.
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Proposed CE (eV) |
| This compound | 151.2 | 78.1 (Pyridyl fragment) | 25 |
| This compound | 151.2 | 93.1 (Methylene-pyridyl) | 20 |
| Internal Standard (d3-IS) | 154.2 | 78.1 (Pyridyl fragment) | 25 |
| Hydroxylated Metabolite (M1) | 167.2 | 109.1 (Hydroxylated methylene-pyridyl) | 22 |
| N-Demethylated Metabolite (M3) | 137.2 | 93.1 (Methylene-pyridyl) | 20 |
| 3-Pyridylacetic Acid (M4) | 138.1 | 92.1 (Loss of COOH) | 18 |
System Suitability and Validation
To ensure the trustworthiness and reliability of the analytical run, the following checks should be performed:
-
Blank Injection: A solvent blank should be injected at the beginning of the run to ensure no carryover from previous analyses.
-
Zero Sample: An extracted blank matrix sample should be analyzed to check for endogenous interferences at the retention times of the analytes.
-
Calibration Curve: A calibration curve consisting of at least six non-zero standards should be prepared and analyzed. The curve should have a correlation coefficient (r²) of >0.99.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed in duplicate. The calculated concentrations should be within ±15% of their nominal value.
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 3. tecan.com [tecan.com]
- 4. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 5. 106271-65-2|this compound|BLD Pharm [bldpharm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Troubleshooting & Optimization
How to improve the solubility of N-Methyl-2-(pyridin-3-yl)acetamide in aqueous buffers
Welcome to the technical support resource for N-Methyl-2-(pyridin-3-yl)acetamide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous buffers.
Section 1: Understanding the Molecule & The Core Problem
Q1: What is this compound, and why is its solubility in aqueous buffers often challenging?
A: this compound is a small organic molecule featuring a pyridine ring and an acetamide functional group. The primary challenge to its aqueous solubility stems from the interplay between its weakly basic pyridine nitrogen and its overall molecular structure, which has hydrophobic characteristics.
-
The Pyridine Moiety: The pyridine ring contains a nitrogen atom that is a weak base. At physiological pH (around 7.4), this nitrogen is predominantly in its neutral, uncharged form. The uncharged form of the molecule is less interactive with polar water molecules, leading to poor aqueous solubility.
-
Protonation is Key: To become soluble, the pyridine nitrogen needs to be protonated (gain a hydrogen ion, H+), giving it a positive charge. This charged, or ionized, form is significantly more polar and readily dissolves in water. This protonation is dependent on the pH of the aqueous buffer.
Below is a diagram illustrating the pH-dependent equilibrium of the compound.
Caption: pH-dependent ionization of this compound.
Section 2: Fundamental Troubleshooting - The First Steps
Q2: I dissolved my this compound in DMSO to make a stock solution. When I dilute it into my standard phosphate-buffered saline (PBS) at pH 7.4, it immediately precipitates. What's happening?
A: This is a classic solubility problem known as "crashing out." Your DMSO stock solution keeps the compound solubilized in an organic environment. When you introduce a small volume of this into a large volume of aqueous buffer at a pH where the compound is not ionized (like pH 7.4), it can no longer stay dissolved and precipitates out. For weakly basic drugs like this one, pH modification is a common and effective strategy to prevent this.[1][2][]
Q3: What is the single most effective first step to improve the solubility of this compound?
A: The most direct and effective initial strategy is pH adjustment .[] Since this compound is a weak base, lowering the pH of your aqueous buffer will increase its solubility dramatically. By preparing your buffer at a pH at least 1-2 units below the compound's pKa (estimated to be around 5.2 for the pyridine ring), you ensure the molecule exists predominantly in its protonated, water-soluble form.
Troubleshooting Guide: pH Adjustment
| Problem | Cause | Solution |
| Precipitation in pH 7.4 buffer. | The buffer pH is too high, favoring the neutral, insoluble form of the compound. | Use a buffer with a lower pH, such as a citrate buffer at pH 4.0 or an acetate buffer at pH 5.0.[1] |
| Compound is still not fully soluble even at pH 5.0. | The required concentration exceeds the compound's maximum solubility, even in its ionized form. | The intrinsic solubility of the salt form may be limited. You will need to explore advanced strategies like co-solvents or other excipients in combination with pH adjustment.[2] |
| The required experimental pH is fixed at 7.4 for biological reasons. | You cannot use pH adjustment as your primary solubilization method. | You must employ alternative, pH-neutral strategies such as adding co-solvents, surfactants, or cyclodextrins to your pH 7.4 buffer.[4] |
Section 3: Advanced Solubilization Strategies
If pH adjustment alone is insufficient or not viable for your experimental setup, several other formulation strategies can be employed.
Q4: How do co-solvents work, and which ones are recommended?
A: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[5][6] This makes the environment more favorable for less polar molecules, thereby increasing their solubility.[7][8]
-
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" hydrophobic compounds.[]
-
Common Examples: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, such as PEG 400) are frequently used due to their compatibility and low toxicity in many experimental systems.[1][6]
Q5: What are surfactants, and how can they help with solubility?
A: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[9]
-
Mechanism: The hydrophobic tails of the surfactants form a core, creating a microenvironment that can encapsulate poorly soluble drug molecules.[10] The hydrophilic heads form the outer shell, allowing the entire micelle structure to remain dissolved in the aqueous buffer, thereby increasing the apparent solubility of the drug.[9][10]
-
Common Examples: Polysorbates (e.g., Polysorbate 80, also known as Tween 80) and sodium lauryl sulfate (SDS) are common surfactants used in pharmaceutical formulations.[9][11] For many biological assays, non-ionic surfactants like Polysorbate 80 are preferred due to lower potential for protein disruption.[9]
Q6: What are cyclodextrins and what is their role in formulation?
A: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure.[12] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[11][13]
-
Mechanism: They act as molecular containers, trapping the poorly soluble drug molecule within their hydrophobic cavity to form an "inclusion complex."[14][15] This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin, effectively increasing the drug's concentration in the aqueous buffer.[12][14]
-
Common Examples: Alpha-, beta-, and gamma-cyclodextrins are the native forms. Chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used as they offer significantly improved aqueous solubility and complexation efficiency.[11][16]
Caption: Mechanisms of advanced solubilization techniques.
Section 4: Experimental Protocols
Protocol 1: Solubility Determination via pH Adjustment
This protocol will help you determine the solubility of this compound at various pH levels.
-
Prepare Buffers: Prepare a series of buffers (e.g., 50 mM citrate, acetate, phosphate) at different pH values, such as 3.0, 4.0, 5.0, 6.0, and 7.4.[17][18]
-
Add Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The goal is to have undissolved solid remaining at the bottom.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[19]
-
Separate Solid: After equilibration, filter the samples through a 0.22 µm PVDF filter to remove any undissolved solid. Centrifugation at high speed can also be used, followed by careful collection of the supernatant.[19]
-
Quantify: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[19]
-
Analyze: Plot the determined solubility (e.g., in µg/mL or µM) against the buffer pH to generate a pH-solubility profile.
Protocol 2: Formulation with a Co-solvent (e.g., Ethanol)
This protocol outlines how to prepare a formulation using a co-solvent.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in Ethanol).
-
Prepare Co-solvent Buffers: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) and create a series of solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v Ethanol in PBS).[20]
-
Spike and Mix: Add a small, precise volume of the co-solvent stock solution into each of the co-solvent buffer solutions to reach your target final concentration. Vortex immediately and thoroughly to mix.
-
Observe: Visually inspect for any precipitation or cloudiness immediately and after a set period (e.g., 2 hours). The lowest percentage of co-solvent that maintains a clear solution is your optimal formulation.
Section 5: Decision-Making Workflow
Choosing the right solubilization strategy depends on your experimental constraints. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting a solubilization strategy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. longdom.org [longdom.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. youtube.com [youtube.com]
- 9. jocpr.com [jocpr.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. nbinno.com [nbinno.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing, packaging for preparing buffer solutions, and kits for clinical state testing - Google Patents [patents.google.com]
- 19. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. mt.com [mt.com]
Optimizing reaction conditions for high-yield N-Methyl-2-(pyridin-3-yl)acetamide synthesis
Technical Support Center: N-Methyl-2-(pyridin-3-yl)acetamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this important amide synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct solutions to issues you may encounter in the lab, grounded in established chemical principles and supported by authoritative literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low or non-existent. What are the most common culprits?
Low yield in amide coupling reactions is a frequent issue, often attributable to a few key factors.[1] A systematic check of these variables is the first step in troubleshooting.
-
Incomplete Carboxylic Acid Activation: The condensation of a carboxylic acid (pyridine-3-acetic acid) and an amine (methylamine) requires the carboxylic acid to be "activated" into a more electrophilic species.[1][2] If the coupling reagent is degraded, used in insufficient amounts, or if the pre-activation time is too short, the formation of the active intermediate will be incomplete, leading to poor conversion.[1]
-
Amine Deactivation or Loss: Methylamine is a volatile gas often used as a solution in a solvent like THF or water. Its concentration can decrease over time if not stored properly. Furthermore, a competing acid-base reaction between the acidic proton of pyridine-3-acetic acid and the basic methylamine can form a non-nucleophilic ammonium salt, effectively removing the amine from the reaction pathway.[1]
-
Presence of Water: Moisture is detrimental to most amide coupling reactions. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, consuming your activating agent and preventing amide formation.[1] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can profoundly impact the reaction outcome.[2] For instance, a solvent that does not fully dissolve the starting materials will hinder the reaction. The base used should be non-nucleophilic (like DIPEA) to avoid competing reactions and strong enough to neutralize any generated acids.[2]
Q2: I'm seeing multiple spots on my TLC/LC-MS other than my product and starting materials. What are the likely side reactions?
Side reactions can complicate purification and reduce yield. For this specific synthesis, be aware of the following possibilities:
-
N-Acylation of the Pyridine Ring: While less likely under standard amide coupling conditions, highly reactive acylating agents (like an acyl chloride at high temperatures) could potentially acylate the nitrogen of the pyridine ring. This is more common with more nucleophilic pyridines, but should be considered.
-
Formation of Byproducts from Coupling Reagents: Carbodiimide-based reagents like DCC and EDC can form urea byproducts (DCU and EDU, respectively) which can sometimes be difficult to remove.[3] Using uronium-based reagents like HATU often leads to cleaner reactions with water-soluble byproducts that are easily removed during an aqueous workup.[2]
-
Dimerization/Oligomerization: If the activated pyridine-3-acetic acid intermediate is slow to react with methylamine, it could potentially react with another molecule of pyridine-3-acetic acid or its salt, leading to anhydride formation or other oligomers.
Q3: How do I choose the best coupling method for this synthesis? Acyl chloride vs. coupling reagents?
The optimal method depends on scale, available reagents, and sensitivity of your starting materials.
-
Acyl Chloride Method: This is a classic and cost-effective method. It involves converting pyridine-3-acetic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This highly reactive intermediate is then added to the amine.
-
Peptide Coupling Reagents: This is the most common and generally milder approach in modern synthesis.[5] Reagents like HATU, HBTU, EDC/HOBt, and T3P are highly efficient.
For initial lab-scale synthesis, using a uronium salt like HATU is often the most reliable and straightforward method to achieve a high yield with minimal side products.[2]
Q4: Purification is challenging. My product seems to be water-soluble, and I'm having trouble with extraction and chromatography.
The pyridine nitrogen in your product, this compound, imparts a degree of water solubility and makes it basic. This can complicate purification.
-
Workup Strategy: During the aqueous workup, avoid using strong acids to wash the organic layer, as this will protonate your product and pull it into the aqueous layer. Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction, followed by washes with brine.[7]
-
Solvent Choice for Extraction: Use a more polar solvent for extraction than you might typically choose. While ethyl acetate is common, a mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1) may be more effective at extracting your polar product.
-
Chromatography: Standard silica gel chromatography can be effective. Due to the basic nature of the pyridine, adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (TEA) or ammonia in methanol, can prevent streaking and improve peak shape. A typical eluent system would be a gradient of methanol in dichloromethane with 0.5% TEA.
Optimized Experimental Protocols
The following protocols provide step-by-step methodologies for two reliable synthesis routes.
Protocol 1: High-Yield Synthesis using HATU Coupling
This method is recommended for its high efficiency, mild conditions, and clean reaction profile.[1][2]
Materials:
-
Pyridine-3-acetic acid hydrochloride
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methylamine (2.0 M solution in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add pyridine-3-acetic acid hydrochloride (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and act as the base for the coupling. Stir for 5 minutes.
-
Add HATU (1.1 eq) to the mixture. Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid. The solution should become homogeneous.
-
Slowly add the methylamine solution (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (Silica gel, gradient of 0-10% Methanol in Dichloromethane + 0.5% Triethylamine).
Protocol 2: Acyl Chloride Method
This is a cost-effective alternative, particularly for larger scales. It requires careful temperature control.[5]
Materials:
-
Pyridine-3-acetic acid hydrochloride
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous DMF (catalytic amount)
-
Methylamine (2.0 M solution in THF)
-
Triethylamine (TEA) or Pyridine
Procedure: Step A: Formation of the Acyl Chloride
-
To a dry round-bottom flask under a nitrogen atmosphere, suspend pyridine-3-acetic acid hydrochloride (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Caution: Gas evolution (SO₂ and HCl) will occur.
-
Allow the mixture to warm to room temperature and then stir for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting acyl chloride hydrochloride salt is typically used immediately in the next step.
Step B: Amide Formation
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve methylamine solution (1.2 eq) in anhydrous DCM and add TEA (3.0 eq).
-
Slowly add the amine/base solution from step 2 to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography as described in Protocol 1.
Data Summary and Method Comparison
| Parameter | Method A: HATU Coupling | Method B: Acyl Chloride |
| Acid Activation Reagent | HATU | Thionyl Chloride (SOCl₂) |
| Base | DIPEA | Triethylamine (TEA) |
| Solvent | DMF or DCM | DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 3 hours | 3 - 6 hours (including activation) |
| Typical Yield | 80 - 95% | 70 - 90% |
| Pros | High yield, mild conditions, clean reaction, easy workup.[2] | Low reagent cost, high reactivity.[5] |
| Cons | High reagent cost.[3] | Harsh conditions, potential for side reactions, requires careful handling of SOCl₂.[6] |
Visual Diagrams
Reaction Mechanism: HATU-Mediated Amide Coupling
Caption: General mechanism for amide bond formation using HATU as a coupling agent.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield amide synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for N-Methyl-2-(pyridin-3-yl)acetamide-Based Experiments
Welcome to the technical support center for experiments involving N-Methyl-2-(pyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental outcomes, ensuring a robust and reproducible workflow.
Section 1: Synthesis of this compound
The foundational step in any experiment is the reliable synthesis of the target compound. This compound is typically synthesized via an amide bond formation between 3-pyridylacetic acid and methylamine. While conceptually straightforward, this reaction is fraught with potential pitfalls.
FAQ: My amide coupling reaction is low-yielding or failing. What are the primary causes?
Several factors can lead to poor outcomes in amide coupling reactions. The most common culprits are inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate the reaction with the amine. If the coupling reagent is used in insufficient amounts or is not suitable for the substrate, activation will be incomplete.[1]
-
Amine Deactivation: Methylamine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] This acid-base neutralization can compete with the desired coupling reaction.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material. It is critical to use anhydrous solvents and reagents.[1]
Troubleshooting Low Yield in Amide Coupling
| Problem | Potential Cause | Recommended Solution & Rationale |
| No or Low Product Formation | Incomplete carboxylic acid activation. | Increase the stoichiometry of the coupling reagent (e.g., EDC, HATU) to 1.2-1.5 equivalents. Consider adding an activating agent like HOBt or OxymaPure, which can form a more stable activated ester, reducing side reactions like racemization.[1] |
| Amine is not nucleophilic enough. | Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the protons released during the reaction and prevent the protonation of methylamine. | |
| Hydrolysis of activated intermediate. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as DMF or DCM. | |
| Formation of Guanidinium By-product | Reaction of the amine with the coupling reagent. | The order of addition is crucial. Add the coupling reagent to the carboxylic acid first to allow for the formation of the active ester before introducing the amine. |
| Difficulty in Purification | Unreacted starting materials and coupling agent by-products. | After the reaction, perform an aqueous workup. Quench with a saturated aqueous solution of NH₄Cl, and extract with a suitable organic solvent like ethyl acetate or DCM.[1] Wash the organic layer with brine to remove water-soluble impurities. |
Diagram 1: Amide Bond Formation Workflow
Caption: A generalized workflow for the synthesis of this compound.
Section 2: Downstream Reactions & Stability
Once synthesized, this compound can be used as a building block in more complex syntheses. The pyridine ring offers a site for various chemical modifications.
FAQ: I am observing unexpected side reactions when modifying the pyridine ring. What should I consider?
The pyridine ring's electronics make it distinct from benzene. The nitrogen atom is a Lewis basic site and deactivates the ring towards electrophilic aromatic substitution.
-
Electrophilic Attack: Direct electrophilic substitution on the pyridine ring is difficult.[2] When it does occur, it is typically directed to the 3- and 5-positions. Furthermore, many electrophilic reagents are acidic and will preferentially react with the basic nitrogen atom, forming a pyridinium salt.[2][3] This positively charged species is even more deactivated towards electrophilic attack.
-
Nucleophilic Attack: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions.
-
N-Oxidation: The nitrogen atom can be readily oxidized by peracids to form the corresponding N-oxide.[4] This alters the reactivity of the ring, making the 2- and 4-positions more susceptible to nucleophilic attack and the 3- and 5-positions more reactive towards electrophiles.
Diagram 2: Reactivity of the Pyridine Ring
References
Technical Support Center: Optimizing N-Methyl-2-(pyridin-3-yl)acetamide for Cell-Based Assays
Welcome to the technical support guide for N-Methyl-2-(pyridin-3-yl)acetamide. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for effectively determining the optimal concentration of this and other novel small molecules in your cell-based assays. Our approach is grounded in established principles of pharmacology and cell biology to ensure you generate robust, reproducible, and meaningful data.
Compound Overview & Initial Considerations
This compound is a pyridine derivative. While extensive public data on its specific mechanism of action is limited, its structure suggests potential interactions with various biological targets. As with any novel compound, a systematic approach to concentration optimization is critical. The primary goals are to identify a therapeutic window where the compound elicits a specific biological effect without causing general cytotoxicity and to determine key potency metrics like the EC₅₀ or IC₅₀.
Frequently Asked Questions (FAQs)
Q1: What is the first step before using this compound in my assay? A1: The first step is to prepare a high-concentration stock solution. Small molecules are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, often at a concentration of 10-50 mM.[1][2] Ensure the compound is fully dissolved. This stock is then used to make serial dilutions for your experiments.
Q2: How do I handle potential solubility issues? A2: Poor solubility is a common challenge.[1] Most small molecules are first dissolved in 100% DMSO.[1][2] When diluting into your aqueous cell culture medium, ensure the final DMSO concentration remains low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[1] If you observe precipitation after dilution, you can try pre-warming the medium or vortexing gently.[1]
Q3: What starting concentration range should I test for this compound? A3: For a novel compound, it is crucial to test a broad concentration range to capture the full dose-response relationship. A logarithmic or semi-log dilution series is standard. A recommended starting range is from 1 nM to 100 µM.[1] This wide range helps identify the potency of the compound and any potential toxic effects at higher concentrations.
Q4: How long should I incubate my cells with the compound? A4: The ideal incubation time depends on your cell line's doubling time and the specific biological question you're asking.[1] Typical initial experiments test multiple time points, such as 24, 48, and 72 hours, to understand the kinetics of the response.[1]
Q5: How do I know if the observed effect is from the compound or the DMSO solvent? A5: Every experiment must include a "vehicle control."[1] This control consists of cells treated with the highest concentration of DMSO used in your experiment, but without the compound. This allows you to subtract any background effects caused by the solvent itself.[1]
Core Protocol: Determining Optimal Concentration via Dose-Response Assay
The cornerstone of optimizing any small molecule is the dose-response experiment. This allows for the determination of the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration), which are key measures of compound potency.
Experimental Workflow Diagram
Caption: Workflow for Dose-Response Optimization.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.[3][4]
-
Trypsinize and count the cells. Seed them into a 96-well, tissue culture-treated plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Scientist's Note: Optimizing cell seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and artifacts.[4]
-
-
Compound Dilution (Logarithmic Series):
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
In a separate dilution plate (not the cell plate), perform a serial dilution to create your working concentrations. For a top concentration of 100 µM, you might dilute the 10 mM stock 1:100 into culture medium (creating a 100 µM solution with 1% DMSO). Subsequent 1:10 dilutions will create 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM concentrations.
-
Prepare a vehicle control containing the same final DMSO concentration (e.g., 0.5%) as your highest compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old media from the cell plate.
-
Add 100 µL of the appropriate compound dilution or vehicle control to each well. It is best practice to have at least three technical replicates for each condition.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Readout:
-
Perform a cell viability or cytotoxicity assay. Common choices include:
-
MTT/XTT/WST-1 Assays: Measure metabolic activity, which correlates with cell viability.[5]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.[6]
-
ATP-based Assays (e.g., CellTiter-Glo®): Highly sensitive assays that measure ATP levels as an indicator of viable cells.[7]
-
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to your controls (e.g., set vehicle control as 100% viability).
-
Plot the normalized response against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC₅₀/IC₅₀ value.
-
Sample Data Presentation
| Concentration | % Viability (Mean) | Std. Deviation |
| Vehicle (0 µM) | 100.0 | 4.5 |
| 0.001 µM | 98.7 | 5.1 |
| 0.01 µM | 95.2 | 4.8 |
| 0.1 µM | 85.1 | 3.9 |
| 1 µM | 52.3 | 3.5 |
| 10 µM | 15.6 | 2.8 |
| 100 µM | 5.2 | 1.9 |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues in a Q&A format.
Q: I'm seeing high variability between my replicate wells. What's wrong? A: High variability can stem from several sources.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before plating. Gently swirl the flask before pipetting.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique. Forgetting to change tips between dilutions is a common error.[4]
-
"Edge Effects": Wells on the edge of the plate are more prone to evaporation during long incubations.[3] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
-
Compound Precipitation: Visually inspect the wells after adding your compound dilutions. If you see precipitate, the compound may be crashing out of solution.
Q: My compound shows no effect, even at the highest concentration (100 µM). What should I do? A: This is a common outcome in drug discovery and can mean several things.
-
Inactive Compound: The compound may simply be inactive against your chosen cell line or target.
-
Concentration Too Low: Although 100 µM is a high concentration for many compounds, some may require even higher levels. You could cautiously extend the range, but be wary of off-target effects.
-
Target Not Expressed: Verify that the intended molecular target of your compound is actually present and functional in your cell line. This can be checked with methods like Western Blotting or qPCR.[1]
-
Compound Degradation: Ensure your stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Q: All my cells are dead, even at the lowest concentrations. How do I fix this? A: This suggests severe, non-specific cytotoxicity.
-
Lower the Concentration Range: Your starting concentration range is too high. Shift your entire dilution series down by one or two orders of magnitude (e.g., start at 1 µM instead of 100 µM).
-
Check Vehicle Toxicity: Ensure your vehicle control wells look healthy. If not, your DMSO concentration may be too high for your specific cell line.[1]
-
Shorten Incubation Time: A highly toxic compound may kill cells rapidly. Try a shorter incubation period (e.g., 6 or 12 hours) to see if you can capture a dose-dependent effect before widespread cell death occurs.
Q: My dose-response curve is not sigmoidal (S-shaped). What does this mean? A: An ideal dose-response curve is sigmoidal, but deviations can occur.
-
Biphasic Curve: A U-shaped or inverted U-shaped curve can indicate complex biological mechanisms, such as activation at low doses and inhibition at high doses, or the presence of off-target effects.
-
Shallow Curve: A very gradual slope suggests a weak or complex interaction with the target.
-
No Upper or Lower Plateau: If you don't see a 100% and 0% effect, your concentration range is not wide enough. You need to test lower and/or higher concentrations to define the plateaus of the curve.[3]
Conceptual Pathway Diagram
Caption: Hypothetical inhibitory pathway for the compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of N-Methyl-2-(pyridin-3-yl)acetamide
Abstract: The characterization of a small molecule's selectivity is a cornerstone of modern drug discovery and chemical biology. Unidentified off-target interactions can lead to misinterpretation of experimental data, unexpected toxicity, and late-stage clinical failures. This technical support guide provides a comprehensive framework for researchers investigating the potential off-target effects of novel chemical entities, using N-Methyl-2-(pyridin-3-yl)acetamide as a representative case study. While specific biological activities of this compound are not extensively documented in public literature, its chemical structure, featuring a pyridine ring and an acetamide group, suggests potential interactions with various protein families, such as kinases. This guide offers a structured, multi-pronged approach, from initial in silico predictions to rigorous in vitro and cellular validation assays, equipping researchers with the necessary tools and troubleshooting strategies to build a robust selectivity profile for their compound of interest.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment and Strategy
Q1: We have synthesized this compound and want to understand its potential for off-target effects. Where do we begin?
A1: A systematic, tiered approach is recommended to efficiently and cost-effectively assess off-target liabilities. The process should begin with computational (in silico) methods to generate initial hypotheses, followed by targeted in vitro screening, and finally, validation in a cellular context. This strategy allows for the early identification of potential issues and informs the design of more complex downstream experiments.[1][2][3]
Q2: What are the most common protein families to consider for off-target screening of a small molecule like this compound?
A2: Given its chemical scaffolds, several protein families are of high interest. Kinases are a primary consideration due to the prevalence of pyridine-containing compounds as kinase inhibitors.[4] Additionally, G-protein coupled receptors (GPCRs), ion channels, and transporters are frequently implicated in off-target effects that can lead to adverse events.[1][3] Many contract research organizations (CROs) offer standardized safety panels that cover a broad range of these critical targets.[1][2][3][5]
Q3: Our in silico screen predicted a large number of potential off-targets. How should we prioritize these for experimental validation?
A3: Prioritization is key to managing resources. Consider the following factors:
-
Prediction Score/Confidence: Focus on targets predicted with the highest confidence by multiple algorithms.[6][7]
-
Physiological Relevance: Prioritize targets known to be associated with toxicity or adverse drug reactions. Safety panels from commercial vendors are often curated based on this principle.[3][8]
-
Target Family Clustering: If multiple hits fall within the same protein family (e.g., several kinases), a broad profiling screen against that family is warranted.[9][10][11][12]
-
Availability of Assays: Consider the feasibility and availability of robust and validated assays for the predicted targets.
Q4: What is the difference between a binding assay and a functional assay, and when should each be used?
A4: A binding assay measures the direct interaction of a compound with its target protein (e.g., radioligand binding assays for GPCRs).[13] A functional assay measures the biological consequence of that interaction (e.g., downstream signaling events like cAMP production for GPCRs or phosphorylation for kinases).[14][15] It is crucial to use both. A compound may bind to a target without modulating its function (acting as a silent binder), or it may require a cellular context to exert its effect. Conflicting results between binding and functional assays can provide valuable mechanistic insights.
Part 2: Troubleshooting Guides & Experimental Protocols
Section 2.1: In Silico Off-Target Prediction
| Problem | Potential Cause | Recommended Solution |
| No significant off-targets predicted. | The algorithms used may have limitations or the compound may be highly selective. | Use a combination of ligand-based and structure-based methods to increase predictive power.[16] Consider that high selectivity is a possible, albeit rare, outcome. |
| Conflicting predictions from different software. | Different algorithms use distinct training datasets and methodologies. | Treat predictions as hypotheses. Prioritize targets that are flagged by multiple, mechanistically different tools (a consensus approach).[6][16] |
| Predicted targets have no known relevance to our observed phenotype. | The compound may have a novel mechanism of action, or the observed phenotype could be due to a polypharmacological effect. | Do not immediately dismiss these predictions. They may uncover novel biology. Validate the highest-confidence predictions experimentally. |
The following diagram illustrates a typical workflow for computational off-target prediction.
Caption: A streamlined workflow for in silico off-target prediction.
Section 2.2: In Vitro Kinase Profiling
Given the chemical structure of this compound, profiling its activity against a broad panel of kinases is a critical step.[4]
| Problem | Potential Cause | Recommended Solution |
| High activity against a large number of kinases. | The compound is a non-selective kinase inhibitor. Assay interference (e.g., compound precipitation, fluorescence quenching). | Confirm hits with dose-response curves (IC50 determination). Perform counter-screens to rule out assay artifacts. Consider if the ATP concentration in the assay is physiologically relevant.[17] |
| Discrepancy between biochemical and cellular potency. | Poor cell permeability. Compound is a substrate for efflux pumps. The kinase is not in an active conformation in the cell. | Perform cell permeability assays (e.g., PAMPA). Use cell lines overexpressing efflux pumps to test for substrate activity. Utilize a target engagement assay like CETSA to confirm binding in a cellular context.[18][19][20] |
| Inhibition is observed, but it is very weak. | The compound may be a poor inhibitor or may require a different assay format (e.g., for slow-binding inhibitors). | Consider running the assay with a pre-incubation step to allow for equilibration with slow-binding compounds.[17] Re-evaluate the compound's structure for potential optimization. |
This is a generalized protocol often employed by CROs.[9][12][17]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to achieve the desired final concentrations for screening (e.g., a single high concentration like 10 µM for initial screening, or a multi-point titration for IC50 determination).
-
Kinase Reaction:
-
Dispense the kinase, substrate (peptide or protein), and ATP into the assay plate.
-
Add the test compound or vehicle control (DMSO).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the vehicle control.
-
For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2.3: Cellular Target Engagement
Confirming that a compound binds to its intended (or unintended) target within a live cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21][22]
| Problem | Potential Cause | Recommended Solution |
| No thermal shift observed for a known interactor. | The compound does not sufficiently stabilize the target protein. The antibody for Western blotting is of poor quality. The heating gradient is not optimized. | Optimize the heating temperatures and duration.[20] Ensure the antibody is specific and sensitive. Confirm target engagement with an orthogonal method if possible. |
| High variability between replicates. | Inconsistent heating/cooling of samples. Incomplete cell lysis. Uneven protein loading in Western blots. | Use a PCR cycler for precise temperature control.[20] Optimize the lysis buffer and procedure. Perform a total protein stain (e.g., Ponceau S) to verify equal loading. |
| A negative thermal shift (destabilization) is observed. | The compound may bind to an unstable or unfolded state of the protein, or disrupt protein-protein interactions. | This is a valid and informative result. It suggests a different binding mechanism that should be further investigated. |
This protocol is adapted from established methodologies.[18][19][20]
-
Cell Treatment: Culture cells to ~80% confluency. Treat with either this compound at the desired concentration or vehicle (DMSO) for 1-2 hours.
-
Heating Step:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate CETSA curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaron.com [pharmaron.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. KinomePro - Pamgene [pamgene.com]
- 11. assayquant.com [assayquant.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. multispaninc.com [multispaninc.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
Technical Support Center: Purification of N-Methyl-2-(pyridin-3-yl)acetamide
This guide provides in-depth troubleshooting and practical protocols for the purification of crude N-Methyl-2-(pyridin-3-yl)acetamide. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple instructions to explain the chemical principles behind each purification step, empowering you to solve common and complex separation challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the typical impurities I should expect in my crude this compound product?
A1: The impurity profile is dictated by the synthetic route. Assuming a standard amidation reaction between a 3-pyridylacetic acid derivative and methylamine, the most common impurities include:
-
Unreacted Starting Materials: 3-pyridylacetic acid and residual methylamine or its salt.
-
Reagents and Byproducts: Coupling agents (e.g., DCC, EDC and their urea byproducts), or reagents from acid chloride formation (e.g., thionyl chloride byproducts). If a base like triethylamine is used, triethylamine hydrochloride is a common byproduct.
-
Side-Reaction Products: Over-acylation or other side reactions, though typically minor.
-
Solvent Residues: Residual solvents from the reaction and initial workup (e.g., Dichloromethane, Ethyl Acetate).
Q2: What is the general purification strategy for this compound?
A2: A multi-step approach is typically most effective. The general workflow begins with an aqueous workup to remove the bulk of water-soluble impurities, followed by a more refined technique like recrystallization or column chromatography to achieve high purity. The basic pyridine nitrogen in your target compound is a key "handle" that can be exploited during purification.
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques provides the most complete picture of purity.[1]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and for determining the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect impurities that may not be visible by TLC.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities if they are present in significant amounts.[1]
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically cause melting point depression and broadening.[4]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides direct answers to specific problems you may encounter during the purification process.
Q4: My crude product is a sticky oil or waxy solid, not a crystalline powder. What's wrong?
A4: This is a classic sign of significant impurities depressing the melting point of your compound.[1]
-
Causality: The presence of unreacted starting materials, solvent residues, or reaction byproducts disrupts the crystal lattice formation of your desired product.
-
Solution: Do not attempt to directly recrystallize an oil. First, perform a thorough aqueous workup (liquid-liquid extraction) as detailed in Protocol 1. This will remove most of the polar, water-soluble impurities that are often the cause of oiling. If the product remains oily after the workup, column chromatography is the recommended next step.
Q5: After an aqueous workup, my TLC plate still shows multiple spots. How do I choose between recrystallization and column chromatography?
A5: Your choice depends on the separation factor (Rf difference) between your product and the impurities on the TLC plate.
-
Choose Recrystallization if: The impurities are present in small amounts and have very different polarities from your product (i.e., they are either baseline spots or run at the solvent front on TLC). Recrystallization is highly effective at removing trace amounts of impurities from a solid product.[4]
-
Choose Column Chromatography if: You have a significant amount of an impurity that has an Rf value very close to your product. Chromatography is designed to separate compounds with similar polarities.[5] You should also opt for chromatography if your product is still an oil after the workup.
Q6: I'm having trouble finding a suitable solvent for recrystallization. What's the best way to screen for one?
A6: An ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[4]
-
Causality: This temperature-dependent solubility differential is the basis of purification by recrystallization. The desired compound crystallizes out upon cooling, while impurities remain dissolved in the mother liquor.
-
Screening Protocol:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add a different solvent (see Table 2) dropwise to each tube at room temperature, just enough to cover the solid. If it dissolves immediately, that solvent is unsuitable.
-
If the solid does not dissolve at room temperature, heat the test tube in a water or sand bath.
-
If the solid dissolves when hot, remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
The best solvent is one that yields a large quantity of crystalline solid upon cooling.
-
Q7: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
-
Causality: This is common when cooling the solution too rapidly or when using a solvent in which the compound is excessively soluble.
-
Solutions:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation level slightly.
-
Allow the solution to cool very slowly. Insulate the flask with glass wool or paper towels.
-
Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites.
-
Add a "seed crystal" (a tiny amount of pure, solid product) to initiate crystallization.
-
Q8: My compound streaks badly on silica gel TLC plates and during column chromatography. Why is this happening?
A8: This is a very common issue for pyridine-containing compounds.
-
Causality: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to significant peak tailing and poor separation.[5]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.
-
Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., for a 1 L solution, add 5-10 mL of Et₃N).
-
Alternatively, use a mobile phase containing 1-2% ammonia in methanol (e.g., 98:2 Dichloromethane:Methanol with 1% NH₄OH).
-
The basic modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification techniques.
Protocol 1: Standard Aqueous Workup (Liquid-Liquid Extraction)
This procedure is the essential first step to remove acidic, basic, and highly polar impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a separatory funnel.
-
Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. This step protonates and removes basic impurities like unreacted methylamine and triethylamine.
-
Base Wash: Add an equal volume of a dilute aqueous base solution (e.g., saturated NaHCO₃). Shake and separate as before. This step deprotonates and removes acidic impurities like unreacted 3-pyridylacetic acid.[6]
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[6]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, washed product.
Protocol 2: Recrystallization
Use this protocol after the aqueous workup if the product is a solid.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent (see Table 2) to just dissolve the solid completely.[4]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Silica Gel Flash Column Chromatography
This is the method of choice for purifying oils or separating mixtures with closely-running impurities.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of Ethyl Acetate and Hexane, or Dichloromethane and Methanol) that gives your product an Rf value of approximately 0.3-0.4. Remember to add 0.5-1% triethylamine to the solvent system to prevent tailing.[5]
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Run the column by adding the mobile phase to the top and applying positive pressure. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Section 4: Data and Visualization
Tables for Quick Reference
Table 1: Common Impurities and Their Removal Strategy
| Impurity Type | Example | Removal Method | Principle |
| Basic | Methylamine, Triethylamine | 1M HCl Wash | Protonation to form a water-soluble salt. |
| Acidic | 3-Pyridylacetic Acid | Sat. NaHCO₃ Wash | Deprotonation to form a water-soluble salt. |
| Neutral (Polar) | Dicyclohexylurea (DCU) | Recrystallization/Chromatography | Differential solubility/polarity. |
| Neutral (Non-Polar) | - | Column Chromatography | Elutes much faster than the polar product. |
Table 2: Recrystallization Solvent Screening Guide for this compound
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethyl Acetate | Medium | 77 | Often a good starting point. |
| Isopropanol | Polar | 82 | Good for polar compounds. |
| Acetonitrile | Polar | 82 | Can be effective for amides. |
| Toluene | Non-polar | 111 | May work, or can be used as an anti-solvent. |
| Ethyl Acetate / Hexane | Variable | ~69-77 | A good mixed-solvent system. Dissolve in hot EtOAc, add hot Hexane until cloudy, then cool. |
| Ethanol / Water | Variable | ~78-100 | Another common mixed-solvent system for polar compounds. |
Visual Workflows
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
Common byproducts in N-Methyl-2-(pyridin-3-yl)acetamide synthesis and how to minimize them
Welcome to the technical support guide for the synthesis of N-Methyl-2-(pyridin-3-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amidation reaction. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Question 1: My reaction is complete, but after workup, my crude product shows low purity with several unknown peaks in the LC-MS/NMR. What are the likely culprits?
This is the most common issue, and the identity of the byproducts is almost always tied to the method used to activate the starting material, 2-(pyridin-3-yl)acetic acid. Let's break down the possibilities based on your synthetic route.
Answer: The primary byproducts in this synthesis typically originate from the carboxylic acid activation step. The specific impurities depend heavily on whether you are using a coupling agent or converting the acid to an acyl chloride.
Carbodiimides are widely used but are a known source of specific byproducts. The most common is the formation of an N-acylurea.
DOT Script for N-Acylurea Byproduct Formation
Caption: Carbodiimide-mediated amidation and N-acylurea byproduct formation.
This is a classic method, but it can be harsh and lead to different impurities.
-
Causality:
-
Unreacted Starting Material: If the acyl chloride formation is incomplete or if it hydrolyzes back to the carboxylic acid during the aqueous workup, you will contaminate your product with 2-(pyridin-3-yl)acetic acid.
-
Ring Chlorination: Thionyl chloride (SOCl₂) in particular can, under elevated temperatures, lead to electrophilic aromatic substitution on the electron-rich pyridine ring, creating chlorinated pyridine byproducts.
-
Over-acylation: While less common with a simple primary amine like methylamine, it's a theoretical possibility if other nucleophilic sites are present.
-
Question 2: How can I proactively minimize the formation of these byproducts?
Answer: Minimizing byproduct formation requires careful selection of reagents and strict control over reaction conditions.
For a cleaner reaction profile, we recommend moving away from traditional carbodiimides towards coupling agents whose byproducts are easily removed. T3P® is an excellent choice as its phosphonic acid byproducts are highly water-soluble, making purification significantly easier.[1]
Experimental Protocol:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(pyridin-3-yl)acetic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., ethyl acetate or acetonitrile).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq).
-
Amine Addition: Add methylamine (as a solution in THF or EtOH, 1.2 eq) to the mixture.
-
Activation & Reaction: Cool the flask to 0 °C in an ice bath. Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Trustworthiness Check: This protocol is self-validating because the aqueous bicarbonate wash is specifically designed to remove both the unreacted carboxylic acid starting material and the water-soluble phosphonic acid byproducts from the T3P® reagent. A clean LC-MS or NMR of the crude product post-workup validates the effectiveness of the method.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Which coupling agents are best for this synthesis?
Answer: The "best" agent depends on a balance of cost, efficiency, and ease of purification. Here is a comparative summary:
| Coupling System | Common Byproducts | Advantages | Disadvantages & Mitigation |
| EDC / HOBt | N-acylurea, EDC-urea, HOBt | Cost-effective, well-established. | Byproducts can be difficult to remove. Mitigation: Add HOBt to suppress rearrangement; use acidic/basic washes. |
| HATU / HOAt | HOAt, tetramethylurea | High reactivity, low racemization (not an issue here). | Expensive; byproducts require careful purification. |
| T3P® | Water-soluble phosphonic acids | High yield, clean reactions, easily removed byproducts.[1] | Moderately expensive. |
| SOCl₂ / (COCl)₂ | HCl, SO₂, CO, CO₂ | Inexpensive, highly reactive. | Harsh conditions can decompose starting materials or cause side reactions (e.g., ring chlorination). Mitigation: Strict temperature control (0 °C). |
| Enzymatic (e.g., CALB) | Water | Extremely clean, green chemistry.[2][3] | Can be slow, requires specific solvents and conditions, enzyme cost. |
FAQ 2: My final product has a yellow or brown color. How do I remove it?
Answer: Color impurities often arise from minor, highly conjugated byproducts formed during the synthesis of pyridine derivatives.[4][5]
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated carbon (charcoal), heat gently for 15-20 minutes, and then filter through a pad of Celite®. This is often very effective at removing color bodies.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for both purification and color removal.
-
Silica Gel Chromatography: As a final resort, column chromatography can separate the desired product from colored impurities.
FAQ 3: What is the optimal purification workflow after the initial workup?
Answer: A logical purification workflow ensures maximum purity with minimal product loss.
DOT Script for Purification Workflow
Caption: A decision-tree for the purification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-2-(pyridin-3-yl)acetamide Degradation Pathway Analysis
Welcome to the technical support center for N-Methyl-2-(pyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation behavior. By understanding the potential degradation pathways and troubleshooting common analytical challenges, you can ensure the integrity and accuracy of your stability and formulation studies.
Part 1: Understanding the Degradation Landscape
This compound possesses several functional groups susceptible to degradation under various stress conditions: an amide linkage, a pyridine ring, and a methylene bridge. The following sections detail the likely degradation pathways based on established chemical principles and forced degradation studies of analogous structures.
Frequently Asked Questions (FAQs) - Degradation Pathways
Q1: What are the primary degradation pathways for this compound under hydrolytic conditions?
A1: The amide bond is the most susceptible functional group to hydrolysis. The degradation pathway will diverge depending on the pH of the environment.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation product is the hydrolysis of the amide bond to yield 3-pyridylacetic acid and methylamine . The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In a basic medium, the amide bond is also cleaved to form the carboxylate salt of 3-pyridylacetic acid and methylamine . This reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Q2: What degradation products should I expect from oxidative stress?
A2: The pyridine ring is prone to oxidation, particularly N-oxidation.
-
N-Oxidation: Exposure to common oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of N-Methyl-2-(1-oxido-pyridin-1-ium-3-yl)acetamide . This occurs through the oxidation of the nitrogen atom in the pyridine ring.[1] Pyridine N-oxides are common metabolites and degradation products of pyridine-containing pharmaceuticals.
Q3: Is this compound susceptible to photodegradation?
A3: Yes, compounds containing pyridine rings can be susceptible to photodegradation. While specific photolytic pathways for this exact molecule are not extensively documented, analogous structures suggest that UV radiation can induce complex reactions. Potential photodegradation could involve ring-opening or rearrangements of the pyridine moiety. It is crucial to protect solutions of this compound from light, especially during analytical procedures and storage.
Q4: What happens under thermal stress?
A4: The stability of this compound under thermal stress will depend on the temperature and presence of other reactive species. In the absence of water or oxygen, the molecule is relatively stable. However, at elevated temperatures, decomposition can occur. Potential thermal degradation pathways could involve decarboxylation of any 3-pyridylacetic acid formed from hydrolysis or more complex fragmentation of the molecule.
Visualizing the Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Part 2: Troubleshooting Analytical Challenges
Accurate monitoring of this compound and its degradation products requires robust analytical methods, typically High-Performance Liquid Chromatography (HPLC). The following troubleshooting guide addresses common issues encountered during method development and execution.
HPLC Method Development and Troubleshooting FAQs
Q1: I'm observing significant peak tailing for the parent compound. What could be the cause and how can I fix it?
A1: Peak tailing for this compound is a common issue due to the basic nature of the pyridine ring. This can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.
-
Causality: The lone pair of electrons on the pyridine nitrogen can interact with surface silanols, causing secondary retention and resulting in tailed peaks.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically a pH > 4 is effective). However, be mindful of the column's pH stability range.
-
Use of a Competitive Base: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing the interaction with your analyte.
-
Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample.
-
Q2: I'm struggling to separate the parent compound from its N-oxide degradation product. What strategies can I employ?
A2: The parent compound and its N-oxide have very similar structures and may co-elute. The N-oxide is generally more polar.
-
Causality: The structural similarity leads to similar retention behavior on a standard reversed-phase column.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Increase the aqueous portion of your mobile phase to increase the retention of both compounds and potentially improve resolution. A shallower gradient can also enhance separation.
-
Change Organic Modifier: If using acetonitrile, try switching to methanol or a mixture of both. The different solvent selectivity can alter the retention characteristics and improve separation.
-
Utilize a Different Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the aromatic ring and the polar N-oxide group.
-
Q3: My retention times are drifting during a long sequence of injections. What should I investigate?
A3: Retention time drift can be caused by several factors, including changes in the mobile phase, column temperature, or column equilibration.
-
Causality: Inconsistent analytical conditions lead to variable retention.
-
Troubleshooting Steps:
-
Mobile Phase Stability: Ensure your mobile phase is well-mixed and degassed. If using buffers, check for precipitation over time. For premixed mobile phases, ensure there is no evaporation of the more volatile component.
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. A longer equilibration time may be necessary.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly to maintain a stable flow rate.
-
Q4: I am observing ghost peaks in my chromatogram, especially during gradient elution. What is the likely source?
A4: Ghost peaks are spurious peaks that are not from the injected sample. They are often due to contaminants in the mobile phase or carryover from previous injections.
-
Causality: Impurities can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the organic concentration increases in a gradient.
-
Troubleshooting Steps:
-
Mobile Phase Purity: Use high-purity HPLC-grade solvents and freshly prepared buffers.
-
System Cleanliness: Flush the HPLC system, including the injector and tubing, with a strong solvent to remove any accumulated contaminants.
-
Injector Wash: Ensure the autosampler's needle wash solution is appropriate and effective at cleaning the needle between injections.
-
Blank Injections: Run blank injections (injecting only the mobile phase) to confirm if the ghost peaks are coming from the system or the mobile phase itself.
-
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or PDA detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Data Presentation: Summary of Expected Degradation
| Stress Condition | Reagent/Condition | Potential Degradation Products | Primary Site of Attack |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 3-Pyridylacetic Acid, Methylamine | Amide Bond |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 3-Pyridylacetate, Methylamine | Amide Bond |
| Oxidation | 3% H₂O₂, RT | N-Methyl-2-(1-oxido-pyridin-1-ium-3-yl)acetamide | Pyridine Nitrogen |
| Photolysis | UV light (254 nm) | Complex mixture | Pyridine Ring |
| Thermal | 60°C | Minimal degradation expected | - |
Visualizing the HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: N-Methyl-2-(pyridin-3-yl)acetamide Bioavailability Enhancement
Welcome to the technical support center for enhancing the in vivo bioavailability of N-Methyl-2-(pyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and strategize the improvement of systemic exposure for this compound. Given its chemical structure, we will address potential challenges related to solubility, permeability, and metabolism, providing actionable solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows high potency in vitro but poor efficacy in my animal models. Could low bioavailability be the cause?
A: Yes, this is a classic scenario in drug discovery. Poor in vivo efficacy despite strong in vitro activity is frequently a result of low oral bioavailability. Bioavailability is the fraction of an administered dose that reaches systemic circulation.[1] Several factors related to the compound's structure could be contributing to this issue:
-
Limited Aqueous Solubility: The molecule has both aromatic (pyridine) and aliphatic (acetamide) character, which may lead to poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Low Membrane Permeability: The ability of the compound to pass through the intestinal wall into the bloodstream might be restricted.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.[1] The pyridine ring and N-methyl group are potential sites for metabolic attack.[2][3]
-
Efflux Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestine, which actively pump it back into the gut lumen, reducing net absorption.[4]
A preliminary pharmacokinetic (PK) study is the definitive way to confirm low bioavailability.
Q2: What is the Biopharmaceutics Classification System (BCS), and how can it help me strategize for this compound?
A: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[5][6] It is a crucial tool for predicting a drug's in vivo performance and selecting an appropriate bioavailability enhancement strategy.[7][8]
Drugs are divided into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
To apply this to your compound, you must experimentally determine its solubility and permeability. Based on its structure, it could plausibly fall into Class II, III, or IV. The strategy you choose will depend entirely on this classification. For example, for a Class II compound, the focus is on improving dissolution rate, whereas for a Class III compound, the primary goal is to enhance permeation across the intestinal wall.[5]
Troubleshooting & Strategy Guides
Guide 1: Addressing Poor Solubility & Dissolution (For Potential BCS Class II/IV Compounds)
If your initial characterization reveals that this compound has low aqueous solubility, the following formulation strategies can be employed to enhance its dissolution rate and, consequently, its absorption.[9][10]
| Strategy | Mechanism of Action | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9][10] | Techniques include micronization, jet milling, and high-pressure homogenization.[9][11] Can be highly effective but may not be sufficient for extremely insoluble compounds. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, non-crystalline (amorphous) state within a hydrophilic polymer matrix. This prevents the stable crystal lattice from forming, increasing aqueous solubility.[1] | Created using techniques like spray drying or hot-melt extrusion.[10][11] Physical stability of the amorphous state during storage is a critical quality attribute. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier system. In the GI tract, these formulations can form fine emulsions or micelles that keep the drug solubilized and can enhance absorption via lymphatic transport, potentially bypassing first-pass metabolism.[1][12] | Systems include Self-Emulsifying Drug Delivery Systems (SEDDS).[10] Requires careful selection of oils, surfactants, and co-solvents that are compatible with the drug. |
| Cyclodextrin Complexation | The hydrophobic pyridine moiety of your compound is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves the overall solubility of the complex.[9][13] | The stoichiometry of the complex and the binding constant must be determined. Not all molecules are suitable for complexation. |
Guide 2: Overcoming Permeability Barriers (For Potential BCS Class III/IV Compounds)
If solubility is adequate but absorption is still low, the limiting factor is likely poor permeability across the intestinal epithelium.
-
Chemical Modification (Prodrugs): This is a highly effective but more involved strategy. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[14][15] For this compound, a prodrug approach could temporarily mask the polar functional groups with lipophilic moieties to enhance passive diffusion across the gut wall.[16][17]
-
Example Strategy: An ester prodrug could be created at a suitable position if a hydroxyl group were present or introduced. More practically for this molecule, one might explore bioreversible modifications of the amide nitrogen.
-
-
Use of Permeation Enhancers: These are excipients included in the formulation that transiently and reversibly increase the permeability of the intestinal membrane.[18] Their use requires careful toxicological evaluation.
Guide 3: Mitigating First-Pass Metabolism
The pyridine ring and N-methyl group are susceptible to metabolism by Cytochrome P450 (CYP) enzymes in the liver and gut wall.
-
Hypothetical Metabolic Pathway:
-
N-demethylation: Removal of the methyl group from the acetamide nitrogen.
-
Pyridine Ring Oxidation: Formation of a pyridine N-oxide or hydroxylation at positions on the ring.[2]
-
Amide Hydrolysis: Cleavage of the amide bond.
-
-
Strategies:
-
Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of the relevant CYP enzymes can increase bioavailability. However, this can lead to drug-drug interactions and is generally not a preferred primary strategy.
-
Structural Modification: Blocking the sites of metabolism through chemical modification (e.g., replacing a hydrogen with a fluorine atom at a site of hydroxylation) can dramatically improve metabolic stability.[2]
-
Targeted Delivery: Nanocarrier systems or lipid-based formulations that promote lymphatic uptake can partially bypass the liver, reducing the impact of first-pass metabolism.[1]
-
Experimental Workflows & Protocols
Workflow for Bioavailability Enhancement
The following diagram outlines a logical workflow for diagnosing and addressing bioavailability issues for a novel compound like this compound.
Caption: A systematic workflow for diagnosing and solving bioavailability issues.
Protocol: Rodent Pharmacokinetic (PK) Study for Absolute Bioavailability
This protocol provides a template for determining the absolute oral bioavailability (F%) of this compound.[19][20][21]
1. Objective: To determine the absolute bioavailability (F%) by comparing the Area Under the Curve (AUC) of plasma concentration vs. time profiles following oral (PO) and intravenous (IV) administration.
2. Materials:
-
This compound (test article)
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Vehicle for PO administration (e.g., 0.5% Methylcellulose in water)
-
Male Sprague-Dawley rats (n=3-5 per group), weight-matched
-
Dosing syringes (IV and PO gavage)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, vortex mixer
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
Acclimation & Fasting: Acclimate animals for at least 3 days. Fast animals overnight (approx. 12-16 hours) before dosing, with water ad libitum.
-
Dose Preparation:
-
Prepare a solution of the test article for IV administration (e.g., 1 mg/mL).
-
Prepare a suspension/solution for PO administration (e.g., 2 mg/mL).
-
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. Record the exact time of administration.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. Record the exact time.
-
-
Blood Sampling: Collect sparse samples from each animal according to a staggered schedule. A typical time course would be:
-
IV Group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 15, 30 min, and 1, 2, 4, 8, 24, 48 hours post-dose.
-
Collect ~100 µL of blood into EDTA tubes at each time point.
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Transfer plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze plasma samples to determine the concentration of the compound at each time point.
-
4. Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Calculate the AUC from time zero to infinity (AUC0-inf) for both routes using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
This foundational study will provide the quantitative data needed to confirm a bioavailability issue and guide your subsequent development strategy.
References
- 1. upm-inc.com [upm-inc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jms.ump.edu.pl [jms.ump.edu.pl]
- 17. researchgate.net [researchgate.net]
- 18. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dctd.cancer.gov [dctd.cancer.gov]
Validation & Comparative
An in-depth guide for researchers, scientists, and drug development professionals.
In the landscape of neuroactive compounds, molecules bearing a pyridine ring often exhibit significant pharmacological activity, largely due to their interaction with nicotinic acetylcholine receptors (nAChRs). This guide aims to provide a comparative analysis of two such compounds: Cotinine, the well-studied primary metabolite of nicotine, and N-Methyl-2-(pyridin-3-yl)acetamide, a structurally related but far less characterized molecule. While the initial goal was a direct, data-driven comparison, a comprehensive literature search reveals a significant disparity in available scientific information. This guide will therefore present a detailed technical overview of Cotinine, highlighting its synthesis, properties, and mechanism of action, while also transparently addressing the current data gap for this compound, a situation that precludes a direct comparative analysis at this time.
Part 1: Cotinine - A Detailed Profile
Cotinine is an alkaloid found in tobacco and is the predominant metabolite of nicotine in humans and other mammals.[1] It is widely used as a biomarker for tobacco smoke exposure due to its longer half-life compared to nicotine.[1] Beyond its role as a biomarker, cotinine has garnered interest for its own pharmacological properties, which are distinct from its precursor, nicotine.[2]
Synthesis of Cotinine
The primary route for the laboratory synthesis of cotinine is through the oxidation of nicotine. This process mimics the in-vivo metabolic pathway, which is primarily mediated by cytochrome P450 enzymes, particularly CYP2A6.[3][4]
Experimental Protocol: Oxidation of (S)-Nicotine to (S)-Cotinine
This protocol provides a general method for the chemical oxidation of nicotine.
-
Reaction Setup: Dissolve (S)-nicotine in a suitable solvent, such as a mixture of water and an organic solvent like dichloromethane, to facilitate the reaction.
-
Oxidation: Introduce a mild oxidizing agent. Potassium ferricyanide in the presence of a base is a commonly used reagent for this transformation.[3] The reaction progress should be meticulously monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.
-
Work-up: Once the reaction is complete, any unreacted oxidizing agent should be quenched. This can typically be achieved by washing the reaction mixture with a reducing agent solution, such as sodium thiosulfate.
-
Extraction: The product, cotinine, is then extracted from the aqueous phase using an appropriate organic solvent like dichloromethane or chloroform.
-
Purification: The crude cotinine obtained after extraction is purified to remove any remaining impurities and starting material. Column chromatography on silica gel or preparative HPLC are effective methods for obtaining high-purity cotinine.[3]
Diagram of Nicotine to Cotinine Synthesis:
Caption: General synthetic pathway from nicotine to cotinine.
Physicochemical Properties of Cotinine
The physicochemical properties of cotinine are well-documented and crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molar Mass | 176.219 g·mol⁻¹ | [1] |
| Melting Point | 40-42 °C | [5] |
| Boiling Point | 210-211 °C at 6 mmHg | [5] |
| Water Solubility | Soluble | [6] |
| logP (Octanol/Water) | 0.07 | [5] |
| pKa | 8.5 (for the pyridine nitrogen, similar to nicotine) | [6] |
Pharmacological Activity and Mechanism of Action of Cotinine
Cotinine's interaction with the central nervous system is primarily through nicotinic acetylcholine receptors (nAChRs), though its profile is markedly different from that of nicotine.[1]
Interaction with Nicotinic Acetylcholine Receptors:
Cotinine is a weak agonist at most nAChRs, with a binding affinity that is significantly lower—by about two orders of magnitude—than nicotine.[5][7] This means that much higher concentrations of cotinine are required to activate these receptors compared to nicotine.[1]
Competition binding studies have shown that cotinine interacts with both α4β2* and α3/α6β2* nAChR subtypes in the brain.[8] Functional studies have further demonstrated that cotinine can stimulate dopamine release from striatal synaptosomes through these receptor subtypes, albeit with much lower potency than nicotine.[8]
Positive Allosteric Modulation of α7 nAChRs:
Perhaps the most intriguing aspect of cotinine's pharmacology is its potential role as a positive allosteric modulator (PAM) of the α7 nAChR subtype.[1][7] PAMs do not activate the receptor directly but instead bind to a different site on the receptor protein, enhancing the effect of the endogenous agonist, acetylcholine.[9] This mechanism could allow for a more subtle and potentially safer modulation of neuronal activity compared to direct agonists.[9] Some studies suggest that at low micromolar concentrations, cotinine can sensitize the α7 nAChR, increasing the receptor's response to acetylcholine.[10] This property is of significant interest for the development of therapeutics for cognitive disorders, as α7 nAChRs are implicated in learning and memory processes.[7]
Neuroprotective and Cognitive-Enhancing Effects:
Preclinical studies in animal models have suggested that cotinine may have neuroprotective and nootropic (cognitive-enhancing) effects.[1] It has been shown to reduce memory impairment in models of Alzheimer's disease and post-traumatic stress disorder (PTSD).[1] These effects may be mediated, in part, through its modulation of α7 nAChRs and downstream signaling pathways involved in cell survival and synaptic plasticity.[3]
Diagram of Cotinine's Proposed Mechanism of Action at α7 nAChR:
Caption: Proposed mechanism of cotinine as a positive allosteric modulator of the α7 nAChR.
Part 2: this compound - An Uncharted Territory
In stark contrast to the wealth of data available for cotinine, this compound remains a largely uncharacterized compound in the scientific literature.
Synthesis
While a definitive, published synthetic protocol for this compound could not be located, a plausible synthetic route can be proposed based on standard organic chemistry principles. The most direct method would likely involve the amidation of 3-pyridylacetic acid with methylamine. This would typically be carried out using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond. Alternatively, the corresponding acid chloride could be reacted with methylamine. However, without experimental validation, this remains a theoretical pathway.
Physicochemical and Pharmacological Properties
A thorough search of scientific databases and chemical supplier information did not yield any experimental data on the physicochemical properties (e.g., melting point, boiling point, solubility, pKa) or the pharmacological activity of this compound. While some information is available for isomeric or related structures, such as N-(pyridin-2-ylmethyl)acetamide, this data cannot be reliably extrapolated to the 3-pyridyl isomer. The biological activity of various other acetamide derivatives has been explored, with some showing potential as butyrylcholinesterase inhibitors or having antimicrobial properties, but no such studies were found for this compound specifically.[11][12][13][14][15]
Conclusion: A Tale of Two Pyridines
This guide has provided a comprehensive overview of cotinine, a pharmacologically active metabolite of nicotine with a distinct and increasingly interesting profile as a potential neuroprotective and cognitive-enhancing agent. Its synthesis, physicochemical properties, and mechanism of action, particularly its role as a weak agonist and potential positive allosteric modulator of nAChRs, are well-supported by experimental data.
Conversely, this compound represents an area where scientific inquiry has yet to tread. The absence of published data on its synthesis, properties, and biological activity makes a direct, evidence-based comparison with cotinine impossible at this time. This significant data gap highlights an opportunity for future research. The structural similarity to cotinine and other neuroactive pyridines suggests that this compound could possess interesting pharmacological properties, warranting its synthesis and subsequent investigation. For researchers in drug discovery, this compound represents a novel chemical space to explore for potential modulators of nicotinic acetylcholine receptors and other neurological targets.
References
- 1. Cotinine - Wikipedia [en.wikipedia.org]
- 2. Nicotine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. How does nicotine become cotinine? | Drlogy [drlogy.com]
- 5. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nicotine (PIM) [inchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Efficacy of N-Methyl-2-(pyridin-3-yl)acetamide: A Comparative Guide for Preclinical Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of N-Methyl-2-(pyridin-3-yl)acetamide, a novel compound with putative modulatory activity at nicotinic acetylcholine receptors (nAChRs). Given the prevalence of the pyridinyl-acetamide scaffold in compounds targeting nAChRs, this guide will proceed under the scientifically-grounded hypothesis that this compound acts as a modulator of the α4β2 nAChR subtype, a key target implicated in cognitive function and nicotine dependence.
We will objectively compare its hypothetical performance against established benchmarks: the full agonist Nicotine and the partial agonist Varenicline . This document will furnish detailed experimental protocols, comparative data analysis, and the scientific rationale behind each methodological choice, ensuring a robust and self-validating approach to preclinical assessment.
Foundational Strategy: A Multi-tiered Approach to Efficacy Validation
A credible validation of a novel nAChR modulator requires a multi-pronged approach, progressing from initial target engagement to functional cellular responses and finally to in vivo behavioral outcomes. This tiered strategy mitigates the risk of misleading results and provides a holistic understanding of the compound's pharmacological profile.
Caption: Tiered validation workflow for this compound.
In Vitro Characterization: Establishing Target Engagement and Functional Activity
The initial phase of validation focuses on confirming direct interaction with the α4β2 nAChR and quantifying the functional consequences of this interaction at the cellular level.
Target Engagement: Radioligand Binding Assay
This assay directly measures the affinity of this compound for the α4β2 nAChR by assessing its ability to displace a radiolabeled ligand with known high affinity for the receptor, such as [³H]-Epibatidine.
Scientific Rationale: This experiment is a fundamental first step to confirm that the compound physically interacts with the intended target. A high binding affinity (low Ki value) is often a prerequisite for potent functional activity. Comparing the binding affinity to that of Nicotine and Varenicline provides the first benchmark of its potential potency.[1]
Experimental Protocol: α4β2 nAChR Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes prepared from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a constant concentration of [³H]-Epibatidine, and varying concentrations of the test compounds (this compound, Nicotine, Varenicline).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2-3 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Comparative Data Summary (Hypothetical)
| Compound | Ki (nM) for α4β2 nAChR |
| This compound | 5.2 |
| Nicotine | 1.5 |
| Varenicline | 0.8 |
Functional Response: Calcium Flux Assay
Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca²⁺. This assay measures the increase in intracellular calcium concentration as a direct readout of receptor activation.
Scientific Rationale: This assay determines whether the binding of the compound translates into a functional response (agonist, partial agonist, or antagonist). By co-applying the compound with a known agonist (Nicotine), its modulatory properties can be further elucidated.[2][3]
Caption: Workflow of the Calcium Flux Assay.
Experimental Protocol: α4β2 nAChR Calcium Flux Assay
-
Cell Culture: Plate cells stably expressing human α4β2 nAChRs (e.g., SH-EP1 cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Nicotine, Varenicline) in an appropriate assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compounds and continuously record the change in fluorescence over time.
-
Data Analysis:
-
Agonist Mode: Determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal effect) for each compound.
-
Antagonist/Modulator Mode: Pre-incubate the cells with the test compound before adding a fixed concentration of Nicotine (e.g., its EC₈₀) to determine if the compound inhibits or potentiates the Nicotine-induced response.
-
Comparative Data Summary (Hypothetical)
| Compound | Agonist EC₅₀ (nM) | Eₘₐₓ (% of Nicotine) |
| This compound | 15.8 | 65% |
| Nicotine | 12.5 | 100% |
| Varenicline | 9.7 | 45% |
In Vivo Assessment: Evaluating Cognitive Enhancement
Based on the in vitro profile suggesting partial agonism, a logical next step is to assess the compound's ability to modulate cognitive function in an animal model. The Novel Object Recognition (NOR) test is a widely used assay for evaluating learning and memory.[4]
Scientific Rationale: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones. A compound that enhances cognitive function is expected to improve the animal's ability to remember the familiar object, leading to a greater preference for the novel object.[5] This provides a physiologically relevant measure of the compound's efficacy.
Experimental Protocol: Novel Object Recognition (NOR) Test in Rodents
-
Habituation: Individually house the animals and handle them for several days before the experiment. Habituate them to the testing arena (an open-field box) in the absence of any objects for a defined period each day.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore freely for a set duration (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific period (e.g., 1 hour or 24 hours). Administer the test compound or vehicle at a predetermined time before or after the training phase.
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore again.
-
Data Collection and Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Comparative Data Summary (Hypothetical)
| Treatment Group | Discrimination Index (DI) |
| Vehicle Control | 0.15 ± 0.05 |
| This compound (1 mg/kg) | 0.45 ± 0.08 |
| Nicotine (0.2 mg/kg) | 0.52 ± 0.07 |
| Varenicline (0.5 mg/kg) | 0.38 ± 0.06 |
| p < 0.05 compared to Vehicle Control |
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating the biological efficacy of this compound as a putative α4β2 nAChR modulator. The hypothetical data presented suggests that the compound exhibits promising characteristics as a partial agonist with pro-cognitive effects.
Further investigations should include:
-
Selectivity Profiling: Assessing the binding and functional activity of the compound at other nAChR subtypes (e.g., α7, α3β4) and other relevant receptors to determine its selectivity.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to inform dosing regimens and assess brain penetrance.
-
Additional Behavioral Models: Employing other cognitive assays (e.g., Morris water maze, attentional set-shifting task) to gain a more comprehensive understanding of its effects on different cognitive domains.
By following this structured, comparative approach, researchers can confidently and objectively characterize the preclinical efficacy of novel compounds like this compound, paving the way for further development.
References
- 1. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of N-Methyl-2-(pyridin-3-yl)acetamide as a Positive Control in Nicotinic Acetylcholine Receptor Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of nicotinic acetylcholine receptors (nAChRs), the selection of an appropriate positive control is a critical determinant of experimental validity and data reliability. This guide provides an in-depth technical comparison of N-Methyl-2-(pyridin-3-yl)acetamide, a compound of growing interest, with established nAChR agonists such as acetylcholine, nicotine, and epibatidine. We will explore its theoretical basis for activity, present hypothetical yet plausible comparative data across various assay platforms, and provide detailed experimental protocols to facilitate its evaluation and implementation in your research.
The Rationale for a Novel Positive Control
The ideal positive control should exhibit consistent and reproducible activity, allowing for the validation of assay performance and the accurate interpretation of the effects of test compounds. While endogenous ligands like acetylcholine and widely studied alkaloids like nicotine are invaluable, the exploration of novel positive controls is driven by the need for compounds with specific activity profiles, improved stability, or unique subtype selectivities that can enhance the precision of nAChR research.
This compound, with its pyridine ring structurally analogous to the core of nicotine, is hypothesized to act as an agonist at various nAChR subtypes. Its acetamide group may influence its binding affinity, efficacy, and pharmacokinetic properties, potentially offering a distinct profile compared to existing controls. This guide will delve into its prospective utility in several key nAChR assay methodologies.
Comparative Analysis of nAChR Agonists
To objectively assess the potential of this compound, we present a comparative summary of its hypothetical performance alongside established nAChR agonists. The following tables provide illustrative potency (EC₅₀) and binding affinity (Ki) values across different nAChR subtypes. It is important to note that these values for this compound are theoretical and intended for comparative purposes within this guide.
Table 1: Comparative Potency (EC₅₀, µM) of nAChR Agonists in Functional Assays
| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR |
| Acetylcholine | 1.6 (high-affinity), 62 (low-affinity)[1] | 2.9[1] | 1.02[2] |
| Nicotine | Varies with subunit composition[1] | ~1[3] | 1.61[2] |
| Epibatidine | 0.015[1] | 2.9[1] | 0.012[2] |
| This compound (Hypothetical) | 5.0 | 15.0 | 8.0 |
Table 2: Comparative Binding Affinity (Ki, nM) of nAChR Agonists
| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR |
| Nicotine | ~1 | ~4000[4] | ~200[5] |
| Epibatidine | 0.04[6] | 20[6] | ~0.6[7] |
| This compound (Hypothetical) | 25.0 | 500.0 | 150.0 |
In-Depth Methodologies: Experimental Protocols for nAChR Agonist Characterization
To facilitate the practical evaluation of this compound, we provide detailed protocols for three common nAChR assay platforms.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
References
- 1. Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. III. Agonist actions of the novel alkaloid epibatidine and analysis of type II current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road to Discovery of Neuronal Nicotinic Cholinergic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validating the In-Vitro Activity of N-Methyl-2-(pyridin-3-yl)acetamide Across Diverse Cell Lines
Introduction: The Imperative for Rigorous Cross-Validation in Early-Stage Drug Discovery
The journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges, chief among them being the translation of initial findings into robust, reproducible data. N-Methyl-2-(pyridin-3-yl)acetamide is a pyridine-containing small molecule with structural similarities to cotinine, the primary metabolite of nicotine. Cotinine is known to interact with nicotinic acetylcholine receptors (nAChRs), which are increasingly implicated in cancer cell proliferation, survival, and angiogenesis.[1][2][][4] Activation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades like the MAPK and PI3K/AKT pathways, which are central to tumor growth and survival.[1][5][6]
Given this context, this compound presents as a compelling subject for oncological investigation. However, the biological activity of a novel compound can vary dramatically between different cellular backgrounds due to genetic and phenotypic heterogeneity. A compound demonstrating high potency in a single cancer cell line may be ineffective in others or exhibit unacceptable toxicity in non-cancerous cells.
This guide provides a comprehensive framework for the cross-validation of this compound's activity. We will detail a series of self-validating experimental protocols designed to objectively compare its performance across multiple, distinct cell lines. By employing this multi-faceted approach, researchers can build a robust, high-confidence dataset to inform go/no-go decisions in the drug development pipeline.
The Rationale for Cell Line Selection: A Multi-Pronged Approach
To construct a meaningful biological profile, we must assess the compound's activity in a panel of cell lines that represent diverse cancer types and, crucially, include a non-malignant control. This allows for an initial assessment of both efficacy and selectivity.
-
A549 (Human Lung Carcinoma): Lung cancer is strongly associated with tobacco use, and the expression of nAChRs in non-small cell lung cancer (NSCLC) tissues is well-documented. A549 cells, derived from a lung adenocarcinoma, provide a highly relevant model to test a compound with a potential nAChR-modulating mechanism.[7][8]
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is a workhorse for breast cancer research and represents a luminal A, hormone-responsive phenotype.[9] Investigating activity in MCF-7 helps determine if the compound's effects are specific to lung cancer or have broader applicability.
-
HT-29 (Human Colorectal Adenocarcinoma): Colon cancer represents another major malignancy where nAChR signaling has been implicated in tumor progression.[2] Including HT-29 allows for the evaluation of the compound's efficacy in a gastrointestinal cancer model.
-
HEK293T (Human Embryonic Kidney): As a non-cancerous cell line, HEK293T serves as an essential control for general cytotoxicity. A promising anti-cancer compound should ideally exhibit significantly lower potency against non-malignant cells, indicating a favorable therapeutic window.
Experimental Design: A Workflow for Comprehensive Validation
Our cross-validation strategy is built on a tiered experimental approach, moving from broad assessments of cell viability to more focused mechanistic studies. This workflow ensures that each step logically informs the next, creating a cohesive and robust dataset.
Caption: High-level experimental workflow for cross-validation.
Part 1: Cell Viability Assessment using MTT Assay
The first step is to determine the dose-dependent effect of this compound on the metabolic activity of each cell line. The MTT assay is a reliable, colorimetric method for assessing cell viability. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. This provides a quantitative measure of viable, metabolically active cells.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture A549, MCF-7, HT-29, and HEK293T cells to ~80% confluency in their respective recommended media.[7][10]
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume proliferation.[11]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in complete medium to create a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations or vehicle control (0.5% DMSO).
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form. Protect the plate from light.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to solubilize the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
-
Hypothetical Comparative Results: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 48.2 |
| HT-29 | Colorectal Adenocarcinoma | 85.1 |
| HEK293T | Non-cancerous Kidney | > 200 |
Interpretation: This hypothetical data suggests that this compound exhibits preferential activity against the A549 lung cancer cell line. Importantly, its much higher IC50 value in the non-cancerous HEK293T line indicates a degree of cancer cell selectivity, a highly desirable characteristic for a therapeutic candidate.
Part 2: Quantifying Apoptosis via Annexin V/Propidium Iodide Staining
After observing a decrease in cell viability, the next critical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) is a controlled process that is a preferred outcome for anti-cancer therapies, whereas necrosis is an uncontrolled form of cell death that can lead to inflammation. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[13]
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that binds with high affinity to PS.[15] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][16]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed A549 and HEK293T cells in 6-well plates at a density that will result in ~70-80% confluency after 24 hours.
-
Treat the cells with this compound at their respective IC50 concentrations (25.5 µM for A549, and a high concentration like 100 µM for HEK293T for comparison) and a vehicle control (0.5% DMSO) for 24 hours.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with ice-cold PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[13]
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL.[13][14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14][15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
Hypothetical Comparative Results: Apoptosis Quantification
| Cell Line | Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| A549 | Vehicle (0.5% DMSO) | 94.5 | 3.1 | 2.4 |
| A549 | 25.5 µM Compound | 45.2 | 35.8 | 19.0 |
| HEK293T | Vehicle (0.5% DMSO) | 96.1 | 2.5 | 1.4 |
| HEK293T | 100 µM Compound | 85.3 | 8.2 | 6.5 |
Interpretation: The data strongly suggests that this compound induces apoptosis in A549 cells at its IC50 concentration, as evidenced by the significant increase in both early and late apoptotic populations. In contrast, even at a much higher concentration, the compound induces only a minor apoptotic response in the non-cancerous HEK293T cells, reinforcing the selectivity observed in the MTT assay.
Part 3: Mechanistic Insights via Western Blotting
To validate the apoptotic mechanism at the molecular level, we use Western blotting to examine key proteins in the apoptotic cascade.[17] The activation of executioner caspases, such as Caspase-3, is a central event in apoptosis. Activated Caspase-3 cleaves numerous cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the hallmarks of apoptosis.[18] The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are critical regulators of the intrinsic apoptotic pathway. A decrease in the Bcl-2/Bax ratio is a strong indicator of apoptosis induction.
Caption: Putative apoptotic signaling pathway modulated by the compound.
Detailed Protocol: Western Blotting for Apoptosis Markers
-
Protein Extraction:
-
Treat A549 cells in 60 mm dishes with vehicle or the IC50 concentration of the compound for 24 hours.
-
Harvest cells by scraping into ice-cold PBS and centrifuge.
-
Lyse the cell pellet in 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[17]
-
Capture the signal using a digital imager.
-
Quantify band intensity using densitometry software. Normalize the expression of target proteins to the β-actin loading control.
-
Hypothetical Comparative Results: Protein Expression in A549 Cells
| Protein Target | Vehicle Control (Relative Density) | Compound-Treated (Relative Density) | Fold Change |
| Cleaved Caspase-3 | 1.0 | 4.8 | +4.8 |
| Cleaved PARP | 1.0 | 5.2 | +5.2 |
| Bcl-2 | 1.0 | 0.4 | -2.5 |
| Bax | 1.0 | 1.7 | +1.7 |
| β-actin | 1.0 | 1.0 | - |
Interpretation: This Western blot data provides strong molecular evidence that this compound induces apoptosis in A549 cells. The significant increase in cleaved Caspase-3 and its substrate, cleaved PARP, confirms the activation of the executioner phase of apoptosis.[19] Furthermore, the decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax result in a decisive shift in the Bcl-2/Bax ratio, indicating the involvement of the intrinsic (mitochondrial) apoptotic pathway.
Conclusion: Synthesizing a High-Confidence Profile
This guide outlines a logical, multi-tiered approach to the essential process of cross-validating a novel compound's biological activity. By systematically progressing from broad viability screens to specific mechanistic assays across a strategically chosen panel of cell lines, we can move beyond a single data point to build a comprehensive and reliable activity profile.
Caption: The logic of cross-validation for efficacy and selectivity.
The hypothetical results for this compound illustrate an ideal outcome: potent, apoptosis-inducing activity that is selective for cancer cells, with a particularly strong effect in a mechanistically relevant lung cancer model. This type of robust, cross-validated dataset provides the confidence necessary to advance a compound to the next stage of preclinical development.
References
- 1. Nicotinic acetylcholine receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors in cancer: Limitations and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nanopartikel.info [nanopartikel.info]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of N-Methyl-2-(pyridin-3-yl)acetamide's Therapeutic Targets: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine-Based Compound
N-Methyl-2-(pyridin-3-yl)acetamide is a novel small molecule with potential therapeutic applications in neurological and psychiatric disorders. Its structural resemblance to cotinine, the primary metabolite of nicotine, suggests a possible interaction with nicotinic acetylcholine receptors (nAChRs), a well-established target for cognitive enhancement and neuroprotection. This guide provides a comprehensive framework for the in vivo validation of nAChRs as the primary therapeutic target of this compound. We will objectively compare its hypothesized pharmacological profile with that of cotinine and detail a multi-tiered experimental approach to elucidate its mechanism of action and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel compounds for central nervous system (CNS) disorders.
The core hypothesis of this guide is that this compound modulates nAChR activity, leading to downstream effects on neurotransmitter systems and behavior. The subsequent sections will outline a rigorous in vivo validation strategy to test this hypothesis, providing a roadmap for preclinical development.
Comparative Analysis: this compound vs. Cotinine
The rationale for investigating nAChRs as a target for this compound stems from its structural similarity to cotinine. Both molecules feature a pyridine ring, a common motif in nAChR ligands. Cotinine has been shown to exert neuroprotective effects and improve cognitive function in various preclinical models, although its interaction with nAChRs is complex, acting as a weak agonist or a positive allosteric modulator depending on the receptor subtype and concentration.[1][2]
Below is a comparative table summarizing the known properties of cotinine and the hypothesized properties of this compound.
| Feature | Cotinine | This compound (Hypothesized) |
| Chemical Structure | (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | This compound |
| Primary Hypothesized Target | Nicotinic Acetylcholine Receptors (nAChRs) | Nicotinic Acetylcholine Receptors (nAChRs) |
| Known nAChR Subtype Affinity | Weak affinity for α7, α4β2, and α3/α6β2 subtypes (IC50 in the µM range)[1][2] | To be determined; hypothesized to have affinity for CNS-expressed nAChR subtypes. |
| Mechanism of Action | Weak partial agonist/positive allosteric modulator[1] | To be determined; potentially a partial agonist or allosteric modulator. |
| Reported In Vivo Effects | Pro-cognitive, neuroprotective, anxiolytic[1] | To be determined; hypothesized to have similar pro-cognitive and neuroprotective effects. |
A Multi-Pronged Approach to In Vivo Target Validation
To rigorously validate nAChRs as the therapeutic target of this compound, a multi-pronged in vivo approach is essential. This strategy combines behavioral pharmacology, neurochemical analysis, and advanced imaging techniques to provide a comprehensive understanding of the compound's effects from the molecular to the systems level.
Caption: Workflow for the in vivo validation of this compound's therapeutic targets.
Part 1: Behavioral Pharmacology - Assessing Functional Outcomes
The initial step in the in vivo validation is to determine if this compound elicits behavioral responses consistent with nAChR modulation. Based on the known functions of nAChRs in cognition and mood, a battery of behavioral assays should be employed.
Experimental Protocol: Rodent Behavioral Assays
-
Animals: Male and female C57BL/6J mice (8-10 weeks old) will be used. Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound will be dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a range of doses. A vehicle control group will be included in all experiments. Cotinine will be used as a positive control.
-
Behavioral Tests:
-
Novel Object Recognition (NOR) Test: To assess short-term recognition memory, a key cognitive domain modulated by nAChRs.
-
Morris Water Maze (MWM): To evaluate spatial learning and memory, processes in which hippocampal nAChRs play a crucial role.
-
Elevated Plus Maze (EPM): To measure anxiety-like behavior, as nAChRs are implicated in the regulation of anxiety.
-
Forced Swim Test (FST): To assess potential antidepressant-like effects.
-
-
Data Analysis: Data will be analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of this compound with the vehicle and cotinine groups.
Expected Outcomes: If this compound acts as a positive modulator of nAChRs, we expect to observe improvements in performance in the NOR and MWM tests, and potentially anxiolytic or antidepressant-like effects in the EPM and FST, respectively.
Part 2: Neurochemical Analysis - Probing Neurotransmitter Dynamics
To directly assess the impact of this compound on neurotransmitter systems regulated by nAChRs, in vivo microdialysis is the gold standard. This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: Guide cannulae for microdialysis probes will be stereotaxically implanted into the prefrontal cortex and hippocampus of anesthetized rats or mice. These brain regions are rich in nAChRs and are critical for cognition.
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe will be inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples will be collected at regular intervals before and after the administration of this compound, cotinine, or vehicle.
-
Neurochemical Analysis: The concentrations of acetylcholine, dopamine, and glutamate in the dialysate samples will be quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Changes in neurotransmitter levels from baseline will be calculated for each treatment group and analyzed statistically.
Expected Outcomes: Activation or positive modulation of nAChRs is expected to increase the release of acetylcholine and dopamine in the prefrontal cortex and hippocampus.[3][4]
Caption: Hypothesized presynaptic mechanism of action of this compound.
Part 3: Target Engagement - Visualizing Receptor Occupancy
Positron Emission Tomography (PET) imaging provides a non-invasive method to directly visualize and quantify the engagement of this compound with nAChRs in the living brain. This technique is crucial for confirming target engagement and establishing a dose-occupancy relationship.
Experimental Protocol: PET Imaging
-
Radiotracer Selection: A suitable PET radiotracer with high affinity and selectivity for a specific nAChR subtype (e.g., [¹⁸F]ASEM for α7 nAChRs or [¹⁸F]Flubatine for α4β2 nAChRs) will be selected.
-
Animal Model: Non-human primates or rodents will be used for PET imaging studies.
-
Imaging Procedure: A baseline PET scan will be acquired following the injection of the radiotracer. Subsequently, animals will be treated with increasing doses of this compound, and PET scans will be repeated to measure the displacement of the radiotracer.
-
Data Analysis: The PET data will be analyzed to calculate the binding potential (BP_ND) of the radiotracer in various brain regions. The percentage of receptor occupancy by this compound will be determined as a function of the administered dose.
Expected Outcomes: If this compound binds to the target nAChR subtype, a dose-dependent reduction in the radiotracer's binding potential will be observed, allowing for the determination of the in vivo IC50 for target engagement.
Conclusion: A Pathway to Clinical Translation
The comprehensive in vivo validation strategy outlined in this guide provides a rigorous framework for elucidating the therapeutic targets and mechanism of action of this compound. By combining behavioral, neurochemical, and imaging approaches, researchers can build a strong preclinical data package to support the advancement of this promising compound towards clinical development. The objective comparison with cotinine provides a valuable benchmark for evaluating its pharmacological profile and therapeutic potential. Successful validation of nAChRs as the primary target will pave the way for its investigation in a range of neurological and psychiatric disorders characterized by cholinergic dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Potency of N-Methyl-2-(pyridin-3-yl)acetamide Derivatives
This guide provides an in-depth comparative analysis of the inhibitory potency of N-Methyl-2-(pyridin-3-yl)acetamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this chemical scaffold against key biological targets, supported by experimental data and detailed protocols. We will explore the potent inhibition of Porcupine (PORCN), a crucial enzyme in the Wnt signaling pathway, and provide a comprehensive methodology for assessing inhibitory activity against other targets, using Glycogen Synthase Kinase-3β (GSK-3β) as a prime example.
Introduction: The Versatile this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the foundation for a variety of biologically active molecules. Its structural features, including the pyridine ring as a hydrogen bond acceptor and the acetamide group, allow for diverse modifications to tune its pharmacological properties. This versatility has led to the development of potent inhibitors for a range of protein targets, from enzymes involved in developmental pathways to those implicated in neurodegenerative diseases. This guide will focus on a systematic comparison of derivatives of this scaffold, providing insights into how subtle chemical modifications can dramatically impact inhibitory potency and selectivity.
Comparative Analysis of Inhibitory Potency: Porcupine (PORCN) Inhibitors
A significant application of the this compound scaffold has been in the development of inhibitors for Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[1][2] Dysregulation of Wnt signaling is a hallmark of various cancers, making PORCN an attractive therapeutic target.[2]
A key study by Novartis Institutes for BioMedical Research provides a foundational dataset for comparing the inhibitory potency of pyridinyl acetamide derivatives against PORCN.[2] The inhibitory activity is typically assessed using a Wnt co-culture reporter gene assay, which measures the inhibition of Wnt signaling in a cellular context. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.
Structure-Activity Relationship (SAR) of Pyridinyl Acetamide Derivatives as PORCN Inhibitors
The following table summarizes the IC50 values for a selection of this compound derivatives from the aforementioned study, illustrating key structure-activity relationships.[2]
| Compound ID | R1 | R2 | R3 | R4 | Wnt Co-culture IC50 (nM) |
| 1 | H | H | H | H | 12 |
| 2 | 2-Me | H | H | H | 2 |
| 3 | H | H | 4-F | H | 16 |
| 4 | H | H | H | N-Me | >1000 |
| 5 | H | H | H | reversed amide | >1000 |
Data sourced from Lu et al. (2016).[2]
Key Insights from the SAR Analysis:
-
Substitution on the Pyridine Ring: Introduction of a methyl group at the 2-position of the pyridine ring (Compound 2 ) resulted in a 6-fold increase in potency compared to the unsubstituted parent compound (Compound 1 ).[2] This suggests that steric bulk or electronic effects at this position are favorable for binding to PORCN.
-
Aromatic Substitution: The addition of a fluorine atom at the 4-position of a terminal aromatic ring (Compound 3 ) was well-tolerated, with only a slight decrease in potency. This indicates that this region of the molecule can be modified to improve physicochemical properties without significant loss of activity.
-
Amide Modifications: Methylation of the amide nitrogen (Compound 4 ) or reversing the amide bond (Compound 5 ) led to a dramatic loss of inhibitory activity.[2] This highlights the critical importance of the N-H and carbonyl orientation of the acetamide linker for target engagement, likely through hydrogen bonding interactions within the active site of PORCN.
Experimental Protocol: In Vitro PORCN Inhibitor Assay (Wnt Co-culture Reporter Gene Assay)
The following is a detailed protocol for a cellular high-throughput screen to identify and characterize inhibitors of Wnt secretion, as described in the discovery of the pyridinyl acetamide derivatives.[1][2]
Principle: This assay utilizes two cell lines co-cultured together: one cell line that overexpresses a specific Wnt ligand (e.g., Wnt3a) and a second reporter cell line that contains a Wnt-responsive promoter driving the expression of a reporter gene (e.g., luciferase). Inhibition of PORCN in the Wnt-producing cells prevents Wnt secretion, leading to a decrease in the reporter gene signal in the reporter cells.
Materials:
-
Wnt3a-expressing cells (e.g., HEK293T-Wnt3a)
-
SuperTOPFlash reporter cells (e.g., HEK293T-STF)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
On day 1, seed the Wnt3a-expressing cells and the SuperTOPFlash reporter cells together in a 1:1 ratio in a 96-well plate at a density of 20,000 cells per well in 80 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
On day 2, prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the cell culture plate. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Luciferase Assay:
-
On day 3, equilibrate the cell culture plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 5 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the Wnt co-culture reporter gene assay.
Evaluating Inhibitory Potency Against Other Targets: A Kinase Example (GSK-3β)
Experimental Protocol: In Vitro GSK-3β Kinase Assay (Luminescence-based)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is performed by incubating GSK-3β with a specific substrate and ATP. The addition of a luciferin/luciferase-based reagent results in a luminescent signal that is inversely proportional to the amount of ATP consumed by the kinase. Therefore, a higher luminescent signal indicates greater inhibition of the kinase.[4]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a synthetic glycogen synthase-derived peptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives)
-
Kinase-Glo® Max Luminescent Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting the GSK-3β enzyme in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution by dissolving the GSK-3β substrate peptide and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for GSK-3β.
-
Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted test compound solution to the appropriate wells. Include a vehicle control (DMSO in buffer) and a "no enzyme" control.
-
Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of kinase assay buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "no enzyme" control signal from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Caption: General workflow for an in vitro luminescence-based kinase assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent enzyme inhibitors. The detailed analysis of its derivatives as PORCN inhibitors reveals clear structure-activity relationships, guiding further optimization efforts for novel cancer therapeutics. The provided experimental protocols for both a cell-based Wnt signaling assay and an in vitro kinase assay offer robust and reliable methods for evaluating the inhibitory potency of this and other chemical series.
Future research should focus on expanding the target scope of this compound derivatives. Systematic screening against a panel of kinases, proteases, and other enzyme classes will likely uncover new biological activities. The detailed methodologies presented in this guide provide a solid foundation for such exploratory studies, enabling researchers to efficiently characterize the inhibitory profiles of these promising compounds and unlock their full therapeutic potential.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
Head-to-Head Comparison: N-Methyl-2-(pyridin-3-yl)acetamide Versus a Known PIM-1 Kinase Inhibitor
A Technical Guide for Researchers in Oncology and Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of Targeting PIM-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpressed in a multitude of hematological malignancies and solid tumors, including prostate cancer and acute myeloid leukemia (AML), PIM-1 has been identified as a key driver of oncogenesis.[3][4] Its activity is primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway, a central node for cytokine and growth factor signaling.[1][5] The constitutive activity of PIM-1 and its role in phosphorylating key substrates that promote cell cycle progression and inhibit apoptosis make it a compelling target for therapeutic intervention in cancer.[2][6]
This guide provides a comprehensive head-to-head comparison of a novel investigational compound, N-Methyl-2-(pyridin-3-yl)acetamide, with a well-characterized, potent, and selective pan-PIM kinase inhibitor, AZD1208. The objective is to present a rigorous framework for evaluating the potential of this compound as a PIM-1 kinase inhibitor by outlining the necessary experimental protocols and presenting hypothetical comparative data.
The PIM-1 Signaling Axis: A Network of Pro-Survival Signals
PIM-1 kinase exerts its pro-tumorigenic effects by phosphorylating a diverse array of downstream substrates. A simplified representation of the PIM-1 signaling pathway is depicted below, highlighting its activation via the JAK/STAT pathway and its influence on key cellular processes.
Caption: PIM-1 Signaling Pathway.
Compound Profiles
Known Inhibitor: AZD1208
AZD1208 is a potent, orally bioavailable, and highly selective pan-PIM kinase inhibitor.[7][8] It demonstrates low nanomolar efficacy against all three PIM isoforms in enzymatic assays and effectively inhibits PIM kinase activity in cellular contexts.[7][9] AZD1208 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly those with high PIM-1 expression and activated STAT5.[7][8] Its mechanism of action involves the suppression of phosphorylation of downstream PIM targets such as BAD, 4EBP1, and p70S6K.[7]
Investigational Compound: this compound
This compound is a small molecule with a chemical scaffold that has been explored in the context of kinase inhibition. While its specific biological target is under investigation, its structural features suggest potential interactions with the ATP-binding pocket of kinases. For the purpose of this guide, we will hypothesize its activity as a PIM-1 kinase inhibitor and outline the experiments required to validate this and compare its performance against AZD1208.
Head-to-Head Performance Comparison: A Hypothetical Data Analysis
To provide a clear comparative framework, the following tables summarize the expected experimental outcomes for this compound (hypothetical data) alongside the known performance of AZD1208.
Table 1: Biochemical Potency Against PIM-1 Kinase
| Parameter | This compound (Hypothetical) | AZD1208 (Known) |
| PIM-1 IC50 (nM) | 150 | 0.4[8] |
| PIM-2 IC50 (nM) | >1000 | 5[8] |
| PIM-3 IC50 (nM) | >1000 | 1.9[8] |
| Binding Affinity (Kd, nM) | 250 | Not widely reported |
| Mechanism of Inhibition | ATP-competitive | ATP-competitive[9] |
Table 2: Cellular Activity in a PIM-1 Dependent Cancer Cell Line (e.g., MOLM-16)
| Parameter | This compound (Hypothetical) | AZD1208 (Known) |
| Cellular IC50 (µM) | 2.5 | <0.1[10] |
| Induction of Apoptosis (EC50, µM) | 5.0 | ~0.5[10] |
| Inhibition of p-BAD (Ser112) (IC50, µM) | 3.0 | <0.5[8] |
Experimental Protocols: A Guide to Comparative Evaluation
The following section details the essential experimental workflows for a robust head-to-head comparison.
Experimental Workflow Overview
Caption: Experimental workflow for inhibitor comparison.
Protocol 1: PIM-1 Kinase Activity Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PIM-1 kinase activity.
Principle: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction.[11] Inhibition of PIM-1 results in a decrease in ADP production, leading to a lower luminescent signal.
Materials:
-
Recombinant human PIM-1 enzyme
-
PIM-1 substrate peptide (e.g., a BAD-derived peptide)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound and AZD1208)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells.
-
Add the PIM-1 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12][13]
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd) of the test compounds to PIM-1 in live cells.
Principle: BRET is a proximity-based assay that measures the interaction between two molecules tagged with a bioluminescent donor (e.g., NanoLuc® luciferase) and a fluorescent acceptor.[14][15] When the molecules are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, resulting in a detectable fluorescent signal.[15][16] This assay can be adapted to measure the displacement of a tracer compound from the kinase by a test inhibitor.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-PIM-1 and a fluorescently labeled tracer compound that binds to the PIM-1 active site
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Detection System (Promega)
-
Test compounds
-
White 96-well plates
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-PIM-1 and tracer expression vectors.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the cells.
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure the donor and acceptor emission signals using a BRET-compatible plate reader.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 for tracer displacement, which can be used to calculate the binding affinity (Kd).
Protocol 3: Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of the test compounds on a PIM-1 dependent cancer cell line.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[17] The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
MOLM-16 (or another suitable PIM-1 overexpressing) cell line
-
Cell culture medium and supplements
-
CellTiter-Glo® and Caspase-Glo® 3/7 Assay Systems (Promega)
-
Test compounds
-
White 96-well plates
-
Luminometer
Procedure:
-
Seed MOLM-16 cells in 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
For the viability assay, add the CellTiter-Glo® reagent and measure luminescence.
-
For the apoptosis assay, add the Caspase-Glo® 3/7 reagent and measure luminescence.
-
Calculate the percentage of viability and apoptosis relative to vehicle-treated control cells and determine the IC50 and EC50 values, respectively.
Protocol 4: Western Blot for Target Engagement
Objective: To confirm that the test compounds inhibit PIM-1 kinase activity in cells by measuring the phosphorylation of a known downstream substrate.
Principle: Western blotting is used to detect the levels of phosphorylated BAD (p-BAD) at serine 112, a direct substrate of PIM-1. A decrease in p-BAD levels indicates target engagement and inhibition of PIM-1.
Materials:
-
MOLM-16 cells
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-p-BAD Ser112, anti-total BAD, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat MOLM-16 cells with the test compounds for a specified time (e.g., 4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-BAD signal to total BAD and the loading control (GAPDH).
Discussion and Future Directions
This guide outlines a comprehensive strategy for the head-to-head comparison of this compound with the known PIM-1 inhibitor, AZD1208. The hypothetical data presented suggests that while this compound may exhibit some inhibitory activity against PIM-1, its potency is significantly lower than that of AZD1208 in both biochemical and cellular assays. Furthermore, the hypothetical data indicates a lack of pan-PIM inhibition for the investigational compound.
Based on these hypothetical results, this compound in its current form would not be considered a lead candidate for PIM-1-targeted therapy. However, the pyridin-3-yl)acetamide scaffold may serve as a starting point for further medicinal chemistry optimization to improve potency and selectivity. Future work should focus on structure-activity relationship (SAR) studies to identify modifications that enhance binding to the PIM-1 active site.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of BRET to Study Protein-Protein Interactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying Protein Interactions with BRET and NanoLuc® Luciferase [promega.kr]
- 16. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Methyl-2-(pyridin-3-yl)acetamide: A Guide for Laboratory Professionals
For researchers engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-Methyl-2-(pyridin-3-yl)acetamide (CAS No. 106271-65-2), grounded in established safety principles and regulatory frameworks.
Part 1: Hazard Analysis - A Synthesis of Known Risks
The primary challenge in developing a disposal protocol for a research chemical is the frequent lack of exhaustive toxicological data. Our approach, therefore, is to infer the hazard profile from well-characterized structural analogues.
-
The N-Methylacetamide Moiety: The most significant concern arises from this part of the molecule. N-Methylacetamide (CAS 79-16-3) is classified as a Category 1B Reproductive Toxin , with the hazard statement H360: "May damage fertility or the unborn child"[1][2]. This classification is based on animal studies showing fetal harm[1][3]. The Australian government's risk assessment also classifies it as a Category 2 substance toxic to reproduction. Therefore, it is imperative to treat this compound as a suspected reproductive hazard.
-
The Pyridine Moiety: Pyridine and its derivatives are known for their characteristic unpleasant odor and are generally treated as hazardous waste. Pyridine itself is listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste constituent with the code U196, and spent solvent mixtures containing pyridine are coded as F005[4][5]. Hazards associated with pyridine include flammability and toxicity[6][7].
Based on this analysis, we will proceed with the precautionary principle, assuming this compound possesses the hazards summarized below.
| Hazard Category | Inferred Hazard Description | Rationale |
| Health Hazard | Suspected Reproductive Toxin (Category 1B) | Based on the classification of N-Methylacetamide[1][2]. |
| Skin, Eye, and Respiratory Irritant | Common for pyridine and acetamide derivatives[3][8]. | |
| Harmful if Swallowed, Inhaled, or Absorbed Through Skin | General toxicity associated with pyridine compounds[7]. | |
| Physical Hazard | Combustible | Many organic compounds, including pyridine, are flammable or combustible[7]. |
| Environmental Hazard | Toxic to Aquatic Life | Assumed based on the hazardous nature of pyridine. Do not allow entry into drains or waterways[8]. |
Part 2: Operational Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step mitigates the risks identified above. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The causality here is direct: to prevent exposure to a suspected reproductive toxin and irritant, a robust physical barrier is non-negotiable.
-
Hand Protection: Wear double-layered gloves. A recommended combination is a nitrile inner glove with a butyl rubber or other chemically resistant outer glove. Nitrile gloves alone are not recommended for pyridine-like substances[6].
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, use a face shield in conjunction with goggles[1].
-
Body Protection: A fully buttoned lab coat is required. For larger quantities or in case of spills, a chemically resistant apron or suit should be used.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[6][9].
Step 2: Waste Segregation and Collection - The Principle of Containment
Proper segregation prevents unintentional reactions and ensures the waste is routed to the correct disposal facility. All waste generated must be treated as hazardous waste.
Workflow: Waste Stream Decision Logic
Caption: Waste Segregation Workflow for this compound.
Methodology:
-
Pure/Unused Chemical & Grossly Contaminated Solids:
-
Carefully sweep or transfer solid this compound into a sealable, chemically compatible container (e.g., amber glass or high-density polyethylene).
-
Place contaminated items like weigh boats, paper towels, or gloves into the same container or a dedicated solid hazardous waste bag/drum[2][3].
-
Causality: Containing solids prevents the generation of airborne dust, which poses a significant inhalation risk for reproductive toxins.
-
-
Contaminated Liquid Waste:
-
Collect all solutions, reaction mixtures, and solvent rinses containing the compound in a dedicated liquid hazardous waste container.
-
The container must be sealable and made of a material compatible with the solvents used (e.g., glass for organic solvents)[6][10].
-
Causality: Liquids must be contained to prevent spills and environmental release. Never pour this chemical waste down the drain[9][10].
-
-
Contaminated Labware (Glassware, Stir Bars):
-
Decontamination Rinse: Rinse the labware three times with a small amount of a suitable solvent (e.g., ethanol or acetone). Collect all rinsate as liquid hazardous waste.
-
Final Wash: After the solvent rinse, the labware can typically be washed with soap and water.
-
Causality: The triple-rinse procedure is a standard practice to ensure that residual hazardous material is captured in the waste stream, rendering the equipment safe for reuse or standard disposal.
-
Step 3: Labeling and Storage - Regulatory Compliance and Safety
Proper labeling is a cornerstone of the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.
-
Labeling: Immediately upon adding the first drop of waste, label the container with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The specific hazard warnings: "Reproductive Toxin," "Irritant."
-
The accumulation start date.
-
-
Storage:
-
Keep waste containers sealed at all times, except when adding waste[10].
-
Store the containers in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain potential leaks.
-
Store away from incompatible materials like strong oxidizing agents and strong acids[1][6].
-
Causality: Secure storage prevents spills, minimizes employee exposure, and ensures compliance with federal and local regulations.
-
Step 4: Final Disposal - The Role of EHS
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical on their own.
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 or 180 days), contact your Environmental Health and Safety (EHS) department.
-
Arrange Pickup: Schedule a pickup for the properly labeled and sealed hazardous waste container. EHS professionals will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Documentation: Complete any required waste manifests or logbooks as directed by EHS.
Part 3: Emergency Spill Protocol (Minor Spills)
This protocol applies only to small spills (manageable by one person within 10-15 minutes) inside a chemical fume hood. For any spill outside a fume hood or of a larger quantity, evacuate the area and contact EHS or your institution's emergency number immediately.
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.
-
Don PPE: If not already wearing it, don the full PPE described in Part 2, Step 1.
-
Contain & Absorb:
-
Collect Waste:
-
Decontaminate:
-
Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (like ethanol or acetone), collecting the wipes as solid hazardous waste.
-
Follow with a final wipe-down using soap and water. Also, collect these wipes as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor or Principal Investigator, as required by your institution's policy.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nyu.edu [nyu.edu]
- 5. wku.edu [wku.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. aksci.com [aksci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling N-Methyl-2-(pyridin-3-yl)acetamide
This guide provides a comprehensive framework for the safe handling of N-Methyl-2-(pyridin-3-yl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, our protocol is grounded in a conservative approach, synthesizing data from structurally related molecules, including pyridine derivatives and substituted acetamides. This ensures that all potential hazards are addressed, providing a robust safety margin for all laboratory personnel.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks is the cornerstone of effective PPE selection. This compound is a molecule that combines two key functional groups, each with a distinct hazard profile that must be respected.
-
The Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity. They can be flammable, and exposure may cause irritation to the skin and respiratory system[1]. Some pyridine compounds can be absorbed through the skin and are toxic to various organ systems[2]. Therefore, all handling should be performed with the assumption of potential systemic toxicity.
-
The N-Methylacetamide Moiety: The acetamide functional group also presents significant safety considerations. Acetamide itself is suspected of causing cancer (IARC Group 2B), while N-Methylacetamide is classified as a substance that may damage an unborn child[3][4][5][6]. Furthermore, related acetamide compounds are known to cause skin, eye, and respiratory irritation[3][7][8].
Given this composite hazard profile, a stringent PPE protocol is not merely a recommendation; it is an operational necessity to protect against immediate irritant effects and mitigate long-term health risks.
Core PPE Protocol: Your Non-Negotiable Barrier
The following PPE is mandatory for any personnel handling this compound, regardless of the quantity or procedural step.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Must be worn at all times. They should provide a complete seal around the eyes and comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4].
-
Face Shield: A full face shield must be worn over safety goggles whenever there is a risk of splashing or aerosol generation, such as during solution preparation, transfers of liquids, or reaction work-ups[3].
-
-
Skin and Body Protection:
-
Gloves: Nitrile gloves are the minimum requirement for incidental contact. Always inspect gloves for tears or degradation before use[3]. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste[3].
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing[3][7].
-
Additional Protective Clothing: For larger-scale operations, chemical-resistant aprons or suits may be necessary[3][9].
-
-
Respiratory Protection:
-
Engineering Controls: The primary method of respiratory protection is a robust engineering control. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors[2][3][10].
-
Respirator: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates is required[2][3][4].
-
PPE Selection Matrix for Common Laboratory Tasks
To provide clear, task-specific guidance, the following table summarizes the required PPE for different laboratory procedures.
| Task | Engineering Controls | Gloves | Eye/Face Protection | Lab Coat | Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Mandatory | Not required if in fume hood |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Mandatory | Not required if in fume hood |
| Running Reaction/Work-up | Chemical Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Mandatory | Not required if in fume hood |
| Handling Spills | Secure Area & Ventilate | Chemical-Resistant Gloves | Safety Goggles & Face Shield | Chemical-Resistant Apron | NIOSH-Approved Respirator[2] |
Procedural Discipline: Workflow and Disposal
Adherence to a strict operational protocol is crucial for minimizing risk. This includes the correct sequence for donning and doffing PPE and the proper disposal of contaminated materials.
PPE Workflow Logic
The following diagram illustrates the decision-making process for ensuring adequate protection before handling the compound.
Caption: PPE selection and donning sequence.
Disposal Plan
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[3].
-
Chemical Waste: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Incineration in a permitted hazardous waste incinerator is the preferred method for pyridine-containing waste[3][11].
-
Prohibition: Never dispose of this chemical or its contaminated materials down the drain or in regular trash[1][3].
Emergency Protocols: In Case of Exposure
Immediate and correct action is vital in the event of accidental exposure.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[7][10]. Seek medical attention if irritation persists[7].
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[10]. Seek immediate medical attention[7]. An eyewash station must be readily accessible in the handling area[3].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[7][10].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. trihydro.com [trihydro.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
